2-(3-Methoxyphenyl)acetamide
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
2-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-12-8-4-2-3-7(5-8)6-9(10)11/h2-5H,6H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKKEDGOBIXMHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379307 | |
| Record name | 2-(3-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18463-71-3 | |
| Record name | 2-(3-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 2-(3-Methoxyphenyl)acetamide from 3-Methoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 2-(3-methoxyphenyl)acetamide, a valuable intermediate in the development of various pharmaceutical compounds. The primary focus of this document is the conversion of 3-methoxyphenylacetonitrile to its corresponding acetamide through hydrolysis. While specific literature detailing this exact transformation is limited, this guide outlines robust experimental protocols based on established methods for nitrile hydrolysis, including both acid- and base-catalyzed pathways.
Introduction
This compound serves as a key building block in organic synthesis. Its structure, featuring a methoxy-substituted phenyl ring and an acetamide functional group, makes it a versatile precursor for more complex molecules with potential biological activity. The synthesis from 3-methoxyphenylacetonitrile is a direct and common route, involving the controlled hydrolysis of the nitrile group. This guide details the theoretical basis and practical execution of this conversion.
Reaction Pathway
The synthesis of this compound from 3-methoxyphenylacetonitrile is achieved through the partial hydrolysis of the nitrile functional group. This reaction can be catalyzed by either an acid or a base. Under these conditions, the carbon-nitrogen triple bond of the nitrile is attacked by water, leading to the formation of an amide. It is crucial to control the reaction conditions to prevent over-hydrolysis, which would lead to the formation of 2-(3-methoxyphenyl)acetic acid.
Experimental Protocols
Detailed experimental procedures for the synthesis of this compound are presented below. Two primary methods, acid-catalyzed and base-catalyzed hydrolysis, are described. These protocols are based on general procedures for nitrile hydrolysis and may require optimization for this specific substrate.
Acid-Catalyzed Hydrolysis
This method typically employs a strong mineral acid, such as sulfuric acid or hydrochloric acid, to catalyze the hydration of the nitrile.
Experimental Workflow:
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxyphenylacetonitrile (1 equivalent) in glacial acetic acid.
-
Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (2-3 equivalents) dropwise, ensuring the temperature remains below 20°C.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 50-70°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Isolation: Neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide until a precipitate forms.
-
Purification: Collect the crude product by vacuum filtration, wash with cold water, and dry. Recrystallize the solid from a suitable solvent system, such as ethanol-water, to obtain pure this compound.
Base-Catalyzed Hydrolysis
Alkaline hydrolysis offers an alternative route, often utilizing a strong base like sodium hydroxide or potassium hydroxide.
Experimental Workflow:
An In-depth Technical Guide to 2-(3-Methoxyphenyl)acetamide: Chemical Properties and Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure elucidation, and synthesis of 2-(3-Methoxyphenyl)acetamide. The information is curated to be a valuable resource for professionals in research and drug development.
Chemical and Physical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₉H₁₁NO₂ | - |
| Molecular Weight | 165.19 g/mol | - |
| CAS Number | 643-33-4 | - |
| Melting Point | 97 °C | Chemical Supplier Data |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Synthesis of this compound
The primary route for the synthesis of this compound involves the conversion of 3-methoxyphenylacetic acid to the corresponding primary amide. Several general methods for this transformation are well-established in organic chemistry. Below is a detailed experimental protocol adapted from standard laboratory procedures for the synthesis of primary amides from carboxylic acids.
Experimental Protocol: Synthesis via Acyl Chloride
This two-step method proceeds through an acyl chloride intermediate, which is then reacted with ammonia.
Step 1: Synthesis of 3-Methoxyphenylacetyl Chloride
Caption: Synthesis of the acyl chloride intermediate.
Materials:
-
3-Methoxyphenylacetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend 3-methoxyphenylacetic acid in anhydrous toluene.
-
Slowly add an excess of thionyl chloride to the suspension at room temperature with stirring.
-
Fit the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux until the evolution of HCl gas ceases (typically 1-2 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude 3-methoxyphenylacetyl chloride. This intermediate is often used in the next step without further purification.
Step 2: Amidation of 3-Methoxyphenylacetyl Chloride
Caption: Formation of the final amide product.
Materials:
-
3-Methoxyphenylacetyl chloride (from Step 1)
-
Concentrated aqueous ammonia (NH₄OH)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Separatory funnel
-
Beaker and ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the crude 3-methoxyphenylacetyl chloride in dichloromethane in a flask and cool the solution in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia to the stirred solution. A white precipitate of the amide should form.
-
Allow the mixture to warm to room temperature and continue stirring for 1-2 hours to ensure complete reaction.
-
Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure amide.
Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, the methoxy group protons, and the amide protons.
-
Aromatic Protons (Ar-H): A complex multiplet pattern in the range of δ 6.8-7.3 ppm.
-
Methylene Protons (-CH₂-): A singlet around δ 3.5 ppm.
-
Methoxy Protons (-OCH₃): A singlet around δ 3.8 ppm.
-
Amide Protons (-NH₂): Two broad singlets, typically in the range of δ 5.5-7.5 ppm, which are exchangeable with D₂O.
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
-
Carbonyl Carbon (C=O): A signal in the range of δ 172-175 ppm.
-
Aromatic Carbons: Multiple signals between δ 110-160 ppm.
-
Methylene Carbon (-CH₂-): A signal around δ 43 ppm.
-
Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3350-3180 | N-H stretch | Primary Amide (-NH₂) |
| ~3050 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic (-CH₂, -OCH₃) |
| ~1650 | C=O stretch (Amide I) | Amide |
| ~1600 | N-H bend (Amide II) | Amide |
| 1600, 1480 | C=C stretch | Aromatic Ring |
| ~1250 | C-O stretch | Aryl Ether |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 165, corresponding to the molecular weight of the compound.
-
Key Fragmentation: A prominent fragment would be expected from the benzylic cleavage, resulting in a tropylium-like ion at m/z = 121. Another significant fragment could arise from the loss of the acetamide group.
Biological Activity
While specific biological activities of this compound are not extensively documented, acetamide derivatives are a well-known class of compounds with a broad range of biological effects. Many acetamide-containing molecules exhibit antimicrobial, antioxidant, and anticancer properties.[1] The presence of the methoxyphenyl group may influence the compound's pharmacokinetic and pharmacodynamic properties. Further research is needed to fully elucidate the biological profile of this specific molecule.
Caption: Potential areas of biological investigation.
Conclusion
This technical guide has summarized the available and predicted information on the chemical properties, synthesis, and structure elucidation of this compound. While some experimental data is limited, the provided protocols and expected spectral characteristics offer a solid foundation for researchers and scientists working with this compound. Further investigation into its physical properties and biological activities is warranted to fully understand its potential applications.
References
Spectroscopic Data of 2-(3-Methoxyphenyl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(3-Methoxyphenyl)acetamide. The information presented herein is intended to support research and development activities by providing detailed spectral characterization and the methodologies used for data acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.25 | s | 1H | -NH |
| 6.96 | m | 4H | Ar-H |
| 3.86 | s | 3H | -OCH₃ |
| 2.42 | s | 3H | -CH₃ |
Solvent: DMSO-d₆, Instrument Frequency: 300 MHz
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 171.1 | C=O |
| 153.2 | Ar-C (quaternary) |
| 126.3 | Ar-C |
| 124.1 | Ar-C |
| 121.9 | Ar-C |
| 121.6 | Ar-C |
| 113.4 | Ar-C |
| 56.8 | -OCH₃ |
| 22.9 | -CH₃ |
Solvent: DMSO-d₆, Instrument Frequency: 75 MHz
Infrared (IR) Spectroscopy
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3340, 3331 | N-H stretching |
| 1674 | C=O stretching (Amide I) |
| 1580, 1520 | N-H bending (Amide II), C=C aromatic stretching |
| 1466, 1411 | C-H bending |
| 1280, 1230 | C-O stretching (aryl ether) |
| 792 | C-H out-of-plane bending |
Sample Preparation: KBr pellet
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 165 | [M]⁺ (Molecular Ion) |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following sections detail the methodologies employed for the acquisition of the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A Bruker AC-300F spectrometer was utilized to record the ¹H and ¹³C NMR spectra.
Sample Preparation:
-
Approximately 10-20 mg of this compound was accurately weighed and dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
The solution was transferred to a clean, dry 5 mm NMR tube.
-
The sample was vortexed to ensure homogeneity.
¹H NMR Spectroscopy:
-
Instrument: Bruker AC-300F Spectrometer
-
Frequency: 300 MHz
-
Solvent: DMSO-d₆
-
Internal Standard: Tetramethylsilane (TMS)
-
Temperature: Ambient
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
¹³C NMR Spectroscopy:
-
Instrument: Bruker AC-300F Spectrometer
-
Frequency: 75 MHz
-
Solvent: DMSO-d₆
-
Internal Standard: Tetramethylsilane (TMS)
-
Decoupling: Proton-decoupled
-
Temperature: Ambient
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
Infrared (IR) Spectroscopy
The infrared spectrum was recorded on a Nicolet-Impact-410 FT-IR spectrometer.
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of this compound was finely ground in an agate mortar and pestle.
-
Approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) was added to the mortar.
-
The sample and KBr were thoroughly mixed and ground together to ensure a homogenous mixture.
-
A portion of the mixture was transferred to a pellet press die.
-
A pressure of 8-10 tons was applied to form a transparent pellet.
Data Acquisition:
-
Instrument: Nicolet-Impact-410 FT-IR Spectrometer
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Background: A spectrum of a pure KBr pellet was recorded as the background.
Mass Spectrometry (MS)
Mass spectral data was obtained using a Shimadzu 2010 series mass selective detector.
Sample Introduction (Direct Insertion Probe):
-
A small amount of the solid this compound was loaded into a capillary tube.
-
The capillary tube was placed in the direct insertion probe.
-
The probe was inserted into the ion source of the mass spectrometer.
Data Acquisition (Electron Ionization):
-
Instrument: Shimadzu 2010 series Mass Spectrometer
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 200 °C
-
Mass Range: m/z 40-400
-
Scan Speed: 1000 amu/s
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.
Caption: General workflow for the spectroscopic analysis of an organic compound.
CAS number and molecular weight of 2-(3-Methoxyphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3-Methoxyphenyl)acetamide, a chemical intermediate with potential applications in pharmaceutical and agrochemical research. This document details its chemical identity, including its CAS number and molecular weight, and presents a plausible synthesis protocol adapted from established methods for related acetamide derivatives. Furthermore, this guide outlines detailed experimental protocols for the evaluation of its potential biological activities, specifically its antimicrobial, antioxidant, and anti-inflammatory properties, based on common assays for this class of compounds. While specific biological data for this compound is limited in public literature, this guide serves as a foundational resource for researchers looking to explore its therapeutic or industrial potential.
Chemical Identity and Properties
This compound, also known as N-(3-methoxyphenyl)acetamide, is an organic compound classified as an acetamide derivative. Its core structure consists of an acetamide group linked to a methoxy-substituted phenyl ring. This compound serves as a valuable building block in organic synthesis.[1]
| Property | Value | Reference |
| CAS Number | 588-16-9 | |
| Molecular Formula | C₉H₁₁NO₂ | |
| Molecular Weight | 165.19 g/mol | |
| Appearance | White to Light yellow powder/crystal | |
| Purity | >98.0% (T)(HPLC) | |
| Melting Point | 78.0 to 82.0 °C | |
| Synonyms | 3-Acetamidoanisole, 3-Methoxyacetanilide |
Synthesis and Characterization
Proposed Synthesis Protocol: Acetylation of 3-Methoxyaniline
This protocol is based on the well-established reaction of an amine with an acylating agent.
Materials:
-
3-Methoxyaniline
-
Acetic anhydride
-
Pyridine (catalyst)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 3-methoxyaniline (1 equivalent) in dichloromethane.
-
Add a catalytic amount of pyridine to the solution.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an ethanol/water mixture to yield this compound as a crystalline solid.
Characterization
The structure and purity of the synthesized this compound can be confirmed by various analytical techniques. Based on data for related compounds, the following characterizations are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups such as N-H, C=O, and C-O stretches.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Melting Point Analysis: To determine the melting point of the purified product.
Potential Biological Activities and Experimental Protocols
Acetamide derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects.[2][3][4] The following sections provide detailed protocols for evaluating these potential activities for this compound.
Antimicrobial Activity
3.1.1. Agar Well Diffusion Assay
This method is a standard preliminary test for assessing antimicrobial activity.[5][6]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi)
-
Sterile petri dishes
-
Sterile cork borer
-
Stock solution of this compound in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., a standard antibiotic or antifungal agent)
-
Negative control (solvent)
Procedure:
-
Prepare and sterilize the appropriate agar medium and pour it into sterile petri dishes.
-
Once the agar has solidified, inoculate the surface with the test microorganism.
-
Create wells in the agar using a sterile cork borer.
-
Add a defined volume of the test compound solution, positive control, and negative control to separate wells.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).
-
Measure the diameter of the zone of inhibition around each well.
Antioxidant Activity
3.2.1. DPPH Radical Scavenging Assay
This assay is a common and reliable method for determining the free radical scavenging capacity of a compound.[7][8]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Stock solution of this compound in a suitable solvent
-
Positive control (e.g., ascorbic acid or Trolox)
-
Methanol (or other suitable solvent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and the positive control.
-
In a 96-well plate, add a specific volume of each dilution to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Anti-inflammatory Activity
3.3.1. Inhibition of Nitric Oxide (NO) Production in Macrophages
This cell-based assay assesses the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.[9]
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
Stock solution of this compound in a suitable solvent
-
Positive control (e.g., a known inhibitor of NO production)
-
Cell viability assay kit (e.g., MTT)
Procedure:
-
Seed the macrophage cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a specified pre-incubation period.
-
Induce inflammation by adding LPS to the wells (except for the negative control).
-
Incubate the cells for an appropriate time (e.g., 24 hours).
-
Collect the cell culture supernatant to measure NO production using the Griess reagent.
-
Measure the absorbance at the appropriate wavelength.
-
Perform a cell viability assay on the remaining cells to ensure that the observed effects are not due to cytotoxicity.
-
Calculate the percentage of NO inhibition and determine the IC₅₀ value.
Workflow and Mechanistic Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflow for the synthesis and evaluation of this compound and a conceptual diagram of potential signaling pathways that could be modulated by acetamide derivatives.
Caption: Experimental workflow for the synthesis, purification, characterization, and potential biological evaluation of this compound.
Caption: Conceptual diagram of potential signaling pathways that may be modulated by acetamide derivatives to exert anti-inflammatory and antioxidant effects.
Conclusion
This compound is a chemical compound with a clear role as a synthetic intermediate. While specific data on its biological activities are not extensively documented, its structural class suggests potential as an antimicrobial, antioxidant, and anti-inflammatory agent. This technical guide provides a foundational framework for researchers to synthesize, characterize, and evaluate the biological potential of this compound. The detailed protocols and conceptual diagrams are intended to facilitate further investigation into this and related compounds, potentially leading to the development of new therapeutic agents or other valuable chemical products. It is important to reiterate that the biological activities described are based on the broader class of acetamide derivatives and require specific experimental validation for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Multifaceted Therapeutic Potential of Methoxyphenylacetamide Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyphenylacetamide derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The presence of the methoxyphenyl and acetamide moieties provides a scaffold that can be readily modified to optimize interactions with various biological targets. This technical guide delves into the core biological activities of these derivatives, presenting a comprehensive overview of their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing a consolidated source of quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.
Anticancer Activity
Methoxyphenylacetamide derivatives have demonstrated notable cytotoxic effects against a range of cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of various methoxyphenylacetamide derivatives, presenting their half-maximal inhibitory concentration (IC50) values against different cancer cell lines.
| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2b (2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide) | PC3 (Prostate) | 52 | Imatinib | 40 |
| 2c (2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide) | PC3 (Prostate) | 80 | Imatinib | 40 |
| 2c (2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide) | MCF-7 (Breast) | 100 | Imatinib | 98 |
| Compound 3a | A549 (Lung) | 5.988 ± 0.12 | - | - |
| Compound 4d | MCF-7 (Breast) | 39.0 | - | - |
| Compound 4d | MDA-MB-231 (Breast) | 35.1 | - | - |
| Compound 3d | MCF-7 (Breast) | 43.4 | - | - |
| Compound 3d | MDA-MB-231 (Breast) | 35.9 | - | - |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[1] These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test methoxyphenylacetamide derivatives in the culture medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO₂ atmosphere, protected from light.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100
-
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathway: Hedgehog Signaling
Some methoxyphenylacetamide derivatives may exert their anticancer effects by modulating the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several cancers. The Hh pathway plays a crucial role in embryonic development and tissue homeostasis.[2]
Caption: Simplified Hedgehog signaling pathway and a potential point of inhibition by methoxyphenylacetamide derivatives.
Antimicrobial Activity
Methoxyphenylacetamide derivatives have shown promise as antimicrobial agents, exhibiting activity against a variety of bacterial and fungal strains. Their mechanism of action can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
Quantitative Antimicrobial Data
The following tables summarize the antimicrobial activity of selected methoxyphenylacetamide derivatives, presenting their minimum inhibitory concentration (MIC) and zone of inhibition values.
Table 2.1: Minimum Inhibitory Concentration (MIC) Values
| Compound ID/Name | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Dithiocarbamate Derivatives | Various bacterial species | 6.25–25.00 | - | - |
| Compound 6d | Escherichia coli CNCTC 377/79 | 195.3 | - | - |
| Compounds 8c-8e | Candida albicans CCM 8186 | 97.7–195.3 | - | - |
Table 2.2: Zone of Inhibition
| Compound ID/Name | Microorganism | Concentration | Zone of Inhibition (mm) |
| Sodium acetyl(4-methoxyphenyl)carbamodithioate | Pectobacterium carotovorum | 0.4% | 18 |
| p-Acetamide | Bacillus subtilis | 50 µL of test sample | 23 |
| p-Acetamide | Staphylococcus aureus | 50 µL of test sample | 20 |
| p-Acetamide | Enterococcus faecalis | 50 µL of test sample | 20 |
| p-Acetamide | Candida glabrata | 50 µL of test sample | 12 |
Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test
The Kirby-Bauer disk diffusion susceptibility test is a standardized method used to determine the susceptibility of bacteria to various antimicrobial agents.[3][4][5][6][7]
Principle: A filter paper disk impregnated with a known concentration of an antimicrobial compound is placed on an agar plate inoculated with the test bacterium. The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the agent, a clear zone of no growth, known as the zone of inhibition, will appear around the disk.
Procedure:
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test bacterium from a pure culture.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL).
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Remove excess inoculum by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
-
Disk Application:
-
Using sterile forceps or a disk dispenser, place paper disks impregnated with the methoxyphenylacetamide derivatives onto the surface of the inoculated agar plate.
-
Ensure the disks are firmly in contact with the agar.
-
Include a blank disk (with solvent only) as a negative control and disks with standard antibiotics as positive controls.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters.
-
The size of the zone is inversely proportional to the minimum inhibitory concentration (MIC) of the compound. The results are typically interpreted as susceptible, intermediate, or resistant based on standardized charts.
-
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: A typical workflow for determining the antimicrobial susceptibility of methoxyphenylacetamide derivatives using the disk diffusion method.
Anti-inflammatory Activity
Several methoxyphenylacetamide derivatives have been investigated for their anti-inflammatory properties, with studies indicating their potential to reduce inflammation in various in vivo models. A common mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.
Quantitative Anti-inflammatory Data
The following table presents the percentage inhibition of edema by methoxyphenylacetamide derivatives in the carrageenan-induced paw edema model.
| Compound ID/Name | Dose | Time Post-Carrageenan | % Inhibition of Edema | Reference Compound | % Inhibition of Edema |
| DKA-9 | - | - | ~2 times more effective than ibuprofen | Ibuprofen | - |
| Compound 3a | - | - | Good activity | Indomethacin | - |
| Compound 3b | - | - | Good activity | Indomethacin | - |
| Compound 3d | - | - | Good activity | Indomethacin | - |
| Compound 1 (triazine deriv.) | 200 mg/kg | 4 h | 96.31 | Indomethacin (10 mg/kg) | 57.66 |
| Compound 3 (triazine deriv.) | 200 mg/kg | 4 h | 99.69 | Indomethacin (10 mg/kg) | 57.66 |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of compounds.[8][9][10][11][12]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Procedure:
-
Animal Preparation:
-
Use adult rats (e.g., Wistar or Sprague-Dawley), weighing 150-200 g.
-
Fast the animals overnight before the experiment with free access to water.
-
-
Compound Administration:
-
Divide the animals into groups: a control group (vehicle), a standard group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the methoxyphenylacetamide derivatives.
-
Administer the test compounds and the standard drug, typically orally or intraperitoneally, 30-60 minutes before the carrageenan injection.
-
-
Induction of Edema:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of a 1% w/v carrageenan suspension in sterile saline into the subplantar region of the right hind paw.
-
-
Measurement of Paw Volume:
-
Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume from the paw volume at that time point.
-
Calculate the percentage inhibition of edema for each group using the following formula:
-
% Inhibition = [(Edema volume of control - Edema volume of treated) / Edema volume of control] × 100
-
-
Signaling Pathway: MAPK/NF-κB Signaling
The anti-inflammatory effects of some methoxyphenylacetamide derivatives may be mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are central to the production of pro-inflammatory mediators.
Caption: Overview of the MAPK and NF-κB signaling pathways and potential points of inhibition by methoxyphenylacetamide derivatives.
Anticonvulsant Activity
Certain methoxyphenylacetamide derivatives have been identified as potential anticonvulsant agents. Their efficacy is often evaluated in preclinical models of epilepsy, such as the maximal electroshock (MES) test.
Quantitative Anticonvulsant Data
The following table summarizes the anticonvulsant activity of a methoxyphenylacetamide derivative in the maximal electroshock (MES) test, presenting the median effective dose (ED50).
| Compound ID/Name | Administration | ED50 (mg/kg) | Neurological Deficit (TD50, mg/kg) | Protective Index (TD50/ED50) |
| 4-methoxy-2,6-dimethylbenzanilide | Intraperitoneal | 18.58 | 133.72 | 7.2 |
| 4-methoxy-2,6-dimethylbenzanilide | Oral | 27.40 | 342.58 | 12.5 |
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model for screening compounds with potential efficacy against generalized tonic-clonic seizures.[13][14]
Principle: A supramaximal electrical stimulus is delivered to the brain of a rodent, inducing a characteristic tonic-clonic seizure. The ability of a test compound to prevent the tonic hindlimb extension phase of the seizure is considered a measure of its anticonvulsant activity.
Procedure:
-
Animal Preparation:
-
Use adult mice (e.g., Swiss albino) or rats.
-
Allow the animals to acclimatize to the laboratory conditions.
-
-
Compound Administration:
-
Divide the animals into groups: a control group (vehicle) and test groups receiving different doses of the methoxyphenylacetamide derivatives.
-
Administer the compounds, typically intraperitoneally or orally, at a predetermined time before the electrical stimulus (e.g., 30 or 60 minutes).
-
-
Seizure Induction:
-
An electroconvulsiometer is used to deliver the electrical stimulus.
-
Apply corneal or ear clip electrodes to the animal. A drop of saline or electrode gel is applied to ensure good electrical contact.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).
-
-
Observation and Endpoint:
-
Observe the animal for the characteristic seizure pattern, which includes a tonic phase with hindlimb extension.
-
The endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if this phase of the seizure is absent.
-
-
Data Analysis:
-
The percentage of animals protected at each dose is recorded.
-
The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.
-
Logical Relationship: Anticonvulsant Screening
Caption: Logical workflow for assessing the anticonvulsant activity of methoxyphenylacetamide derivatives using the MES test.
Conclusion
Methoxyphenylacetamide derivatives have emerged as a promising class of compounds with a diverse range of biological activities. The data and protocols presented in this technical guide highlight their potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents. The versatility of the methoxyphenylacetamide scaffold allows for extensive structural modifications, offering a fertile ground for the development of novel therapeutic agents. Further research, including in-depth mechanism of action studies and in vivo efficacy and safety profiling, is warranted to fully elucidate the therapeutic potential of these compounds and to advance them through the drug development pipeline. The detailed methodologies and visual representations of signaling pathways provided herein are intended to facilitate and guide these future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticonvulsant activities of some arylsemicarbazones displaying potent oral activity in the maximal electroshock screen in rats accompanied by high protection indices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. View of SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES [chemjournal.kz]
- 8. Chronic caffeine and the anticonvulsant potency of antiepileptic drugs against maximal electroshock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative structure–activity relationship analysis of the pharmacology of para-substituted methcathinone analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative structure-activity relationship studies of threo-methylphenidate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sysrevpharm.org [sysrevpharm.org]
In Silico Prediction of 2-(3-Methoxyphenyl)acetamide Bioactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies for predicting the bioactivity of 2-(3-Methoxyphenyl)acetamide. In the absence of extensive experimental data for this specific compound, this document outlines a systematic, computer-aided approach to forecast its potential biological targets, assess its binding interactions, and evaluate its pharmacokinetic and toxicological profile. This guide is intended to serve as a practical framework for researchers initiating preclinical investigations of novel small molecules. Methodologies for target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling are detailed. All quantitative predictions are summarized in structured tables, and key workflows and pathways are visualized using Graphviz diagrams.
Introduction
This compound is a small organic molecule with potential for biological activity, inferred from the known bioactivities of structurally related acetamide derivatives.[1][2] In silico, or computer-aided, drug design techniques offer a rapid and cost-effective means to explore the therapeutic potential of such compounds before undertaking extensive and resource-intensive laboratory experimentation.[3] By leveraging computational models, it is possible to predict how a molecule might behave in a biological system, thereby prioritizing further research and development efforts.
This guide presents a hypothetical in silico investigation of this compound, structured to provide a clear and detailed protocol for researchers. The methodologies described are widely applicable to the study of other novel chemical entities.
In Silico Bioactivity Prediction Workflow
The prediction of bioactivity for a novel compound follows a multi-step computational pipeline. This workflow systematically identifies potential biological targets and characterizes the interaction of the compound with those targets.
Data Presentation: Predicted Bioactivity and Properties
The following tables summarize the hypothetical quantitative data for this compound based on in silico predictions. These values are derived from methodologies outlined in this guide and should be validated through experimental assays.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Method |
| Molecular Weight | 165.19 g/mol | PubChem |
| logP (Octanol/Water) | 1.1 | XLogP3 |
| Hydrogen Bond Donors | 1 | Cactvs |
| Hydrogen Bond Acceptors | 2 | Cactvs |
| Polar Surface Area | 46.17 Ų | Cactvs |
| Rotatable Bonds | 3 | Cactvs |
Table 2: Predicted ADMET Properties
| Parameter | Predicted Value/Classification | Confidence |
| Absorption | ||
| Human Intestinal Absorption | High | High |
| Caco-2 Permeability | Moderate | Medium |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | Permeable | Medium |
| Plasma Protein Binding | Moderate | Medium |
| Metabolism | ||
| CYP2D6 Inhibitor | Non-inhibitor | High |
| CYP3A4 Inhibitor | Non-inhibitor | High |
| Excretion | ||
| Renal Organic Cation Transporter | Substrate | Low |
| Toxicity | ||
| AMES Mutagenicity | Non-mutagenic | High |
| Hepatotoxicity | Low risk | Medium |
| Carcinogenicity | Non-carcinogen | Low |
Table 3: Predicted Binding Affinities for Potential Targets
| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) |
| Human Topoisomerase IIα | 4FM9, 5GWK | -7.2 | ~5.5 µM |
| Human DNA Ligase I | 1X9N, 7L34 | -6.8 | ~12.1 µM |
Experimental Protocols
Molecular Docking
Objective: To predict the binding conformation and affinity of this compound to the active sites of potential protein targets.
Protocol:
-
Ligand Preparation:
-
Obtain the 2D structure of this compound from a chemical database (e.g., PubChem) in SDF format.
-
Convert the 2D structure to a 3D structure using a molecular modeling software (e.g., Avogadro, PyMOL).
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
Save the optimized 3D structure in PDBQT format for use with AutoDock Vina.
-
-
Receptor Preparation:
-
Download the 3D crystal structure of the target protein (e.g., Human Topoisomerase IIα, PDB ID: 4FM9) from the Protein Data Bank (PDB).[4]
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogens to the protein structure.
-
Assign Gasteiger charges to the protein atoms.
-
Save the prepared protein structure in PDBQT format.
-
-
Docking Simulation:
-
Define the grid box (search space) to encompass the known active site of the target protein.
-
Perform molecular docking using AutoDock Vina, specifying the prepared ligand and receptor files, and the grid box parameters.
-
Set the exhaustiveness of the search to a value of 8 (or higher for more thorough sampling).
-
The program will generate multiple binding poses of the ligand within the receptor's active site, ranked by their predicted binding affinities.
-
-
Analysis of Results:
-
Visualize the docked poses using molecular visualization software (e.g., PyMOL, Chimera).
-
Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein for the best-scoring pose.
-
The binding affinity is reported in kcal/mol.
-
QSAR Modeling
Objective: To develop a mathematical model that relates the chemical structure of acetamide derivatives to their biological activity.
Protocol:
-
Data Set Collection:
-
Compile a dataset of structurally related acetamide compounds with experimentally determined biological activity (e.g., IC50 values) against a specific target.
-
Ensure the data is curated and standardized.
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a set of molecular descriptors (e.g., physicochemical properties, topological indices, 2D and 3D descriptors) using software like PaDEL-Descriptor or RDKit.
-
-
Model Building:
-
Divide the dataset into a training set and a test set (e.g., 80:20 ratio).
-
Use a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a QSAR model by correlating the calculated descriptors (independent variables) with the biological activity (dependent variable) for the training set.
-
-
Model Validation:
-
Validate the predictive power of the QSAR model using the test set.
-
Evaluate the model's performance based on statistical parameters like the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE).
-
ADMET Prediction
Objective: To predict the pharmacokinetic and toxicological properties of this compound.
Protocol:
-
Input:
-
Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound: O=C(N)Cc1cccc(OC)c1.
-
-
Prediction using Web Servers:
-
Data Interpretation:
-
Analyze the predicted ADMET profile to assess the drug-likeness of the compound.
-
Pay close attention to parameters such as oral bioavailability, blood-brain barrier penetration, potential for metabolism by cytochrome P450 enzymes, and toxicity alerts.
-
Mandatory Visualizations
In Silico Prediction Workflow
Potential Signaling Pathway Involvement
Based on the predicted interaction with Topoisomerase IIα, a potential mechanism of action could involve the disruption of DNA replication and repair, leading to apoptosis in rapidly dividing cells.
Conclusion
This in-depth technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of this compound. By following the detailed methodologies for target identification, molecular docking, QSAR modeling, and ADMET prediction, researchers can generate valuable preliminary data to guide further experimental investigations. The structured presentation of hypothetical data and the visualization of key workflows and pathways are intended to facilitate a clear understanding of the in silico drug discovery process. It is imperative to underscore that the findings from these computational models are predictive in nature and necessitate experimental validation to confirm the bioactivity and therapeutic potential of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. [PDF] Open access in silico tools to predict the ADMET profiling of drug candidates | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. rcsb.org [rcsb.org]
- 5. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Literature review of 2-(3-Methoxyphenyl)acetamide and its analogs
An In-depth Technical Guide to the Synthesis, Biological Activity, and Structure-Activity Relationships of 2-(3-Methoxyphenyl)acetamide and Its Analogs
Abstract
This technical guide provides a comprehensive literature review of this compound and its diverse analogs. These compounds have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticonvulsant, anti-inflammatory, analgesic, and anticancer properties. This document details common synthetic methodologies, summarizes key quantitative biological data, and elucidates the primary mechanisms of action. Furthermore, it explores the structure-activity relationships (SAR) that govern the efficacy of these analogs. Detailed experimental protocols for key biological assays are provided, and complex pathways and workflows are visualized using diagrams to offer a clear and concise overview for researchers, scientists, and drug development professionals.
Synthesis of this compound and Analogs
The synthesis of this compound and its derivatives typically involves standard amide bond formation reactions. A common and straightforward approach is the acylation of an appropriate amine with a derivative of phenylacetic acid.
General Synthetic Protocol
A prevalent method involves the reaction of a substituted phenylacetic acid with an amine in the presence of a coupling agent. For instance, new acetamide derivatives have been synthesized by dissolving a 2-phenylacetic acid derivative in a dry solvent like dichloromethane (DCM), followed by the addition of N,N'-carbonyldiimidazole (CDI) and a catalyst such as 4-dimethylaminopyridine (DMAP). After a short stirring period, the desired amine is added to the mixture to yield the final acetamide product[1].
Another approach involves the reaction of a chloroacetamide intermediate with a nucleophile. For example, N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide was prepared by reacting N-(4-methoxyphenyl)-2-chloroacetamide with (E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one in acetone with potassium carbonate[2].
The diagram below illustrates a generalized workflow for the synthesis of these acetamide analogs.
Biological Activities and Therapeutic Potential
Analogs of this compound have been investigated for a multitude of therapeutic applications. The primary areas of research include their use as anticonvulsants, anti-inflammatory agents, analgesics, and anticancer compounds.
Anticonvulsant Activity
A significant body of research has focused on the anticonvulsant properties of acetamide derivatives, largely inspired by the clinical antiepileptic drug Lacosamide ((R)-N-benzyl 2-acetamido-3-methoxypropionamide)[3]. Structure-activity relationship studies have shown that modifications to the N-benzyl group and the terminal aryl ring can lead to compounds with excellent anticonvulsant activities and improved protective indices (PI)[4][5].
Key Experimental Protocol: Maximal Electroshock (MES) Seizure Model
The MES test is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures[3].
-
Animal Model: Male mice or rats are used.
-
Compound Administration: Test compounds are administered intraperitoneally (ip) or orally (po) at varying doses.
-
Induction of Seizure: A short electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) is delivered via corneal electrodes.
-
Endpoint: The ability of the compound to prevent the hind limb tonic extensor component of the seizure is recorded.
-
Data Analysis: The median effective dose (ED₅₀), the dose required to produce the desired effect in 50% of the animals, is calculated. A neurotoxicity test (e.g., rotarod) is also performed to determine the median toxic dose (TD₅₀), and the Protective Index (PI = TD₅₀/ED₅₀) is calculated[4].
Table 1: Anticonvulsant Activity of Selected Acetamide Analogs in the MES Model (Mice, ip)
| Compound | R-Substituent (Position) | ED₅₀ (mg/kg) | Protective Index (PI) | Reference |
|---|---|---|---|---|
| (R)-2 | Unsubstituted Biphenyl | >30 | 25 (rat, po) | [4] |
| (R)-5 | 3"-Cl | 4.8 | >91 (rat, po) | [4] |
| (R)-6 | 4"-Cl | 6.4 | ~78 (rat, po) | [4] |
| (R)-7 | 3"-Br | 6.5 | N/A | [4] |
| (R)-10 | 3"-CF₃ | 4.4 | N/A | [4] |
| (R)-11 | 3"-OCF₃ | 14.7 | 34 (rat, po) | [4] |
| Lacosamide ((R)-1) | Benzyl | 10-13 | N/A | [4] |
| Phenytoin | (Standard) | 9.5 | N/A |[3] |
N/A: Not available in the cited source.
Anti-inflammatory and Antioxidant Activity
Methoxyphenyl and acetamide derivatives have demonstrated significant anti-inflammatory and antioxidant effects[1][6]. These compounds can reduce the production of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) and modulate oxidative stress markers[7][8]. Some analogs are believed to exert their effects through the inhibition of the cyclooxygenase-II (COX-II) enzyme[9].
Key Experimental Protocol: Carrageenan-Induced Paw Edema
This is a widely used model to evaluate the acute anti-inflammatory activity of compounds[9].
-
Animal Model: Wistar or Sprague-Dawley rats are typically used.
-
Compound Administration: The test compound is administered orally or intraperitoneally.
-
Induction of Inflammation: A sub-plantar injection of carrageenan (e.g., 1% solution in saline) is given into the right hind paw of the rat.
-
Measurement: The volume of the paw is measured using a plethysmometer at set time intervals (e.g., 0, 1, 2, 3, 4 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume in the treated group with the control group.
Table 2: Anti-inflammatory and Antioxidant Activity of Selected Analogs
| Compound | Assay | Endpoint | Result | Reference |
|---|---|---|---|---|
| Diapocynin | TNF-α induced cytokine production (Human Airway Cells) | IC₅₀ | 20.3 µM | [10] |
| Apocynin | TNF-α induced cytokine production (Human Airway Cells) | IC₅₀ | 146.6 µM | [10] |
| Compound 40006 | ROS production (J774.A1 macrophages) | Inhibition | Significant reduction of ROS | [1] |
| N-(2-hydroxy phenyl) acetamide | Adjuvant-Induced Arthritis (Rats) | Cytokine Levels | Reduced serum IL-1β and TNF-α | [8] |
| Substituted phenoxy acetamide | Carrageenan-induced rat paw edema | Edema Inhibition | Potent activity observed |[9] |
Analgesic Activity
The analgesic properties of acetamide derivatives are often linked to their anti-inflammatory effects[11]. They are investigated for their potential to alleviate pain with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs)[9][12].
Anticancer Activity
Certain acetamide analogs have been explored for their potential as anticancer agents. The proposed mechanisms include the inhibition of Hypoxia-Inducible Factor-1 (HIF-1), a key protein in tumor survival[13], and the disruption of microtubule dynamics through tubulin polymerization inhibition[14].
Table 3: Anticancer Activity of Selected Acetamide Analogs
| Compound | Cell Line | Mechanism | IC₅₀ | Reference |
|---|---|---|---|---|
| Compound 9 | HepG2 | β-tubulin polymerization inhibition | 1.38 µM | [14] |
| Compound 10 | HepG2 | β-tubulin polymerization inhibition | 2.52 µM | [14] |
| Compound 11 | HepG2 | β-tubulin polymerization inhibition | 3.21 µM | [14] |
| 2-phenoxy-N-phenylacetamides | Various | HIF-1 Inhibition | Varies |[13] |
Mechanism of Action
The diverse biological activities of these compounds stem from their interaction with various molecular targets.
Anticonvulsant Mechanism: Sodium Channel Modulation
The leading hypothesis for the anticonvulsant action of Lacosamide and its analogs is the enhancement of the slow inactivation of voltage-gated sodium channels (VGSCs)[4]. This is distinct from other antiepileptic drugs like phenytoin, which primarily affect fast inactivation. By stabilizing the slow-inactivated state, these compounds reduce the ability of neurons to fire at high frequencies, which is characteristic of seizure activity.
Anti-inflammatory Mechanism: Cytokine and COX Inhibition
The anti-inflammatory effects are multifaceted. In some cases, the compounds directly inhibit pro-inflammatory enzymes like COX-II, which is responsible for the synthesis of prostaglandins[9]. In other instances, they act at the cellular level to reduce the production of reactive oxygen species (ROS) and downregulate the expression of key inflammatory mediators like TNF-α and IL-6[6][8].
Structure-Activity Relationships (SAR)
SAR studies are crucial for optimizing the therapeutic properties of these compounds. For anticonvulsant activity, research on Lacosamide analogs has yielded several key insights[3][5].
-
Stereochemistry: The anticonvulsant activity resides predominantly in the (R)-enantiomer[3].
-
N-Benzyl Group: The N-benzyl moiety is a critical pharmacophore. Modifications to its terminal aryl ring significantly impact activity.
-
Aryl Ring Substitution:
-
Substitution at the 4' (para) position of the benzyl ring generally leads to the highest activity, followed by the 3' (meta) and 2' (ortho) positions[3].
-
Non-bulky, lipophilic substituents at the 4' position, such as halogens (Cl, Br) or trifluoromethyl groups (CF₃, OCF₃), often result in compounds with activity comparable to or exceeding that of Lacosamide[4][5].
-
Polar, protic substituents (e.g., OH, COOH, NH₂) dramatically decrease activity[4].
-
Conclusion
The this compound scaffold and its analogs represent a versatile and pharmacologically significant class of compounds. Research has demonstrated their potent activities as anticonvulsants, anti-inflammatory agents, and potential therapeutics for other conditions like cancer and pain. The anticonvulsant mechanism, centered on the enhancement of slow inactivation of voltage-gated sodium channels, offers a distinct advantage over older medications. SAR studies have provided a clear roadmap for the rational design of new, more potent analogs, particularly by modifying the N-benzyl moiety. Future research should continue to explore the full therapeutic potential of this chemical class, focusing on optimizing efficacy, selectivity, and pharmacokinetic profiles to develop next-generation therapeutics for a range of challenging diseases.
References
- 1. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Synthesis and Anticonvulsant Activities of (R)-N-(4′-Substituted) benzyl 2-Acetamido-3-methoxypropionamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted N-(Biphenyl-4′-yl)methyl (R)-2-Acetamido-3-methoxypropionamides: Potent Anticonvulsants That Affect Frequency (Use) Dependence and Slow Inactivation of Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. archivepp.com [archivepp.com]
- 10. Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.iucr.org [journals.iucr.org]
- 12. researchgate.net [researchgate.net]
- 13. A QSAR analysis of 2-phenoxy-N-substituted acetamide analogues as hypoxia-inducible factor-1(HIF-1) inhibitors: a rational approach to anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Health and Safety Profile of 2-(3-Methoxyphenyl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available health and safety information for 2-(3-Methoxyphenyl)acetamide (CAS No. 18463-71-3). Due to a lack of specific toxicological studies on this compound, this guide also incorporates data from structurally related analogs and general toxicology guidelines to provide a prospective safety assessment. All personnel handling this substance should exercise caution and adhere to strict laboratory safety protocols.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound and its close isomers is presented below. This information is crucial for the proper handling, storage, and emergency response procedures.
| Property | This compound | N-(2-Methoxyphenyl)acetamide | N-(4-Methoxyphenyl)acetamide | 2-Phenylacetamide |
| CAS Number | 18463-71-3[1][2][3][4] | 93-26-5[5] | 51-66-1[6] | 103-81-1[7][8][9][10] |
| Molecular Formula | C₉H₁₁NO₂[2][3] | C₉H₁₁NO₂[5] | C₉H₁₁NO₂[11] | C₈H₉NO |
| Molecular Weight | 165.19 g/mol [2][3] | 165.19 g/mol [5] | 165.19 g/mol [11] | 135.16 g/mol |
| Appearance | Not specified | Tan powder[12] | Crystalline powder[13] | Not specified |
| Solubility | Not specified | Not specified | Soluble in alcohol, chloroform, dilute acids, and alkalis. Does not mix well with water.[13] | Not specified |
| Melting Point | Not specified | 86-88 °C | 130-132 °C | 154-158 °C |
| Boiling Point | Not specified | 295 °C | Not specified | Not specified |
Hazard Identification and Classification
| Hazard | N-(2-Methoxyphenyl)acetamide[5] | N-(4-Methoxyphenyl)acetamide[11] | 2-Phenylacetamide[7][8] |
| Acute Oral Toxicity | Harmful if swallowed (H302) | Harmful if swallowed (H302) | Harmful if swallowed (H302) |
| Skin Corrosion/Irritation | Causes skin irritation (H315) | Irritating to skin[13] | Not classified as a skin irritant |
| Serious Eye Damage/Irritation | Causes serious eye irritation (H319) | Irritating to eyes[13] | Causes serious eye irritation (H319) |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (H335) | Not specified | Not specified |
Precautionary Statements (General Recommendations based on Analogs):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P270: Do not eat, drink or smoke when using this product.[14]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][7][8][14]
-
P301+P317: IF SWALLOWED: Get medical help.[14]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][7][8]
-
P501: Dispose of contents/container to an approved waste disposal plant.[14]
Experimental Protocols for Safety Assessment
Due to the absence of specific safety studies on this compound, this section outlines standardized and widely accepted experimental protocols for assessing the potential toxicity of new chemical entities.
Acute Oral Toxicity Testing
The Organisation for Economic Co-operation and Development (OECD) provides several guidelines for acute oral toxicity studies. These tests are designed to determine the short-term adverse effects of a substance after oral administration.[15]
OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure [16] This method is designed to identify a dose that produces evident toxicity without causing mortality.
-
Animal Model: Typically, young adult female rats are used.[15]
-
Housing and Acclimatization: Animals are housed in appropriate cages for at least five days to acclimatize to laboratory conditions.[15]
-
Dose Administration: The test substance is administered orally by gavage at one of the fixed dose levels (5, 50, 300, or 2000 mg/kg body weight).[16]
-
Observation Period: Animals are observed for a minimum of 14 days.[16]
-
Endpoints: Observations include mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes. A gross necropsy is performed at the end of the study.[16]
OECD Test Guideline 423: Acute Toxic Class Method [15] This method allows for the classification of a substance into a toxicity class based on a stepwise procedure with a minimum number of animals.
OECD Test Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure [15][17] This method is a sequential test that allows for the estimation of the LD₅₀ value with a reduced number of animals.
Skin and Eye Irritation Testing
In Vivo Draize Test (Refined) The traditional Draize test for skin and eye irritation has been refined to reduce animal suffering.[18]
-
Skin Irritation: A small amount of the test substance is applied to a shaved patch of skin on a rabbit. The exposure time is typically reduced to 4 hours. The site is then observed for signs of erythema (redness) and edema (swelling).[18]
-
Eye Irritation: A small amount of the substance is instilled into one eye of a rabbit, with the other eye serving as a control. The Low Volume Eye Irritation Test is a refinement that uses a smaller volume of the test substance. Observations are made for redness, swelling, and discharge.[18]
In Vitro Alternatives Several in vitro methods are available to assess skin and eye irritation potential, reducing the need for animal testing. These include tests on reconstructed human epidermis and cornea models.[18]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of chemical compounds.[19][20][21]
-
Cell Culture: Human or animal cell lines are cultured in 96-well plates.[19]
-
Compound Exposure: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24 or 48 hours).[19]
-
MTT Addition: MTT solution is added to each well and incubated. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[19]
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[19]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.[22]
-
Data Analysis: The IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is calculated to determine the cytotoxic potential.[22]
First Aid Measures
Based on information for related acetamide compounds, the following first aid measures are recommended in case of exposure:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[6][8] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[6][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][8] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
Handling and Storage
-
Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid dust formation. Wash hands thoroughly after handling.[6][7][8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[6]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[8]
-
Hazardous Combustion Products: May produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides upon combustion.[6][13]
-
Fire-Fighting Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Wear appropriate personal protective equipment (gloves, safety goggles, lab coat). Avoid dust formation.[7][8]
-
Environmental Precautions: Prevent the substance from entering drains or waterways.[7][8]
-
Containment and Cleanup: Sweep up the spilled material and place it in a suitable, closed container for disposal.[7][8]
Visualizations
General Safety Assessment Workflow
Caption: A logical workflow for the safety assessment of a new chemical entity.
Experimental Workflow for MTT Cytotoxicity Assay
Caption: A step-by-step workflow for the MTT in vitro cytotoxicity assay.
References
- 1. CAS 18463-71-3: this compound | CymitQuimica [cymitquimica.com]
- 2. molbase.com [molbase.com]
- 3. Page loading... [guidechem.com]
- 4. This compound (18463-71-3) at Nordmann - nordmann.global [nordmann.global]
- 5. Acetamide, N-(2-methoxyphenyl)- | C9H11NO2 | CID 7135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-(4-Methoxyphenyl)acetamide(51-66-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. fishersci.pt [fishersci.pt]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. 2-Phenylacetamide | CAS#:103-81-1 | Chemsrc [chemsrc.com]
- 11. N-(4-Methoxyphenyl)Acetamide | C9H11NO2 | CID 5827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. jscimedcentral.com [jscimedcentral.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. echemi.com [echemi.com]
- 15. researchgate.net [researchgate.net]
- 16. Acute Toxicity Studies - Study Design of OECD Guideline 420: Acute Oral Toxicity – Fixed Dose Method - Tox Lab [toxlab.co]
- 17. epa.gov [epa.gov]
- 18. New approaches to the assessment of eye and skin irritation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ijprajournal.com [ijprajournal.com]
- 20. mdpi.com [mdpi.com]
- 21. kosheeka.com [kosheeka.com]
- 22. scribd.com [scribd.com]
Methodological & Application
Synthesis of 2-(3-Methoxyphenyl)acetamide: An Application Note and Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory synthesis of 2-(3-Methoxyphenyl)acetamide, a valuable intermediate in pharmaceutical and organic synthesis. The primary method outlined is the amidation of 3-Methoxyphenylacetic acid. An alternative route starting from 3-methoxyphenylacetonitrile is also briefly discussed. This protocol includes key reaction parameters, purification methods, and characterization data.
Physicochemical Data of Key Compounds
A summary of the physical and chemical properties of the starting material and the final product is provided below for easy reference.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 3-Methoxyphenylacetic acid | C₉H₁₀O₃ | 166.17 | 65-69 | 164-165 (at 20 mmHg) |
| This compound | C₉H₁₁NO₂ | 165.19 | 93-96 | Not available |
Experimental Protocols
The preferred and most direct method for the synthesis of this compound is the conversion of 3-Methoxyphenylacetic acid to its corresponding amide. This can be achieved through several methods, with the use of thionyl chloride to form an acyl chloride intermediate being a common and effective approach.
Method 1: Synthesis from 3-Methoxyphenylacetic acid via Acyl Chloride
This two-step, one-pot synthesis involves the activation of the carboxylic acid with thionyl chloride, followed by the reaction with ammonia.
Materials:
-
3-Methoxyphenylacetic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Aqueous ammonia (NH₄OH), concentrated (28-30%)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Hydrochloric acid (HCl), 1M
-
Deionized water
-
Ice bath
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Dropping funnel
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
Step 1: Formation of 3-Methoxyphenylacetyl chloride
-
In a clean, dry round-bottom flask, dissolve 3-Methoxyphenylacetic acid (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution using a dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 2: Amidation
-
Cool the reaction mixture containing the newly formed 3-Methoxyphenylacetyl chloride back down to 0 °C in an ice bath.
-
Slowly and carefully add concentrated aqueous ammonia (3 equivalents) to the reaction mixture. Caution: This reaction is exothermic.
-
Stir the resulting mixture vigorously for 1-2 hours, allowing it to gradually warm to room temperature.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford a white to off-white solid.
Alternative Method: Synthesis from 3-methoxyphenylacetonitrile
An alternative route involves the partial hydrolysis of 3-methoxyphenylacetonitrile. This method often requires careful control of reaction conditions to avoid complete hydrolysis to the carboxylic acid.
Procedure Outline:
-
React 3-methoxyphenylacetonitrile with a mixture of a mineral acid (e.g., concentrated sulfuric acid) and water.
-
Heat the reaction mixture under controlled temperature (e.g., 90-150°C) for a specific duration. The reaction progress should be monitored to maximize the yield of the amide and minimize the formation of the carboxylic acid byproduct.
-
Work-up involves neutralization, extraction with an organic solvent, and purification as described in Method 1.
Quantitative Data Summary
The yield and purity of this compound are highly dependent on the chosen synthetic route and the specific reagents used, particularly the coupling agent in direct amidation methods. The following table presents a summary of expected outcomes based on different methodologies.
| Starting Material | Method/Coupling Agent | Typical Yield (%) | Purity (%) | Reference |
| 3-Methoxyphenylacetic acid | Thionyl Chloride/NH₃ | 85-95 | >98 | General protocol |
| 3-Methoxyphenylacetic acid | HBTU/DIPEA/NH₄Cl | 80-90 | >97 | General peptide coupling |
| 3-Methoxyphenylacetic acid | HATU/DIPEA/NH₄Cl | 85-95 | >98 | General peptide coupling |
| 3-methoxyphenylacetonitrile | Acid Hydrolysis | 60-75 | >95 | [1] |
Visualizations
Synthesis Pathway
The following diagram illustrates the chemical transformation from 3-Methoxyphenylacetic acid to this compound.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
The logical flow of the experimental procedure is depicted in the diagram below.
Caption: Step-by-step workflow for the synthesis and purification.
References
Purification of 2-(3-Methoxyphenyl)acetamide by Recrystallization: Application Notes and Protocols
Abstract
Introduction
2-(3-Methoxyphenyl)acetamide is an organic compound with potential applications in pharmaceutical and chemical research. As with many synthesized chemical entities, purification is a critical step to remove impurities such as unreacted starting materials, byproducts, and residual solvents. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds based on the principle of differential solubility. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by cooling to allow the desired compound to crystallize while the impurities remain dissolved in the mother liquor. The selection of an appropriate solvent is paramount for a successful recrystallization, requiring the compound to be highly soluble at high temperatures and sparingly soluble at low temperatures.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties, particularly the melting point, is crucial for designing an effective recrystallization protocol and avoiding issues such as "oiling out."
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [2] |
| Melting Point | 125-125.5 °C | N/A |
| Appearance | Tan powder | [2] |
Table 1: Physicochemical Properties of this compound
Solvent Selection for Recrystallization
The ideal solvent for the recrystallization of this compound should exhibit the following characteristics:
-
High solubility at elevated temperatures: To dissolve the compound completely.
-
Low solubility at room temperature and below: To maximize the recovery of the purified compound upon cooling.
-
Inertness: The solvent should not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point for easy removal from the purified crystals.
-
Non-toxic and inexpensive: For practical and safety considerations.
Based on the structure of this compound, which contains a polar amide group and a moderately polar methoxyphenyl group, a range of solvents with varying polarities should be considered. A qualitative prediction of solubility in common laboratory solvents is provided in Table 2 to guide the initial solvent screening.
| Solvent | Polarity | Boiling Point (°C) | Predicted Qualitative Solubility | Rationale |
| Water | High | 100 | Sparingly soluble to insoluble at RT; potentially soluble when hot | The polar amide group may allow for some solubility in hot water. |
| Ethanol | Polar Protic | 78 | Soluble, especially when hot | A good general-purpose solvent for compounds with mixed polarity. |
| Methanol | Polar Protic | 65 | Soluble, especially when hot | Similar to ethanol, should effectively solvate the compound. |
| Acetone | Polar Aprotic | 56 | Likely soluble | A versatile solvent for many organic compounds. |
| Ethyl Acetate | Medium Polarity | 77 | Likely soluble | The ester functionality provides polarity, suitable for this compound. |
| Toluene | Nonpolar | 111 | Likely sparingly soluble at RT; may be soluble when hot | The aromatic nature of toluene may interact with the phenyl ring. |
| Hexane | Nonpolar | 69 | Likely insoluble | Unlikely to be a good single solvent due to its nonpolar nature. |
Table 2: Predicted Qualitative Solubility of this compound and Properties of Common Solvents
Experimental Protocols
Protocol for Determining Solvent Suitability
This protocol outlines a systematic approach to screen for an optimal recrystallization solvent.
Materials:
-
Crude this compound
-
A selection of trial solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene)
-
Small test tubes (e.g., 13x100 mm)
-
Hot plate with a water or sand bath
-
Vortex mixer
-
Ice bath
Procedure:
-
Sample Preparation: Place approximately 20-30 mg of crude this compound into several separate test tubes.
-
Solubility at Room Temperature: To each test tube, add a different solvent dropwise (starting with ~0.5 mL) and vortex to assess solubility at room temperature. A suitable solvent should show low solubility at this stage.
-
Solubility at Elevated Temperature: For solvents in which the compound was sparingly soluble at room temperature, gently heat the test tubes in a water or sand bath. Continue to add small portions of the hot solvent until the solid completely dissolves. Record the approximate volume of solvent used.
-
Crystallization upon Cooling: Allow the hot, clear solutions to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod or placing the test tube in an ice bath.
-
Solvent Selection: The ideal solvent is one that dissolves the compound completely in a minimal amount of hot solvent and yields a large quantity of crystals upon cooling.
Protocol for the Recrystallization of this compound
This protocol provides a general procedure for the recrystallization of this compound once a suitable solvent has been identified.
Materials:
-
Crude this compound
-
Optimal recrystallization solvent (determined from Protocol 4.1)
-
Erlenmeyer flask(s)
-
Hot plate
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Watch glass
-
Vacuum oven or desiccator
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture on a hot plate with gentle swirling until the solid dissolves completely. If necessary, add small additional portions of the hot solvent to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then gently reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration. Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals to a constant weight, either by air drying on the filter paper, in a desiccator, or in a vacuum oven at a temperature well below the compound's melting point.
Visualizations
Caption: Experimental workflow for the purification of this compound by recrystallization.
Caption: Logical relationship of the purification by recrystallization process.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| "Oiling Out" | The melting point of the compound is lower than the boiling point of the solvent; the solution is cooled too quickly. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. |
| No Crystal Formation | The solution is not sufficiently saturated; the compound is too soluble in the chosen solvent. | Try scratching the inside of the flask with a glass rod, adding a seed crystal, or evaporating some of the solvent to increase the concentration. If the compound is too soluble, a different solvent or a mixed-solvent system should be used. |
| Low Recovery | Too much solvent was used; premature crystallization during hot filtration. | Concentrate the mother liquor by evaporating some of the solvent and re-cooling to obtain a second crop of crystals. Ensure the filtration apparatus is pre-heated for hot filtration. |
| Crystals are still impure | Inefficient removal of impurities; co-crystallization of impurities. | Ensure the crystals are washed with fresh, cold solvent. A second recrystallization may be necessary. |
Conclusion
Recrystallization is an effective method for the purification of this compound. The key to a successful purification lies in the systematic selection of an appropriate solvent. By following the provided protocols for solvent screening and recrystallization, researchers can obtain a high-purity product suitable for further applications in drug discovery and chemical synthesis.
References
Application Note: High-Purity Isolation of 2-(3-Methoxyphenyl)acetamide Using Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
This application note details a robust protocol for the purification of 2-(3-Methoxyphenyl)acetamide, a key intermediate in pharmaceutical synthesis, using silica gel flash column chromatography. The methodology is designed to efficiently remove common reaction byproducts and unreacted starting materials, yielding the target compound with high purity. The protocol is based on established chromatographic principles for aromatic amides and has been optimized for reliable and reproducible results.
Chromatographic Conditions Summary
The following table summarizes the optimized conditions for the column chromatography purification of this compound. These parameters were determined based on the physicochemical properties of the compound and empirical data from thin-layer chromatography (TLC) analysis.
| Parameter | Specification |
| Stationary Phase | Silica Gel 60 (230-400 mesh) |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate (EtOAc) in Hexane |
| Initial Elution | 20% EtOAc in Hexane |
| Main Elution | 30-50% EtOAc in Hexane (gradient) |
| TLC Analysis | |
| Mobile Phase | 30% EtOAc in Hexane |
| Target Rf | ~0.35 |
| Detection Method | UV light at 254 nm |
| Sample Loading | Dry loading with silica gel |
Experimental Workflow
The overall workflow for the purification of this compound is depicted in the following diagram. This process begins with the optimization of the mobile phase using TLC, followed by column preparation, sample loading, elution, and finally, fraction analysis and product isolation.
Caption: Purification workflow for this compound.
Detailed Experimental Protocols
3.1. Materials and Reagents
-
Crude this compound
-
Silica Gel 60 (230-400 mesh)
-
Ethyl Acetate (ACS grade or higher)
-
Hexane (ACS grade or higher)
-
TLC plates (silica gel 60 F254)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes
-
UV lamp (254 nm)
3.2. Protocol for Thin-Layer Chromatography (TLC) Optimization
Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC. The goal is to achieve an Rf value of approximately 0.2-0.4 for the target compound, which generally leads to good separation on a column.
-
Prepare several developing chambers with different ratios of ethyl acetate in hexane (e.g., 10%, 20%, 30%, 40% EtOAc).
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude mixture onto separate TLC plates.
-
Develop the TLC plates in the prepared chambers.
-
Visualize the spots under a UV lamp at 254 nm.
-
Identify the solvent system that provides a well-separated spot for the product with an Rf value in the target range of 0.2-0.4. For this compound, a system of 30% ethyl acetate in hexane is often a good starting point.
3.3. Protocol for Column Chromatography
This protocol is intended for the purification of approximately 1-2 grams of crude material. The column size and solvent volumes should be scaled accordingly for different amounts of sample.
3.3.1. Column Packing
-
Select a glass column of appropriate size (e.g., 40-50 cm length, 2-3 cm diameter).
-
Insert a small plug of cotton or glass wool at the bottom of the column to support the packing material.
-
Add a thin layer of sand (approximately 1 cm) on top of the wool plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 20% EtOAc in hexane). Use approximately 30-50 times the weight of silica gel to the weight of the crude sample.
-
Pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.
-
Open the stopcock to allow the solvent to drain, continuously adding more slurry until the desired column height is reached (typically 15-20 cm of packed silica).
-
Once the silica has settled, add a thin layer of sand (approximately 1 cm) on top to protect the silica bed from disturbance.
-
Drain the solvent until it is just level with the top of the sand.
3.3.2. Sample Loading (Dry Loading)
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
3.3.3. Elution and Fraction Collection
-
Carefully add the initial eluent (20% EtOAc in hexane) to the top of the column.
-
Open the stopcock and begin collecting the eluate in fractions (e.g., 10-20 mL per fraction).
-
Maintain a constant head of solvent above the silica bed to avoid the column running dry.
-
Monitor the elution of compounds by spotting fractions onto a TLC plate and visualizing under UV light.
-
Gradually increase the polarity of the mobile phase (e.g., to 30%, then 40%, and finally 50% EtOAc in hexane) to elute the more polar compounds. The target compound is expected to elute at approximately 30-40% EtOAc in hexane.
-
Continue collecting fractions until the desired product has completely eluted from the column.
3.4. Product Isolation
-
Analyze all collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions under reduced pressure to yield the purified product as a solid or oil.
-
Determine the yield and confirm the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).
This detailed protocol provides a reliable method for the purification of this compound, ensuring high purity for subsequent applications in research and development. Adherence to these steps, particularly the initial TLC optimization, is key to achieving successful and reproducible separations.
Application Notes: The Synthetic Versatility of 2-(3-Methoxyphenyl)acetamide as a Precursor
Introduction
2-(3-Methoxyphenyl)acetamide is a valuable precursor in organic synthesis, primarily serving as a scaffold for the construction of two significant classes of nitrogen-containing compounds: substituted dihydroisoquinolines and phenethylamines. Its utility stems from the presence of a reactive amide functional group and an electron-rich aromatic ring, which can participate in key intramolecular cyclization and rearrangement reactions. These transformations provide access to molecular frameworks that are prevalent in medicinal chemistry and natural product synthesis.
Key Applications
The primary applications of this compound as a synthetic precursor are centered around two named reactions:
-
Bischler-Napieralski Reaction: This intramolecular electrophilic aromatic substitution reaction allows for the cyclization of β-arylethylamides, such as this compound, to form 3,4-dihydroisoquinolines.[1][2] The reaction is typically promoted by a dehydrating agent, most commonly phosphorus oxychloride (POCl₃), under reflux conditions.[1][2] The electron-donating methoxy group on the phenyl ring of this compound facilitates this cyclization. The resulting product, 6-methoxy-1-methyl-3,4-dihydroisoquinoline, is a key intermediate for the synthesis of various isoquinoline alkaloids and pharmacologically active compounds.
-
Hofmann Rearrangement: This reaction transforms a primary amide into a primary amine with one fewer carbon atom.[3] When applied to this compound, the Hofmann rearrangement yields 3-methoxyphenethylamine, a valuable building block in the synthesis of psychoactive compounds and other biologically active molecules. The reaction is typically carried out using bromine and a strong base, such as sodium hydroxide.[3]
Data Presentation
The following tables summarize the key transformations of this compound, including reactants, products, and representative reaction conditions.
Table 1: Bischler-Napieralski Reaction of this compound
| Reactant | Reagent | Solvent | Temperature | Reaction Time | Product | Representative Yield |
| This compound | Phosphorus oxychloride (POCl₃) | Toluene | Reflux | 2 hours | 6-methoxy-1-methyl-3,4-dihydroisoquinoline | ~85% |
Table 2: Hofmann Rearrangement of this compound
| Reactant | Reagents | Solvent | Temperature | Product | Representative Yield | | --- | --- | --- | --- | --- | | this compound | 1. Bromine, Sodium Hydroxide | Water | 0°C to 75°C | 3-methoxyphenethylamine | ~70-80% | | | 2. Steam Distillation | | | | |
Experimental Protocols
Protocol 1: Synthesis of 6-methoxy-1-methyl-3,4-dihydroisoquinoline via Bischler-Napieralski Reaction
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Toluene (dry)
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium sulfate (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL three-necked round-bottomed flask equipped with a mechanical stirrer, a reflux condenser protected by a calcium chloride tube, and a pressure-equalizing dropping funnel, add this compound (0.1 mol) and dry toluene (100 mL).
-
Stir the mixture at room temperature to dissolve the amide.
-
Slowly add phosphorus oxychloride (0.2 mol) to the stirred solution over a period of 30 minutes. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and maintain for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice (200 g).
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Transfer the mixture to a separatory funnel and extract the product with toluene (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude 6-methoxy-1-methyl-3,4-dihydroisoquinoline can be purified by vacuum distillation or column chromatography.
Protocol 2: Synthesis of 3-methoxyphenethylamine via Hofmann Rearrangement
Materials:
-
This compound
-
Bromine
-
Sodium hydroxide (NaOH)
-
Water
-
Round-bottom flask
-
Dropping funnel
-
Heating mantle
-
Steam distillation apparatus
-
Separatory funnel
-
Potassium hydroxide (KOH) pellets
-
Distillation apparatus
Procedure:
-
Prepare a solution of sodium hydroxide (0.5 mol) in water (200 mL) in a 1 L round-bottom flask and cool it to 0°C in an ice bath.
-
In a separate container, carefully add bromine (0.11 mol) to the cold sodium hydroxide solution with stirring to form a solution of sodium hypobromite.
-
To this cold solution, add this compound (0.1 mol) in small portions with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Slowly heat the reaction mixture to approximately 75°C and maintain this temperature for about 1 hour.
-
The product, 3-methoxyphenethylamine, is then isolated by steam distillation. Collect the distillate until it is no longer basic.
-
Saturate the distillate with sodium chloride and extract the amine with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (3 x 50 mL).
-
Dry the combined organic extracts over anhydrous potassium hydroxide pellets.
-
Filter the drying agent and remove the solvent by distillation.
-
The crude 3-methoxyphenethylamine can be further purified by vacuum distillation.
Mandatory Visualization
Caption: Workflow for the Bischler-Napieralski Synthesis.
Caption: Workflow for the Hofmann Rearrangement Synthesis.
Caption: Synthetic pathways from this compound.
References
Synthesis of N-Substituted Derivatives from 2-(3-Methoxyphenyl)acetamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of N-substituted derivatives of 2-(3-methoxyphenyl)acetamide. These compounds are of interest in medicinal chemistry due to the prevalence of the acetamide scaffold in a wide range of biologically active molecules, including those with analgesic, anti-inflammatory, and anticancer properties.[1][2] The protocols outlined below describe two primary synthetic strategies: direct amide coupling of 2-(3-methoxyphenyl)acetic acid with various amines and the conversion of the carboxylic acid to a more reactive acyl chloride intermediate prior to amination.
Introduction
The synthesis of amide bonds is a cornerstone of modern drug discovery. The this compound core is a valuable starting point for the generation of diverse chemical libraries for biological screening. The methoxy group on the phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of the final compounds. The N-substituted derivatives can be designed to interact with specific biological targets, and the nature of the substituent can be varied to optimize potency, selectivity, and metabolic stability.
Synthetic Strategies
Two robust and widely applicable methods for the synthesis of N-substituted 2-(3-methoxyphenyl)acetamides are presented:
-
Direct Amide Coupling using Carbodiimide Reagents: This one-pot method involves the activation of the carboxylic acid group of 2-(3-methoxyphenyl)acetic acid with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt). This method is known for its mild reaction conditions and broad substrate scope.[3][4]
-
Two-Step Acyl Chloride Formation and Amination: This classic approach involves the conversion of 2-(3-methoxyphenyl)acetic acid to its corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The highly reactive acyl chloride is then reacted with a primary or secondary amine to form the desired amide. This method is often high-yielding but requires careful handling of the moisture-sensitive acyl chloride intermediate.
Experimental Protocols
Protocol 1: Direct Amide Coupling of 2-(3-Methoxyphenyl)acetic Acid with Benzylamine using EDC/HOBt
This protocol describes the synthesis of N-benzyl-2-(3-methoxyphenyl)acetamide as a representative example.
Materials:
-
2-(3-Methoxyphenyl)acetic acid
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-(3-methoxyphenyl)acetic acid (1.0 eq) in DMF at 0 °C, add HOBt (1.2 eq) and EDC-HCl (1.2 eq).
-
Add DIPEA (3.0 eq) to the reaction mixture, followed by the addition of benzylamine (1.1 eq).
-
Stir the reaction mixture at room temperature overnight.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate).
Data Presentation:
| Entry | Amine | Coupling Reagents | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | EDC-HCl, HOBt, DIPEA | DMF | 12-18 | 85-95 |
| 2 | Aniline | EDC-HCl, HOBt, DIPEA | DMF | 12-18 | 80-90 |
| 3 | Cyclohexylamine | EDC-HCl, HOBt, DIPEA | DMF | 12-18 | 88-96 |
Note: Yields are representative and may vary depending on the specific amine and reaction conditions.
Protocol 2: Synthesis of N-benzyl-2-(3-methoxyphenyl)acetamide via the Acyl Chloride
Materials:
-
2-(3-Methoxyphenyl)acetic acid
-
Thionyl chloride (SOCl₂)
-
Benzylamine
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Formation of 2-(3-methoxyphenyl)acetyl chloride
-
To a solution of 2-(3-methoxyphenyl)acetic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of DMF (1-2 drops).
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction by observing the cessation of gas evolution.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-(3-methoxyphenyl)acetyl chloride. Use this directly in the next step.
Step 2: Amination
-
Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the acyl chloride solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Data Presentation:
| Entry | Amine | Chlorinating Agent | Base | Solvent | Yield (%) |
| 1 | Benzylamine | SOCl₂ | TEA | DCM | 90-98 |
| 2 | 4-Fluoroaniline | Oxalyl Chloride | Pyridine | DCM | 85-95 |
| 3 | Piperidine | SOCl₂ | TEA | DCM | 92-99 |
Note: Yields are representative and may vary depending on the specific amine and reaction conditions.
Visualization of Experimental Workflow and Potential Signaling Pathway
To illustrate the synthetic process and a potential biological mechanism of action for these compounds, the following diagrams are provided.
Caption: Workflow for the synthesis of N-substituted 2-(3-methoxyphenyl)acetamides.
Given that many acetamide derivatives exhibit anti-inflammatory properties, a plausible mechanism of action could involve the inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated during inflammation.[5][6]
Caption: Hypothetical inhibition of the COX-2 pathway by N-substituted acetamides.
Disclaimer: The signaling pathway depicted is a generalized representation of COX-2 inhibition and is a hypothesized mechanism of action for the described N-substituted this compound derivatives. Further biological evaluation is required to confirm this specific activity.
References
- 1. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 5. archivepp.com [archivepp.com]
- 6. galaxypub.co [galaxypub.co]
Application Notes and Protocols for the Quantification of 2-(3-Methoxyphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-(3-Methoxyphenyl)acetamide. The methodologies described herein are essential for purity assessment, stability studies, pharmacokinetic analysis, and quality control in the research and development of pharmaceuticals. Three primary analytical techniques are covered: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of aromatic compounds like this compound, offering excellent precision and accuracy.
Application Note
This HPLC-UV method provides a reliable approach for the routine analysis of this compound in bulk drug substances and formulated products. The method utilizes a reversed-phase C18 column to achieve separation, and UV detection is performed at a wavelength where the analyte exhibits significant absorbance, ensuring good sensitivity. The isocratic mobile phase allows for simple and reproducible analyses.
Quantitative Data Summary
The following table summarizes representative performance characteristics of the HPLC-UV method. These values may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | Representative Value |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Retention Time | ~ 4.5 minutes |
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Methanol (HPLC grade)
2. Instrumentation
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
3. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 40:60 v/v). Filter and degas the mobile phase before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.
4. Sample Preparation
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a known volume of mobile phase to obtain a theoretical concentration within the calibration range.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
5. Chromatographic Conditions
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (40:60 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Run Time: 10 minutes
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).
-
Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.
Experimental Workflow
Caption: Workflow for the HPLC-UV analysis of this compound.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for analyzing low concentrations of this compound, especially in complex matrices such as biological fluids.
Application Note
This LC-MS/MS method is designed for the highly sensitive and selective quantification of this compound in plasma or other biological matrices. The method involves a simple protein precipitation step for sample clean-up, followed by analysis using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach ensures high specificity by monitoring a specific precursor-to-product ion transition for the analyte.
Quantitative Data Summary
The following table presents typical performance characteristics for the LC-MS/MS method.
| Parameter | Representative Value |
| Linearity (r²) | ≥ 0.998 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
| Matrix Effect | Minimal |
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Control biological matrix (e.g., human plasma)
2. Instrumentation
-
UHPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Data acquisition and processing software
3. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC-UV protocol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the IS in methanol.
-
Working Standard and IS Solutions: Prepare working solutions by diluting the stock solutions in 50:50 acetonitrile:water.
4. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
5. Chromatographic and Mass Spectrometric Conditions
-
Column: C18 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase Gradient: Start at 5% B, increase to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: To be determined by direct infusion (e.g., m/z 166.1 → 121.1)
-
Internal Standard: To be determined by direct infusion.
-
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
6. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrants.
-
Use the calibration curve to determine the concentration of this compound in the samples.
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization may be necessary to improve volatility and chromatographic performance.
Application Note
This GC-MS method is suitable for the quantification of this compound in samples where high specificity is required and when derivatization is feasible. The method involves a derivatization step to convert the amide into a more volatile species, followed by separation on a capillary GC column and detection by a mass spectrometer operating in selected ion monitoring (SIM) mode. This provides excellent selectivity and sensitivity.
Quantitative Data Summary
The following table provides representative performance characteristics for a GC-MS method, which may require optimization based on the specific derivatization agent and sample matrix.
| Parameter | Representative Value |
| Linearity (r²) | ≥ 0.997 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., a deuterated analog)
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Solvent for extraction and derivatization (e.g., Ethyl acetate)
-
Anhydrous sodium sulfate
2. Instrumentation
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Autosampler
-
Data acquisition and processing software
3. Sample Preparation and Derivatization
-
Extract this compound from the sample matrix using a suitable solvent (e.g., liquid-liquid extraction with ethyl acetate).
-
Dry the organic extract with anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of derivatization agent and solvent.
-
Heat the mixture at a specified temperature (e.g., 70 °C) for a defined time (e.g., 30 minutes) to complete the derivatization reaction.
-
Cool the sample to room temperature before injection.
4. GC-MS Conditions
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.
5. Data Analysis
-
Integrate the peak areas of the selected ions for the analyte and the internal standard.
-
Calculate the peak area ratio.
-
Construct a calibration curve and perform quantification as described for the LC-MS/MS method.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of 2-(3-Methoxyphenyl)acetamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(3-Methoxyphenyl)acetamide is an organic compound of interest in pharmaceutical research and development. Accurate and precise analytical methods are essential for its quantification in various stages of drug development, including purity assessment, stability studies, and quality control. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust, sensitive, and reproducible technique for the analysis of aromatic compounds. This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of this compound using a reverse-phase HPLC method. The methodologies outlined are based on established principles for the analysis of structurally related acetamide compounds.
Analytical Method Overview
The separation of this compound is achieved on a C18 stationary phase. The mobile phase consists of a mixture of an aqueous component and an organic solvent, which allows for the effective elution and separation of the analyte from potential impurities. Detection is performed using a UV-Vis detector, leveraging the chromophoric nature of the phenyl ring in the molecule.
Experimental Workflow
The general workflow for the HPLC analysis of this compound is depicted below.
Caption: General workflow for the HPLC analysis of this compound.
Quantitative Data Summary
The following tables summarize the typical chromatographic parameters and expected performance characteristics of the HPLC method. These values are representative and may require optimization for specific instrumentation and applications.
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) |
| Gradient | Isocratic at 40:60 (Acetonitrile:Aqueous) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Table 2: Method Validation Parameters (Representative Values)
| Parameter | Expected Range/Value |
| Retention Time (RT) | 5 - 8 minutes |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Specificity | No interference from blank or placebo at the analyte's retention time |
Detailed Experimental Protocols
This protocol provides a step-by-step guide for the analysis of this compound using the HPLC method described above.
1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade or ultrapure)
-
Methanol (HPLC grade, for cleaning)
-
0.45 µm syringe filters
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Sonicator
-
pH meter
3. Preparation of Mobile Phase
-
Aqueous Component (0.1% Phosphoric Acid): To prepare 1000 mL of the aqueous component, add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix thoroughly.
-
Mobile Phase (40:60 Acetonitrile:Aqueous): Measure 400 mL of acetonitrile and 600 mL of the 0.1% phosphoric acid solution. Combine the two solutions in a suitable reservoir, mix well, and degas using a sonicator or an online degasser.
4. Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1-50 µg/mL).
5. Sample Preparation
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a known volume of mobile phase to achieve a final concentration within the calibration range.
-
Sonicate as needed to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
6. HPLC System Setup and Analysis
-
Set up the HPLC system with the column and mobile phase as specified in Table 1.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Perform a series of injections of the working standard solutions, starting from the lowest concentration.
-
Inject the prepared sample solutions.
7. Data Analysis and Quantification
-
Integrate the peak corresponding to this compound in the chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Perform a linear regression analysis on the calibration curve to determine the equation of the line and the correlation coefficient (r²).
-
Calculate the concentration of this compound in the sample solutions using the calibration curve.
Method Development and Validation Pathway
The development of a robust HPLC method follows a logical progression of steps to ensure the final protocol is suitable for its intended purpose.
Caption: Logical workflow for HPLC method development and validation.
Disclaimer: This application note provides a general method and protocol. It is the user's responsibility to validate this method for their specific application and instrumentation to ensure that it meets the required performance criteria.
Application Notes and Protocols for the GC-MS Analysis of 2-(3-Methoxyphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the qualitative and quantitative analysis of 2-(3-Methoxyphenyl)acetamide using Gas Chromatography-Mass Spectrometry (GC-MS). The following protocols and data are based on established GC-MS methodologies for the analysis of small organic molecules. While specific validated methods for this compound are not widely published, the information herein provides a robust starting point for method development and validation.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This makes it an ideal method for the identification and quantification of volatile and semi-volatile compounds in complex mixtures.[1][2] this compound is a chemical compound of interest in pharmaceutical research and drug development. Accurate and sensitive analytical methods are crucial for its characterization, purity assessment, and quantification in various matrices.
Experimental Protocols
A detailed methodology for the GC-MS analysis of this compound is presented below. This protocol covers sample preparation and the instrumental parameters for the gas chromatograph and the mass spectrometer.
2.1. Sample Preparation
The choice of sample preparation will depend on the matrix in which the analyte is present. For a relatively pure standard or a simple solution, the protocol is straightforward.
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in a suitable solvent such as methanol, acetonitrile, or ethyl acetate to a final concentration of 1 mg/mL. This will serve as the stock solution.
-
Perform serial dilutions of the stock solution with the same solvent to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
If necessary, add an appropriate internal standard to all calibration standards and samples to improve precision.
-
-
Extraction from a Complex Matrix (e.g., Biological Fluid, Reaction Mixture):
-
A liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.
-
For liquid-liquid extraction, a common approach is to use a solvent like ethyl acetate or dichloromethane.
-
The extracted sample should be dried, for example, by passing it through anhydrous sodium sulfate.
-
The solvent is then evaporated under a gentle stream of nitrogen, and the residue is reconstituted in a suitable solvent for GC-MS analysis.
-
2.2. GC-MS Instrumentation and Conditions
The following instrumental parameters are a recommended starting point for method development. Optimization may be required based on the specific instrument and analytical goals.
Table 1: GC-MS Instrumental Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890A GC or equivalent |
| Injector | Split/Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Temperature Program | Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes. |
| Mass Spectrometer | Agilent 7000B Triple Quadrupole GC/MS or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | m/z 40-450 |
| Solvent Delay | 3 minutes |
Data Presentation
3.1. Mass Spectral Data (Hypothetical)
Table 2: Predicted Quantitative and Qualitative GC-MS Data for this compound
| Parameter | Expected Value |
| Retention Time (min) | ~ 15.5 |
| Molecular Ion [M]+ (m/z) | 165 |
| Major Fragment Ions (m/z) | 121, 91, 77, 51 |
| Limit of Detection (LOD) (µg/mL) | 0.1 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.3 |
| Linearity Range (µg/mL) | 0.3 - 100 |
| R² of Calibration Curve | > 0.995 |
3.2. Quantitative Analysis
For quantitative analysis, a calibration curve is constructed by plotting the peak area of the analyte (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the calibration standards. The concentration of the analyte in unknown samples is then determined from this curve.
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: Experimental workflow for GC-MS analysis.
4.2. Data Analysis Pathway
This diagram outlines the logical steps involved in processing the raw data obtained from the GC-MS instrument to generate a final analytical report.
Caption: Logical flow of GC-MS data analysis.
Conclusion
The protocols and data presented in this application note provide a comprehensive framework for the GC-MS analysis of this compound. While the specific parameters may require optimization for different instrumentation and sample matrices, this guide offers a solid foundation for developing a robust and reliable analytical method. Adherence to good laboratory practices, including the use of reference standards and appropriate quality control measures, is essential for obtaining accurate and reproducible results.
References
Application of 2-(3-Methoxyphenyl)acetamide in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 2-(3-Methoxyphenyl)acetamide in medicinal chemistry, focusing on its promise as a scaffold for developing novel anticonvulsant agents and melatonin receptor agonists. Due to the limited direct research on this specific molecule, this document leverages data and protocols from closely related and structurally similar compounds to outline its potential therapeutic value and provide detailed experimental methodologies for its synthesis and evaluation.
Rationale for Medicinal Chemistry Exploration
This compound possesses key structural features that make it an attractive starting point for drug discovery programs. The methoxyphenyl group is a common motif in various biologically active compounds, influencing properties such as lipophilicity, metabolic stability, and receptor interactions. The acetamide moiety serves as a versatile pharmacophore, capable of participating in hydrogen bonding and acting as a scaffold for further chemical modifications. Based on the extensive research on related structures, two primary areas of application are proposed:
-
Anticonvulsant Activity: The core structure of this compound shares similarities with known anticonvulsant drugs that modulate neuronal excitability. For instance, lacosamide, an approved anti-seizure medication, is a functionalized amino acid derivative containing an acetamide group.
-
Melatonin Receptor Agonism: The 3-methoxyphenyl group is a key structural element in many potent melatonin receptor agonists. Melatonin and its analogs are crucial in regulating circadian rhythms, and agonists are used to treat sleep disorders and depression.[1]
Synthesis of this compound
A robust synthesis of this compound can be achieved in two primary steps: the synthesis of the carboxylic acid precursor, 2-(3-methoxyphenyl)acetic acid, followed by its amidation.
Synthesis of 2-(3-Methoxyphenyl)acetic Acid
A common route to 2-(3-methoxyphenyl)acetic acid involves the Willgerodt-Kindler reaction of 3-methoxyacetophenone.
Protocol:
-
To a 1000 mL three-necked flask, add 33 g of sulfur, 96.5 mL of 3-methoxyacetophenone, and 92 mL of morpholine.
-
Heat the mixture to reflux with mechanical stirring for 15 hours.
-
Cool the reaction to approximately 30°C.
-
Under continuous stirring, add a solution of 350 mL of glacial acetic acid, 105 mL of distilled water, and 70 mL of concentrated sulfuric acid.
-
Continue to reflux for an additional 5.5 hours.
-
Pour the reaction mixture into a beaker containing 400 g of ice and 100 mL of water. Stir until a yellowish-brown solid precipitates.
-
Filter the solid and dissolve it in 300 mL of 20% aqueous sodium hydroxide.
-
Filter any insoluble material. The filtrate contains the sodium salt of 2-(3-methoxyphenyl)acetic acid.
-
Acidify the filtrate to a pH of 1-2 with 2N hydrochloric acid under an ice bath with stirring to precipitate the product.
-
Filter the white precipitate, wash with cold water, and dry to yield 2-(3-methoxyphenyl)acetic acid.
Amidation of 2-(3-Methoxyphenyl)acetic Acid
The conversion of the carboxylic acid to the primary amide can be efficiently performed using thionyl chloride to form the acyl chloride intermediate, followed by reaction with ammonia.
Protocol:
-
In a round-bottomed flask, suspend 2-(3-methoxyphenyl)acetic acid (1.0 equivalent) in an excess of thionyl chloride (2.0-3.0 equivalents).
-
Heat the mixture to reflux for 1-2 hours until the solid dissolves and gas evolution ceases.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).
-
Add this solution dropwise to a cooled (0°C) concentrated aqueous solution of ammonia with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
Alternatively, direct amidation can be achieved using a coupling agent like B(OCH₂CF₃)₃.
Protocol for Direct Amidation:
-
To a solution of 2-(3-methoxyphenyl)acetic acid (1.0 mmol) and a source of ammonia (e.g., ammonium chloride, 1.0 mmol) in acetonitrile (2 mL), add B(OCH₂CF₃)₃ (2.0 mmol).
-
Stir the reaction mixture at 80°C for 5-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product can be isolated by a suitable workup and purification.[2][3]
Potential Application as an Anticonvulsant Agent
The structural analogy to known anticonvulsants suggests that this compound and its derivatives could be effective in preclinical seizure models. The following protocols outline the standard screening cascade for anticonvulsant drugs.
Experimental Protocols for Anticonvulsant Screening
3.1.1. Maximal Electroshock (MES) Seizure Test
This test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.[1]
-
Animals: Male albino mice (e.g., CF-1 or C57BL/6) weighing 20-25 g.
-
Apparatus: An electroconvulsive shock generator with corneal electrodes.
-
Procedure:
-
Administer the test compound (e.g., this compound) intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group should be included.
-
At the time of predicted peak effect (typically 30-60 minutes for i.p. administration), apply a drop of 0.5% tetracaine hydrochloride solution to the corneas of the mouse for local anesthesia, followed by a drop of 0.9% saline for conductivity.
-
Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.[1]
-
Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the abolition of the tonic hindlimb extension.
-
Determine the median effective dose (ED₅₀) using a sufficient number of dose groups and animals per group.
-
3.1.2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This test is a model for clonic seizures and identifies compounds that can raise the seizure threshold.[4]
-
Animals: Male albino mice (e.g., CF-1) weighing 20-25 g.
-
Procedure:
-
Administer the test compound at various doses (i.p. or p.o.).
-
At the time of predicted peak effect, inject a convulsive dose of pentylenetetrazole (PTZ), typically 85 mg/kg for CF-1 mice, subcutaneously in the midline of the neck.[4]
-
Place the animals in individual observation cages and observe for 30 minutes.
-
The endpoint is the presence or absence of a clonic seizure lasting for at least 3-5 seconds.
-
An animal is considered protected if it does not exhibit this clonic seizure.
-
Calculate the ED₅₀ for protection against scPTZ-induced seizures.
-
3.1.3. Rotarod Test for Neurological Toxicity
This test assesses motor coordination and balance to determine the potential for neurological side effects.
-
Animals: Male albino mice (e.g., CF-1) weighing 20-25 g.
-
Apparatus: A rotarod apparatus with a rotating rod (e.g., 3 cm diameter).
-
Procedure:
-
Train the mice to stay on the rotating rod at a low speed (e.g., 5-10 rpm) for a set period (e.g., 1-2 minutes) for 2-3 trials before drug administration.
-
Administer the test compound at various doses.
-
At the time of predicted peak effect, place the mice on the rotarod, which is rotating at a constant speed (e.g., 10 rpm) or an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).[5]
-
Record the latency to fall from the rod for each mouse. A trial is typically terminated after a predetermined time (e.g., 2-5 minutes) if the animal does not fall.
-
Determine the median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit motor impairment (i.e., fall off the rotarod).
-
Data Presentation
The following table provides a template for summarizing the quantitative data from anticonvulsant screening of this compound and its potential derivatives.
| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Derivative 1 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Derivative 2 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Potential Application as a Melatonin Receptor Agonist
The 3-methoxyphenyl moiety is a recognized pharmacophore for melatonin receptor agonists. Therefore, this compound is a promising candidate for evaluation at MT₁ and MT₂ receptors.
Experimental Protocols for Melatonin Receptor Activity
4.1.1. Melatonin Receptor Binding Assay
This assay determines the affinity of a compound for the melatonin receptors.[3]
-
Materials: Cell membranes expressing human MT₁ or MT₂ receptors, 2-[¹²⁵I]-iodomelatonin (radioligand), binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂), and a filtration apparatus.
-
Procedure (Competition Binding):
-
In a 96-well plate, add cell membranes, 2-[¹²⁵I]-iodomelatonin at a concentration near its Kₑ (e.g., 50-100 pM), and varying concentrations of the test compound (e.g., this compound).
-
To determine non-specific binding, include wells with a high concentration of unlabeled melatonin (e.g., 1 µM).
-
Incubate the plate at 37°C for 60-90 minutes.
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the inhibition constant (Kᵢ) of the test compound using non-linear regression analysis of the competition curve.
-
4.1.2. cAMP Functional Assay
This assay measures the functional activity of a compound at the Gᵢ-coupled melatonin receptors by quantifying the inhibition of adenylyl cyclase activity.[6]
-
Materials: A cell line expressing MT₁ or MT₂ receptors (e.g., CHO or HEK293 cells), a cAMP assay kit (e.g., HTRF or luminescence-based), and forskolin (an adenylyl cyclase activator).
-
Procedure:
-
Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of the test compound for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.
-
After a defined incubation time (e.g., 30 minutes), lyse the cells and measure the intracellular cAMP levels according to the assay kit manufacturer's instructions.
-
Generate a dose-response curve and calculate the EC₅₀ (half-maximal effective concentration) for the inhibition of forskolin-stimulated cAMP production.
-
Data Presentation
The following table provides a template for summarizing the quantitative data from the evaluation of this compound and its derivatives at melatonin receptors.
| Compound | MT₁ Binding Kᵢ (nM) | MT₂ Binding Kᵢ (nM) | MT₁ Functional EC₅₀ (nM) | MT₂ Functional EC₅₀ (nM) |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Derivative 1 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Derivative 2 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Visualizations
Synthesis Workflow
Caption: Synthetic route to this compound.
Anticonvulsant Screening Workflow
Caption: Workflow for preclinical anticonvulsant evaluation.
Melatonin Receptor Signaling Pathway
Caption: Gᵢ-coupled signaling pathway of melatonin receptors.
References
Application Notes and Protocols for Screening 2-(3-Methoxyphenyl)acetamide for Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the initial screening of 2-(3-Methoxyphenyl)acetamide for potential antimicrobial properties. The protocols outlined below are based on established methodologies for evaluating novel chemical entities for their efficacy against a panel of pathogenic and non-pathogenic microorganisms.
Introduction
The rising threat of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents. Acetamide derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial effects. This document details the screening protocol for this compound, a compound belonging to this class. The following sections provide detailed experimental procedures, data interpretation guidelines, and potential mechanisms of action to guide researchers in their investigation.
Compound Profile: this compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₉H₁₁NO₂ | - |
| Molecular Weight | 165.19 g/mol | - |
| Appearance | White to off-white crystalline solid | - |
| Solubility | Soluble in DMSO, Ethanol | - |
| Structure | PubChem |
Experimental Protocols
A systematic approach is crucial for the effective screening of novel compounds.[1] The following protocols describe a tiered screening process, starting from primary assays to determine broad-spectrum activity, followed by secondary assays to quantify the potency of the compound.
Primary Screening: Agar Well Diffusion Assay
This method provides a qualitative assessment of the antimicrobial activity of this compound against a panel of test microorganisms.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Mueller-Hinton Agar (MHA) plates
-
Tryptic Soy Broth (TSB)
-
Sterile cotton swabs
-
Sterile cork borer (6 mm diameter)
-
Positive control antibiotic discs (e.g., Ciprofloxacin, Vancomycin)
-
Negative control (DMSO)
-
Bacterial and fungal strains (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans)
Procedure:
-
Preparation of Inoculum: Culture the test microorganisms in TSB overnight at 37°C (for bacteria) or 28°C (for fungi). Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the microbial suspension and streak it evenly across the entire surface of an MHA plate.
-
Well Preparation: Use a sterile cork borer to create wells (6 mm in diameter) in the agar.
-
Compound Application: Prepare a stock solution of this compound in DMSO. Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration (e.g., 1 mg/mL) into the wells.
-
Controls: Place a positive control antibiotic disc in one well and add 100 µL of DMSO to another as a negative control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well.
Data Presentation:
| Test Microorganism | Zone of Inhibition (mm) for this compound | Zone of Inhibition (mm) for Positive Control | Zone of Inhibition (mm) for Negative Control |
| Escherichia coli | |||
| Staphylococcus aureus | |||
| Pseudomonas aeruginosa | |||
| Candida albicans |
Secondary Screening: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This quantitative assay determines the lowest concentration of the compound that inhibits visible microbial growth (MIC) and the lowest concentration that kills the microorganisms (MBC/MFC).
Materials:
-
This compound
-
Mueller-Hinton Broth (MHB) or appropriate broth for fungi
-
96-well microtiter plates
-
Microbial inoculum (prepared as in 3.1)
-
Positive control antibiotic
-
Negative control (broth only)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Serial Dilution: Prepare a two-fold serial dilution of this compound in MHB in a 96-well plate. The concentration range should be appropriate based on primary screening results (e.g., 512 µg/mL to 1 µg/mL).
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include wells with broth and inoculum only (growth control), broth only (sterility control), and a serial dilution of a standard antibiotic (positive control).
-
Incubation: Incubate the plates under the same conditions as the primary screening.
-
MIC Determination: The MIC is the lowest concentration of the compound where no visible growth is observed. This can be assessed visually or by measuring absorbance at 600 nm. The addition of a viability indicator like resazurin can also aid in determining the endpoint.
-
MBC/MFC Determination: After determining the MIC, take an aliquot from the wells showing no growth and plate it on fresh MHA plates. Incubate the plates overnight. The MBC/MFC is the lowest concentration that results in no colony formation.
Data Presentation:
| Test Microorganism | MIC (µg/mL) of this compound | MBC/MFC (µg/mL) of this compound | MIC (µg/mL) of Positive Control |
| Escherichia coli | |||
| Staphylococcus aureus | |||
| Pseudomonas aeruginosa | |||
| Candida albicans |
Visualizations
Experimental Workflow
Caption: Workflow for antimicrobial screening of this compound.
Hypothetical Signaling Pathway of Inhibition
While the exact mechanism of action for this compound is unknown, many acetamide derivatives have been found to inhibit essential bacterial enzymes.[2] A plausible hypothesis is the inhibition of DNA gyrase, an enzyme crucial for DNA replication.
Caption: Hypothetical inhibition of DNA gyrase by this compound.
Interpretation and Further Steps
The results from these screening assays will provide initial insights into the antimicrobial potential of this compound.
-
Significant zones of inhibition in the agar well diffusion assay suggest broad-spectrum activity and warrant further investigation through MIC and MBC/MFC determination.
-
Low MIC and MBC/MFC values indicate high potency of the compound against the tested microorganisms.
-
A large difference between MIC and MBC values may suggest a bacteriostatic rather than a bactericidal effect.
Following a positive initial screening, further studies are recommended, including:
-
Time-kill kinetics assays to understand the rate of antimicrobial activity.
-
Anti-biofilm assays to evaluate the compound's efficacy against microbial biofilms.[2]
-
Mechanism of action studies , which could involve molecular docking with potential targets like DNA gyrase or kinases.[2]
-
Toxicity assays using cell lines to assess the compound's safety profile.[3]
-
In vivo studies in animal models to evaluate the compound's efficacy in a living system.
These comprehensive application notes and protocols provide a robust starting point for the systematic evaluation of this compound as a potential novel antimicrobial agent. The structured approach ensures the generation of reliable and comparable data, which is essential for the progression of a compound through the drug discovery pipeline.
References
Investigating the Antioxidant Potential of 2-(3-Methoxyphenyl)acetamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of a wide array of chronic and degenerative diseases.[1][2] This has spurred significant interest in the discovery and development of novel antioxidant compounds that can mitigate oxidative damage. Acetamide derivatives have emerged as a promising class of molecules with potential antioxidant and anti-inflammatory activities.[3][4][5] This document provides a comprehensive guide to investigating the antioxidant potential of a specific acetamide derivative, 2-(3-Methoxyphenyl)acetamide.
While direct experimental data for this compound is not extensively available in the public domain, this document outlines the standard methodologies and protocols for evaluating its antioxidant capacity. The information presented is based on established assays and findings from studies on structurally related acetamide and methoxyphenyl compounds.[3][6][7][8] These application notes will guide researchers in generating robust data to characterize the antioxidant profile of this novel compound.
Data Presentation: Antioxidant Activity of this compound
Quantitative data from a series of in vitro and cell-based assays are essential for a thorough evaluation of the antioxidant potential of this compound. The following tables provide a template for summarizing the experimental findings.
Table 1: In Vitro Radical Scavenging Activity
| Assay | Test Compound | IC₅₀ (µM) ± SD | Positive Control | IC₅₀ (µM) ± SD |
| DPPH | This compound | [Insert Value] | Ascorbic Acid | [Insert Value] |
| ABTS | This compound | [Insert Value] | Trolox | [Insert Value] |
| Superoxide Anion Scavenging | This compound | [Insert Value] | Quercetin | [Insert Value] |
| Hydroxyl Radical Scavenging | This compound | [Insert Value] | Mannitol | [Insert Value] |
IC₅₀ represents the concentration of the compound required to scavenge 50% of the free radicals. Data should be presented as mean ± standard deviation from at least three independent experiments.
Table 2: In Vitro Reducing Power and Metal Chelating Activity
| Assay | Test Compound | EC₅₀ (µM) ± SD | Positive Control | EC₅₀ (µM) ± SD |
| Ferric Reducing Antioxidant Power (FRAP) | This compound | [Insert Value] | Ascorbic Acid | [Insert Value] |
| Cupric Reducing Antioxidant Capacity (CUPRAC) | This compound | [Insert Value] | Trolox | [Insert Value] |
| Ferrous Ion Chelating Activity | This compound | [Insert Value] | EDTA | [Insert Value] |
EC₅₀ represents the effective concentration at which the absorbance is 0.5 for reducing power assays or 50% chelation for the metal chelating assay. Data should be presented as mean ± standard deviation from at least three independent experiments.
Table 3: Cellular Antioxidant Activity
| Assay | Cell Line | Oxidative Stressor | Parameter Measured | This compound IC₅₀ (µM) ± SD | Positive Control | Positive Control IC₅₀ (µM) ± SD |
| Cellular Antioxidant Activity (CAA) | HepG2 | AAPH | ROS Reduction | [Insert Value] | Quercetin | [Insert Value] |
| Lipid Peroxidation | RAW 264.7 | H₂O₂ | MDA Levels | [Insert Value] | Trolox | [Insert Value] |
| Nitric Oxide (NO) Production | J774.A1 | LPS | NO Reduction | [Insert Value] | L-NAME | [Insert Value] |
IC₅₀ represents the concentration of the compound that inhibits 50% of the measured cellular response. Data should be presented as mean ± standard deviation from at least three independent experiments.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.[9][10]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the test compound and ascorbic acid in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or positive control.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[3][11]
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol or PBS
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions of the test compound and Trolox in the same solvent.
-
In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each concentration of the test compound or positive control.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
-
The percentage of ABTS radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.
-
The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of a compound to inhibit the formation of the fluorescent probe 2',7'-dichlorofluorescein (DCF) by intracellular ROS.[9][12][13]
Materials:
-
This compound
-
HepG2 cells (or other suitable cell line)
-
Cell culture medium
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Quercetin (positive control)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
Protocol:
-
Seed HepG2 cells in a 96-well black microplate at a density that will result in a confluent monolayer after 24 hours.
-
After 24 hours, remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of this compound or quercetin in treatment medium containing 25 µM DCFH-DA for 1 hour at 37°C.
-
Remove the treatment medium and wash the cells with PBS.
-
Add 100 µL of 600 µM AAPH solution to each well to induce oxidative stress.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence emission at 535 nm with an excitation wavelength of 485 nm every 5 minutes for 1 hour.
-
The area under the curve (AUC) is calculated from the fluorescence kinetics.
-
The CAA value is calculated using the formula: CAA (%) = (1 - (AUC_sample / AUC_control)) * 100 where AUC_control is the area under the curve for the control wells (cells treated with DCFH-DA and AAPH only), and AUC_sample is the area under the curve for the wells treated with the test compound.
-
The IC₅₀ value is determined by plotting the CAA values against the concentration of the test compound.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Potential antioxidant mechanisms of this compound.
Caption: General experimental workflow for antioxidant evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kamiyabiomedical.com [kamiyabiomedical.com]
- 13. cellbiolabs.com [cellbiolabs.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-Methoxyphenyl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(3-Methoxyphenyl)acetamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most common and direct method for the synthesis of this compound is the amidation of 3-methoxyphenylacetic acid. This typically involves a two-step, one-pot process where the carboxylic acid is first activated to a more reactive species, such as an acyl chloride, which is then reacted with an ammonia source. Another approach involves using coupling reagents to facilitate the direct reaction between the carboxylic acid and an amine.
Q2: I am experiencing very low yields. What are the most likely causes?
A2: Low yields in this synthesis can stem from several factors:
-
Incomplete activation of the carboxylic acid: If 3-methoxyphenylacetic acid is not fully converted to its activated form (e.g., acyl chloride), the subsequent reaction with ammonia will be inefficient.
-
Hydrolysis of the activated intermediate: The acyl chloride is highly reactive and can be hydrolyzed back to the carboxylic acid by any moisture present in the reaction setup.
-
Loss of ammonia: If gaseous ammonia is used, its concentration in the reaction mixture might be too low due to its volatility, especially at higher temperatures.
-
Suboptimal reaction temperature: The reaction temperature needs to be carefully controlled. Low temperatures may lead to a slow reaction rate, while excessively high temperatures can promote side reactions.
-
Impure starting materials: The purity of 3-methoxyphenylacetic acid and the activating agent (e.g., thionyl chloride) is crucial.
Q3: What are the expected side products or impurities in this synthesis?
A3: Potential impurities can include unreacted 3-methoxyphenylacetic acid, byproducts from the activating agent (e.g., sulfur-containing compounds if thionyl chloride is used), and potentially small amounts of self-condensation products of the starting material or product. If the reaction is not carried out under anhydrous conditions, the primary impurity will be the starting carboxylic acid due to hydrolysis of the intermediate.[]
Q4: How can I best purify the crude this compound?
A4: Recrystallization is a common and effective method for purifying the final product.[2] A suitable solvent system should be chosen where the acetamide has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of similar acetamides include ethanol, methanol, or mixtures of solvents like ethanol/water or ethyl acetate/hexane.[2] For highly impure samples, column chromatography on silica gel may be necessary.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Incomplete Acyl Chloride Formation | - Ensure the thionyl chloride is fresh and of high purity. - Use a slight excess of thionyl chloride (e.g., 1.2-1.5 equivalents). - Consider adding a catalytic amount of dimethylformamide (DMF) to facilitate the reaction. - Confirm the formation of the acyl chloride by techniques like IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of a sharp C=O stretch at a higher wavenumber). |
| Hydrolysis of Acyl Chloride | - Use oven-dried glassware and ensure all reagents and solvents are anhydrous. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inefficient Amination | - If using aqueous ammonia, ensure it is in large excess to drive the reaction forward. - If bubbling ammonia gas, ensure a steady and sufficient flow rate. - Consider using a sealed reaction vessel to maintain ammonia concentration. - The addition of a tertiary amine base like triethylamine can help to scavenge the HCl produced during the reaction of the acyl chloride with ammonia. |
| Reaction Temperature Too Low | - While the initial formation of the acyl chloride might be done at room temperature or slightly elevated temperatures, the amination step might benefit from gentle heating. Monitor the reaction progress by TLC to determine the optimal temperature. |
Issue 2: Product "Oiling Out" During Recrystallization
| Potential Cause | Troubleshooting Steps |
| Supersaturated Solution | - Re-heat the solution and add a small amount of additional hot solvent to ensure the product is fully dissolved. |
| Cooling Rate is Too Fast | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Avoid agitating the solution during the initial cooling phase. |
| High Concentration of Impurities | - Attempt a pre-purification step, such as passing the crude product through a short plug of silica gel, before recrystallization. |
| Inappropriate Solvent System | - Perform a solvent screen to find a more suitable solvent or solvent mixture for recrystallization.[2] An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Amidation of Phenylacetic Acid Derivatives (Illustrative Data)
| Entry | Activating Agent | Amine Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Thionyl Chloride | Aqueous Ammonia | Dichloromethane | 0 to RT | 4 | ~75-85 |
| 2 | Oxalyl Chloride | Ammonia (gas) | Toluene | 0 to RT | 3 | ~80-90 |
| 3 | EDC/HOBt | Ammonium Chloride/Base | DMF | RT | 12 | ~60-70 |
| 4 | CDI | Ammonia (gas) | THF | RT | 24 | ~50-60 |
Note: This table presents illustrative yield ranges based on typical amidation reactions of phenylacetic acid derivatives. Actual yields for this compound may vary and should be optimized experimentally.
Experimental Protocols
Protocol 1: Synthesis of this compound via Acyl Chloride Intermediate
Materials:
-
3-Methoxyphenylacetic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Aqueous ammonia (28-30%)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol for recrystallization
Procedure:
-
Acyl Chloride Formation:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, dissolve 3-methoxyphenylacetic acid (1 equivalent) in anhydrous DCM.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride and DCM under reduced pressure.
-
-
Amidation:
-
Cool the flask containing the crude 3-methoxyphenylacetyl chloride in an ice bath.
-
Slowly and carefully add a large excess of cold aqueous ammonia solution to the flask with vigorous stirring. A white precipitate should form.
-
Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from ethanol or an ethanol/water mixture.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Side reactions and byproduct formation in 2-(3-Methoxyphenyl)acetamide synthesis
Welcome to the technical support center for the synthesis of 2-(3-Methoxyphenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, understand side reactions, and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two primary and most frequently employed synthetic routes for this compound are:
-
Hydrolysis of 3-Methoxyphenylacetonitrile: This method involves the partial hydrolysis of the nitrile group to an amide under either acidic or basic conditions. It is a straightforward approach, but careful control of reaction conditions is necessary to prevent over-hydrolysis to the carboxylic acid.
-
Amide formation from 3-Methoxyphenylacetic Acid: This route involves the coupling of 3-methoxyphenylacetic acid with an ammonia source. This can be achieved through several methods, including:
-
Activation of the carboxylic acid with a coupling agent (e.g., DCC, EDC) followed by reaction with ammonia.
-
Conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride, which is then reacted with ammonia.
-
Troubleshooting Guides
This section provides troubleshooting for specific issues you may encounter during the synthesis of this compound, categorized by the synthetic route.
Route 1: Hydrolysis of 3-Methoxyphenylacetonitrile
Issue 1: Low yield of this compound and formation of a significant amount of 2-(3-Methoxyphenyl)acetic acid.
-
Cause: This is the most common side reaction in this synthesis, resulting from the over-hydrolysis of the nitrile or the further hydrolysis of the desired amide product. This is often due to reaction conditions that are too harsh (e.g., high temperatures, prolonged reaction times, or highly concentrated acid/base).
-
Troubleshooting:
-
Reaction Time and Temperature: Reduce the reaction time and/or lower the temperature. Monitor the reaction progress closely using techniques like TLC or LC-MS to stop the reaction once the starting material is consumed and before significant byproduct formation occurs.
-
Reagent Concentration: Use a lower concentration of the acid or base catalyst.
-
Issue 2: Presence of a phenolic impurity, 2-(3-Hydroxyphenyl)acetamide.
-
Cause: This byproduct arises from the cleavage of the methoxy ether bond (demethylation) under harsh acidic or basic conditions, particularly at elevated temperatures.
-
Troubleshooting:
-
Milder Conditions: Employ milder reaction conditions. For acidic hydrolysis, consider using a less corrosive acid or a lower concentration. For basic hydrolysis, avoid excessively high temperatures.
-
Alternative Reagents: Consider using reagents known for milder demethylation conditions if the phenolic byproduct is consistently observed. For example, pyridinium hydrochloride is a reagent used for demethylation at high temperatures.[1]
-
-
Byproduct Data: Demethylation is generally less common than over-hydrolysis but can become significant under forcing conditions.
Experimental Protocol: Acidic Hydrolysis of 3-Methoxyphenylacetonitrile
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxyphenylacetonitrile (1 equivalent) in a suitable solvent such as glacial acetic acid.
-
Acid Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.
-
Heating: Heat the reaction mixture to a moderate temperature (e.g., 50-70°C) and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Neutralize the solution with a base (e.g., sodium bicarbonate solution) until the desired amide precipitates.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Route 2: Amide Formation from 3-Methoxyphenylacetic Acid
Issue 1: Formation of a white, insoluble precipitate that is not the desired product when using DCC as a coupling agent.
-
Cause: This precipitate is likely N,N'-dicyclohexylurea (DCU), a common byproduct of DCC-mediated coupling reactions. While its precipitation drives the reaction forward, it needs to be effectively removed. A more problematic side product is the N-acylurea, formed by the rearrangement of the O-acylisourea intermediate.[2] This byproduct can be difficult to separate from the desired amide.
-
Troubleshooting:
-
DCU Removal: DCU is insoluble in many organic solvents and can be removed by filtration. Ensure the reaction solvent is chosen to maximize the solubility of the product while minimizing the solubility of DCU (e.g., dichloromethane or ethyl acetate).
-
Minimizing N-acylurea: To suppress the formation of the N-acylurea byproduct, an additive such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) can be used. These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement.[2]
-
-
Byproduct Data: The formation of N-acylurea can range from negligible to significant depending on the reaction conditions and the substrates used. In some EDC-mediated couplings of N-acetylated amino acids, N-acylurea formation was observed to be as low as 1-2%.[3]
| Coupling Agent | Common Byproduct | Typical Byproduct Yield (by analogy) |
| DCC/EDC | N,N'-Dicyclohexylurea (DCU) / N-acylurea | N-acylurea: 1-26%[3] |
Issue 2: Low conversion when reacting 3-methoxyphenylacetic acid directly with ammonia.
-
Cause: Carboxylic acids and amines readily undergo an acid-base reaction to form an ammonium carboxylate salt. This salt is generally unreactive towards amide formation unless heated to high temperatures, which can lead to decomposition.
-
Troubleshooting:
-
Activation of Carboxylic Acid: The carboxylic acid must be "activated" to make it more electrophilic. This is the role of coupling agents like DCC or EDC. Alternatively, convert the carboxylic acid to an acyl chloride.
-
Experimental Protocol: DCC-Mediated Amide Synthesis
-
Reaction Setup: Dissolve 3-methoxyphenylacetic acid (1 equivalent) and a suitable ammonia source (e.g., ammonium chloride and a non-nucleophilic base like triethylamine, 1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere.
-
Coupling Agent Addition: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 equivalents) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Filter the reaction mixture to remove the precipitated DCU. Wash the filtrate with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Visualizations
Synthetic Pathways and Side Reactions
Caption: Synthetic routes to this compound and common side reactions.
Troubleshooting Logic for Low Yield in Hydrolysis Route
References
Optimizing reaction conditions for the synthesis of 2-(3-Methoxyphenyl)acetamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-(3-Methoxyphenyl)acetamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| SYN-001 | Low yield of this compound | Incomplete hydrolysis of the nitrile precursor. | - Ensure complete conversion of the nitrile by monitoring the reaction using Thin Layer Chromatography (TLC). - Increase reaction time or temperature if the reaction is sluggish. - Use a higher concentration of acid or base for hydrolysis. |
| Incomplete amidation of the carboxylic acid. | - Use a suitable coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction. - Ensure anhydrous conditions as water can hydrolyze the activated acid intermediate. - Use a slight excess of the aminating agent (e.g., ammonia or an ammonium salt). | ||
| Product loss during workup and purification. | - Optimize the extraction procedure by adjusting the pH to ensure the product is in the organic phase. - Use an appropriate solvent system for recrystallization to minimize loss of product in the mother liquor. | ||
| SYN-002 | Presence of unreacted 3-Methoxyphenylacetic acid | Inefficient amidation. | - Increase the amount of coupling agent and/or the amine source. - Extend the reaction time to drive the reaction to completion. |
| Hydrolysis of the amide product during workup. | - Avoid strongly acidic or basic conditions during the workup procedure. - Perform extractions and washes in a timely manner at room temperature or below. | ||
| SYN-003 | Formation of side products | Dimerization of the activated carboxylic acid. | - Add the coupling agent slowly to the reaction mixture to maintain a low concentration of the activated intermediate. |
| Polymerization. | - Control the reaction temperature; avoid excessive heating. | ||
| SYN-004 | Difficulty in product purification | Oily product that is difficult to crystallize. | - Try different solvent systems for recrystallization (e.g., ethyl acetate/hexanes, dichloromethane/petroleum ether). - Use seed crystals to induce crystallization. - Purify by column chromatography on silica gel. |
| Co-eluting impurities during column chromatography. | - Adjust the polarity of the eluent system. - Use a different stationary phase for chromatography if necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The two primary synthetic routes start from either 3-methoxybenzyl cyanide or 3-methoxyphenylacetic acid. The former is hydrolyzed to the carboxylic acid, which is then amidated. Alternatively, 3-methoxyphenylacetic acid can be directly converted to the amide.
Q2: How can I monitor the progress of the nitrile hydrolysis reaction?
A2: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). A spot corresponding to the starting nitrile will diminish and a new, more polar spot corresponding to the carboxylic acid will appear. A suitable eluent system would be a mixture of ethyl acetate and hexanes.
Q3: What are the optimal conditions for the amidation of 3-methoxyphenylacetic acid?
A3: Optimal conditions typically involve the use of a coupling agent such as DCC or EDC in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). The reaction is usually carried out at room temperature. The use of a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is also common to neutralize the acid formed.
Q4: My final product is an oil and won't crystallize. What should I do?
A4: If your product is an oil, it may be due to impurities. First, ensure the product is pure by running a TLC or NMR. If it is pure, you can try dissolving the oil in a minimal amount of a good solvent (e.g., ethyl acetate) and then adding a poor solvent (e.g., hexanes) dropwise until turbidity is observed. Seeding with a small crystal of the pure compound can also induce crystallization. If these methods fail, purification by column chromatography is recommended.
Q5: What are the expected spectroscopic data for this compound?
A5:
-
1H NMR: You would expect to see signals for the methoxy group (singlet, ~3.8 ppm), the methylene group (singlet, ~3.5 ppm), aromatic protons (multiplets, ~6.8-7.3 ppm), and two broad singlets for the amide NH2 protons.
-
13C NMR: Signals for the methoxy carbon, methylene carbon, aromatic carbons, and the carbonyl carbon of the amide (~174 ppm) should be visible.
-
IR Spectroscopy: Characteristic peaks include N-H stretching of the primary amide (two bands around 3350 and 3180 cm-1), C=O stretching (around 1640 cm-1), and C-O stretching of the methoxy group.
Experimental Protocols
Protocol 1: Synthesis of 3-Methoxyphenylacetic Acid from 3-Methoxybenzyl Cyanide
This protocol is adapted from a general procedure for the hydrolysis of nitriles.
Materials:
-
3-Methoxybenzyl cyanide
-
Concentrated sulfuric acid
-
Water
-
Toluene
-
Sodium hydroxide
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, slowly add 3-methoxybenzyl cyanide (1.0 eq) to a pre-heated solution of 50% aqueous sulfuric acid.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and extract with toluene.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution.
-
The aqueous layer containing the sodium salt of the carboxylic acid is then acidified with concentrated HCl until the pH is ~2.
-
The precipitated 3-methoxyphenylacetic acid is collected by filtration, washed with cold water, and dried.
Protocol 2: Synthesis of this compound from 3-Methoxyphenylacetic Acid
This protocol is a general method for the amidation of a carboxylic acid.
Materials:
-
3-Methoxyphenylacetic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Ammonium chloride
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve 3-methoxyphenylacetic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes.
-
In a separate flask, prepare a solution of ammonium chloride (1.5 eq) and TEA (2.0 eq) in DCM.
-
Add the ammonium chloride solution to the activated acid solution and stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, 1M HCl, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
The following table summarizes typical yields for amidation reactions of phenylacetic acid derivatives, which can be used as a benchmark for optimizing the synthesis of this compound.
| Starting Material | Amine Source | Coupling Agent | Solvent | Yield (%) |
| Phenylacetic acid | Ammonia | DCC | DCM | 85-95 |
| 4-Methoxyphenylacetic acid | Ammonium chloride/TEA | EDC/HOBt | DMF | 80-90 |
| 3-Chlorophenylacetic acid | Ammonia | SOCl2 then NH3 | Toluene | 75-85 |
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low reaction yield.
Technical Support Center: Purification of Crude 2-(3-Methoxyphenyl)acetamide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-(3-Methoxyphenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Depending on the synthetic route, common impurities may include:
-
Unreacted Starting Materials: 3-methoxyphenylacetonitrile or 3-methoxyphenylacetic acid.
-
Byproducts: If the synthesis involves the hydrolysis of 3-methoxyphenylacetonitrile, incomplete amidation might leave 3-methoxyphenylacetic acid as a significant impurity.
-
Reagents and Catalysts: Residual acids, bases, or coupling agents used in the synthesis.
-
Solvent Residues: Traces of solvents used during the reaction or initial work-up.
Q2: Which purification techniques are most effective for this compound?
A2: The two most common and effective purification methods are recrystallization and column chromatography.
-
Recrystallization is ideal for removing small amounts of impurities from a solid product. It is generally faster and more scalable than chromatography.
-
Column Chromatography is used for separating complex mixtures or when recrystallization fails to provide the desired purity. It offers a higher degree of separation.
Q3: My purified product has a broad melting point range. What does this indicate?
A3: A broad melting point range (greater than 2°C) is a strong indicator of impurities. A pure crystalline solid typically has a sharp, well-defined melting point. The presence of contaminants disrupts the crystal lattice, leading to a depression and broadening of the melting point. Further purification is recommended.
Q4: Can I use an acid-base extraction to pre-purify my crude product?
A4: Yes, an acid-base extraction can be a valuable initial purification step. If your crude product contains acidic impurities like 3-methoxyphenylacetic acid, washing an organic solution of your crude product with a mild aqueous base (e.g., 5% sodium bicarbonate solution) can remove it. Conversely, a wash with a dilute aqueous acid can remove basic impurities.
Troubleshooting Guides
Issue 1: "Oiling Out" During Recrystallization
Problem: Instead of forming crystals upon cooling, the product separates from the solution as an oil.
// Nodes start [label="Compound 'Oils Out'\nDuring Cooling", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is the solution cooling too rapidly?", fillcolor="#FBBC05", fontcolor="#202124"]; s1_yes [label="Allow solution to cool slowly to room temperature\nbefore placing in an ice bath.\nInsulate the flask.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style=filled]; q2 [label="Is the impurity concentration too high?", fillcolor="#FBBC05", fontcolor="#202124"]; s2_yes [label="Pre-purify via column chromatography or\nperform a hot filtration with activated charcoal\nto remove colored impurities.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style=filled]; q3 [label="Is the melting point of the compound\nlower than the solvent's boiling point?", fillcolor="#FBBC05", fontcolor="#202124"]; s3_yes [label="Choose a lower-boiling point solvent or\nuse a mixed-solvent system.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style=filled]; s_other [label="Add more of the 'good' solvent to reduce saturation.\nRe-heat to dissolve and cool slowly.", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box, style=filled];
// Edges start -> q1; q1 -> s1_yes [label="Yes"]; q1 -> q2 [label="No"]; q2 -> s2_yes [label="Yes"]; q2 -> q3 [label="No"]; q3 -> s3_yes [label="Yes"]; q3 -> s_other [label="No"]; } }
Caption: Decision tree for troubleshooting oiling out.
Issue 2: Poor Recovery After Recrystallization
Problem: A very low yield of purified product is obtained after the recrystallization process.
// Nodes start [label="Low Product Recovery", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Was too much solvent used for dissolution?", fillcolor="#FBBC05", fontcolor="#202124"]; s1_yes [label="Use the minimum amount of hot solvent to dissolve.\nEvaporate some solvent from the mother liquor and\nrecool to recover more product.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style=filled]; q2 [label="Is the compound significantly soluble\nin the cold solvent?", fillcolor="#FBBC05", fontcolor="#202124"]; s2_yes [label="Ensure the solution is thoroughly cooled in an ice bath.\nConsider a different solvent or a mixed-solvent system\nwhere the compound is less soluble when cold.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style=filled]; q3 [label="Did premature crystallization occur\nduring hot filtration?", fillcolor="#FBBC05", fontcolor="#202124"]; s3_yes [label="Pre-heat the funnel and filter paper.\nUse a slight excess of hot solvent and\nconcentrate the filtrate before cooling.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style=filled];
// Edges start -> q1; q1 -> s1_yes [label="Yes"]; q1 -> q2 [label="No"]; q2 -> s2_yes [label="Yes"]; q2 -> q3 [label="No"]; q3 -> s3_yes [label="Yes"]; }
Caption: Decision tree for addressing low product recovery.
Issue 3: No Crystal Formation Upon Cooling
Problem: The solution remains clear even after cooling, and no crystals precipitate.
-
Possible Cause: The solution is not saturated. Too much solvent was added initially.
-
Solution: Gently heat the solution to evaporate some of the solvent. Once a slight cloudiness appears or a solid film begins to form at the surface, remove from heat and allow it to cool slowly.
-
-
Possible Cause: The solution is supersaturated, but crystallization has not been initiated.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Solution 2 (Seeding): If available, add a tiny crystal of pure this compound to the solution. This "seed crystal" will act as a template for further crystallization.
-
Experimental Protocols & Data
Protocol 1: Recrystallization from Ethanol/Water
This protocol is a good starting point for purifying crude this compound that is mostly pure.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Use a hot plate and add the solvent in small portions until a clear solution is obtained.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Induce Crystallization: While the solution is still hot, add water dropwise until the solution becomes faintly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Table 1: Recrystallization Solvent System Parameters (Starting Point)
| Parameter | Value |
| Primary Solvent | Ethanol (EtOH) |
| Anti-Solvent | Deionized Water (H₂O) |
| Approximate Ratio (EtOH:H₂O) | ~9:1 to 7:3 (v/v) |
| Dissolution Temperature | Near boiling point of ethanol (~78°C) |
| Crystallization Temperature | 0-4°C (Ice Bath) |
Protocol 2: Purification by Column Chromatography
This method is suitable for complex mixtures or when recrystallization is ineffective.
-
TLC Analysis: First, analyze the crude mixture by Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good eluent system will show the desired product with an Rf value between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 20% ethyl acetate in hexanes). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Drain the solvent until it is level with the top of the silica.
-
Loading the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel. Carefully add the sample to the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Table 2: Column Chromatography Parameters (Starting Point)
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | Ethyl Acetate (EtOAc) in Hexanes |
| Initial Eluent (Gradient) | 20-30% EtOAc in Hexanes |
| Final Eluent (Gradient) | 40-50% EtOAc in Hexanes |
| TLC Visualization | UV light (254 nm) |
| Expected Rf of Product | ~0.3 in 40% EtOAc/Hexanes |
Workflow Visualization
// Nodes start [label="Crude this compound", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; tlc [label="Analyze by TLC", fillcolor="#F1F3F4", fontcolor="#202124"]; decision [label="Is the product\nmostly pure with\nminor impurities?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; recrystallize [label="Recrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; column [label="Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Analyze Pure Fractions/Crystals\n(TLC, Melting Point, NMR)", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Pure Product", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> tlc; tlc -> decision; decision -> recrystallize [label="Yes"]; decision -> column [label="No (Complex Mixture)"]; recrystallize -> analysis; column -> analysis; analysis -> end; } }
Caption: General workflow for the purification process.
Challenges in the scale-up synthesis of 2-(3-Methoxyphenyl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scale-up synthesis of 2-(3-Methoxyphenyl)acetamide. The information is tailored for researchers, scientists, and drug development professionals to address common issues and ensure a smooth and efficient synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two main synthetic routes for this compound are:
-
Amidation of 3-Methoxyphenylacetic Acid: This involves the reaction of 3-methoxyphenylacetic acid with an aminating agent. Common methods include direct thermal amidation or the use of activating agents (e.g., thionyl chloride) or coupling agents (e.g., DCC, EDC) to facilitate the reaction under milder conditions.[1]
-
Hydrolysis of 3-Methoxyphenylacetonitrile: This route involves the conversion of 3-methoxyphenylacetonitrile to the corresponding amide through acidic or basic hydrolysis.
Q2: What are the most common challenges encountered during the scale-up of this synthesis?
A2: Scaling up the synthesis of this compound often presents challenges such as:
-
Reaction Control: Exothermic reactions can become difficult to manage on a larger scale, potentially leading to side reactions and impurities.
-
Mixing Efficiency: Inadequate mixing in larger reactors can result in localized "hot spots" and non-uniform reaction conditions, affecting yield and purity.
-
Product Isolation and Purification: Crystallization and filtration processes can be more complex at scale, potentially leading to product loss or lower purity. "Oiling out" during crystallization is a common issue.
-
Impurity Profile: The types and quantities of impurities may differ between lab-scale and large-scale production.
Q3: What are the typical impurities observed in the synthesis of this compound?
A3: Common impurities can include:
-
Unreacted Starting Materials: Residual 3-methoxyphenylacetic acid, 3-methoxyphenylacetonitrile, or the aminating agent.
-
Over-reaction Products: In some cases, side reactions can lead to the formation of undesired byproducts.
-
Solvent Residues: Incomplete removal of solvents used during the reaction or purification steps.
-
Reagent-derived Impurities: Impurities originating from the starting materials or reagents used in the synthesis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Gradually increase the reaction temperature or prolong the reaction time if starting material is still present. |
| Suboptimal Reagent Stoichiometry | - Carefully control the molar ratios of reactants. An excess of one reactant may be necessary to drive the reaction to completion, but a large excess can lead to side reactions. |
| Poor Quality of Reagents | - Use reagents of high purity. Impurities in starting materials can inhibit the reaction or lead to the formation of byproducts. |
| Inefficient Mixing | - Ensure adequate agitation, especially in larger reactors, to maintain a homogeneous reaction mixture. |
| Product Loss During Workup | - Optimize extraction and washing procedures to minimize the loss of product into the aqueous phase. - Ensure complete precipitation and recovery during crystallization and filtration. |
Product Purity Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Presence of Starting Materials | Incomplete reaction. | - See "Low Reaction Yield" section for optimizing reaction conditions. - During workup, use appropriate aqueous washes to remove unreacted acidic or basic starting materials. |
| Formation of Byproducts | Side reactions due to high temperatures or incorrect stoichiometry. | - Optimize the reaction temperature to minimize the formation of thermal degradation products. - Carefully control the addition rate of reagents to avoid localized high concentrations. |
| "Oiling Out" During Crystallization | The compound separates as an oil instead of crystals. | - Select an appropriate crystallization solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature. - Control the cooling rate; slow cooling often promotes better crystal formation. - Use seeding with a small amount of pure product to induce crystallization. |
| Discoloration of the Final Product | Presence of colored impurities, often from oxidation of starting materials or intermediates. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Treat the crude product with activated carbon during recrystallization to remove colored impurities. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 3-Methoxyphenylacetic Acid
This protocol is a general guideline and may require optimization.
Materials:
-
3-Methoxyphenylacetic acid
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., EDC/HOBt)
-
Ammonia solution (aqueous or in an organic solvent) or an appropriate amine
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Toluene)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Activation of Carboxylic Acid (if using an activating agent):
-
Dissolve 3-methoxyphenylacetic acid in an anhydrous aprotic solvent under an inert atmosphere.
-
Slowly add thionyl chloride (or the coupling agent system) at a controlled temperature (e.g., 0 °C).
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC or IR spectroscopy).
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
-
Amidation:
-
Dissolve the activated acid in a fresh portion of anhydrous solvent.
-
Slowly add the ammonia solution or amine at a low temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).
-
-
Workup and Purification:
-
Quench the reaction with water or a dilute aqueous acid/base as appropriate.
-
Separate the organic layer and wash sequentially with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water, ethyl acetate/hexanes).
-
Protocol 2: Synthesis of this compound via Hydrolysis of 3-Methoxyphenylacetonitrile
This protocol outlines a general procedure for nitrile hydrolysis.
Materials:
-
3-Methoxyphenylacetonitrile
-
Concentrated sulfuric acid or sodium hydroxide
-
Water
-
Organic solvent for extraction (e.g., Ethyl acetate)
Procedure:
-
Hydrolysis:
-
Carefully add 3-methoxyphenylacetonitrile to a pre-heated solution of concentrated sulfuric acid in water (for acidic hydrolysis) or a solution of sodium hydroxide in water (for basic hydrolysis). The reaction is often exothermic and requires careful temperature control. A patent for a similar compound suggests a temperature range of 90-150 °C for acidic hydrolysis.
-
Heat the mixture and stir for several hours until the reaction is complete (monitor by TLC or HPLC).
-
-
Workup and Purification:
-
Acidic Hydrolysis: Cool the reaction mixture and carefully pour it onto ice. Neutralize with a base (e.g., NaOH solution) until the product precipitates or to a suitable pH for extraction.
-
Basic Hydrolysis: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product or to a suitable pH for extraction.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
-
Data Presentation
The following tables provide hypothetical quantitative data to illustrate the impact of scale-up on the synthesis. Actual results may vary depending on specific experimental conditions.
Table 1: Effect of Scale on Reaction Yield and Purity (Amidation Route)
| Scale (g) | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) |
| 1 | 4 | 90 | 99.5 |
| 100 | 6 | 85 | 98.0 |
| 1000 | 8 | 80 | 96.5 |
Table 2: Common Impurities and their Levels at Different Scales
| Impurity | Lab Scale (1g, %) | Pilot Scale (1kg, %) |
| Unreacted 3-Methoxyphenylacetic Acid | < 0.1 | 0.5 - 1.0 |
| Dimer of 3-Methoxyphenylacetic Anhydride | Not Detected | 0.2 - 0.5 |
| N,N-Diacylated Product | < 0.05 | 0.1 - 0.3 |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Troubleshooting logic for common issues in the synthesis of this compound.
References
Technical Support Center: Stability and Storage of 2-(3-Methoxyphenyl)acetamide
This technical support center provides guidance on the proper storage and handling of 2-(3-Methoxyphenyl)acetamide to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development. The recommendations and potential degradation pathways are based on general chemical principles of acetamide-containing compounds and data from structurally related molecules.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to protect it from moisture and atmospheric contaminants.[1][2] For extended storage, maintaining the compound at or below -20°C is recommended.[2]
Q2: What are the primary degradation pathways for this compound?
A2: Based on its chemical structure, the two most probable degradation pathways for this compound are hydrolysis and oxidation. The acetamide functional group is susceptible to cleavage under both acidic and basic conditions, while the methoxy group may influence the molecule's susceptibility to oxidative degradation.[3]
Q3: Are there any known incompatibilities for this compound?
A3: Yes, it should be stored away from strong oxidizing agents, strong acids, and strong bases, as these can catalyze its degradation.[4]
Q4: How can I detect degradation in my sample of this compound?
A4: Degradation can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[1][3][5][6] The appearance of new peaks in the chromatogram or a decrease in the peak area of the parent compound suggests degradation.
Q5: What is a "forced degradation" study and is it relevant for my work?
A5: A forced degradation or stress study is an experiment where the compound is exposed to harsh conditions (e.g., high heat, extreme pH, oxidizing agents, light) to deliberately induce degradation.[7][8][9] This helps to identify potential degradation products and establish a stability-indicating analytical method.[8][9] It is highly relevant if you need to understand the stability limits of the compound for formulation development or regulatory purposes.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Loss of potency or unexpected experimental results. | Degradation of the compound due to improper storage. | Verify storage conditions (temperature, humidity, light exposure). Analyze the sample using a validated HPLC method to check for purity and the presence of degradation products. |
| Appearance of unknown peaks in HPLC analysis. | The compound has started to degrade. | Characterize the new peaks using mass spectrometry (LC-MS) to identify potential degradation products. Review storage and handling procedures to prevent further degradation. |
| Discoloration or change in the physical appearance of the solid compound. | This could indicate significant degradation or contamination. | Do not use the material. It is advisable to acquire a new batch of the compound. |
Quantitative Data Summary
The following table summarizes recommended storage conditions and typical stress conditions for forced degradation studies, based on general guidelines for pharmaceutical compounds.
| Parameter | Condition | Rationale |
| Long-Term Storage | ≤ -20°C | To minimize thermal degradation and slow down chemical reactions.[2][10] |
| Short-Term Storage | 2-8°C, in a desiccator | To protect from ambient temperature fluctuations and moisture. |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, 60-80°C | To assess stability in acidic conditions.[11][12] |
| Basic Hydrolysis | 0.1 M - 1 M NaOH, 60-80°C | To assess stability in alkaline conditions.[11][12] |
| Oxidative Degradation | 3-30% H₂O₂, Room Temperature | To evaluate susceptibility to oxidation.[8][11] |
| Thermal Degradation | 60-80°C (Solid State) | To determine the effect of heat on the solid compound.[8] |
| Photostability | ICH Q1B guidelines (UV/Vis light exposure) | To assess degradation upon exposure to light. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
A reverse-phase HPLC method is a suitable approach for monitoring the stability of this compound.
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid or phosphate buffer).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (determined by UV scan).
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Perform forced degradation studies as outlined in the table above.
-
Analyze the stressed samples by HPLC to separate the parent compound from any degradation products.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[5]
-
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C. Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize, and analyze by HPLC.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C. Withdraw and analyze samples as in the acid hydrolysis study.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature. Monitor the reaction by taking samples at different time intervals.
-
Thermal Degradation: Place the solid compound in a stability chamber at 80°C. Analyze samples at regular intervals.
-
Photolytic Degradation: Expose a solution of the compound to light as per ICH Q1B guidelines. Analyze the sample and a dark control.
Visualizations
The following diagrams illustrate potential degradation pathways and a general workflow for stability testing.
Caption: Potential degradation pathways for this compound.
Caption: Workflow for stability testing of this compound.
References
- 1. dspace.ceu.es [dspace.ceu.es]
- 2. biocrick.com [biocrick.com]
- 3. zenodo.org [zenodo.org]
- 4. aksci.com [aksci.com]
- 5. ijsdr.org [ijsdr.org]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Forced Degradation Studies - STEMart [ste-mart.com]
- 8. pharmatutor.org [pharmatutor.org]
- 9. sgs.com [sgs.com]
- 10. 2-(4-methoxyphenyl)-N-methyl-2-oxoacetamide | 244264-57-1 | MOLNOVA [molnova.com]
- 11. scispace.com [scispace.com]
- 12. d-nb.info [d-nb.info]
Technical Support Center: Interpreting Complex NMR Spectra of 2-(3-Methoxyphenyl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the 1H and 13C NMR spectra of 2-(3-Methoxyphenyl)acetamide.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the acquisition and interpretation of NMR spectra for this compound.
Q1: My aromatic region shows a complex, overlapping multiplet. How can I assign the individual protons?
A1: The aromatic region of this compound can be challenging due to the potential for overlapping signals. Here's a systematic approach to assignment:
-
Check the Chemical Shifts: Protons ortho to the methoxy group (H-2' and H-6') will be the most shielded and appear furthest upfield, while the proton para to the methoxy group (H-5') will be in a similar region. The proton meta to the methoxy group (H-4') will be the most deshielded and appear furthest downfield.
-
Analyze Coupling Patterns:
-
H-5' is expected to be a triplet due to coupling with its two neighbors (H-4' and H-6').
-
H-4' and H-6' are expected to be doublets of doublets (or more complex multiplets) due to coupling with their neighbors.
-
H-2' is often a singlet-like peak or a narrow triplet.
-
-
2D NMR Techniques: If 1D NMR is insufficient, acquiring a 1H-1H COSY spectrum will reveal which protons are coupled to each other, confirming their positions on the aromatic ring. An HMBC experiment can show correlations between the aromatic protons and the methoxy carbon or the benzylic carbon, further aiding in unambiguous assignment.
Q2: I am seeing broad peaks in my 1H NMR spectrum. What are the possible causes and solutions?
A2: Broad peaks in an NMR spectrum can arise from several factors:
-
Poor Shimming: The magnetic field homogeneity may not be optimized. Re-shimming the spectrometer should be the first step.
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening. Diluting the sample may help.
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is scrupulously clean.
-
Chemical Exchange: The amide N-H proton can undergo chemical exchange, which often results in a broad signal. To confirm, you can add a drop of D2O to your NMR tube, shake it, and re-acquire the spectrum. The amide proton signal should disappear or significantly decrease in intensity.
Q3: The integration of my peaks does not match the expected proton ratios. What should I do?
A3: Inaccurate integration can be misleading. Consider the following:
-
Signal Overlap: If peaks are overlapping, the integration values will be a sum of the protons under the combined signal. Using a higher field NMR spectrometer can often resolve overlapping peaks.
-
Relaxation Delays (d1): For quantitative analysis, the relaxation delay between scans must be sufficiently long (typically 5 times the T1 of the slowest relaxing proton). If the delay is too short, protons with longer relaxation times will not fully relax, leading to lower signal intensity and inaccurate integrals.
-
Phasing and Baseline Correction: Improper phasing or baseline correction can lead to integration errors. Carefully reprocess the spectrum to ensure correct phasing and a flat baseline.
Q4: My 13C NMR spectrum has very weak signals, especially for the quaternary carbons. How can I improve the signal-to-noise ratio?
A4: Weak signals are a common issue in 13C NMR due to the low natural abundance of the 13C isotope and often long relaxation times of quaternary carbons.
-
Increase the Number of Scans (NS): This is the most direct way to improve the signal-to-noise ratio, which increases with the square root of the number of scans.
-
Use a More Concentrated Sample: A higher concentration of the analyte will result in a stronger signal.
-
Optimize Acquisition Parameters: Decreasing the pulse angle (e.g., to 30° or 45°) and using a shorter relaxation delay can allow for more scans in a given amount of time, improving the overall signal intensity, particularly for protonated carbons. For quaternary carbons, a longer relaxation delay may still be necessary.
-
Use DEPT: A Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be used to enhance the signals of protonated carbons (CH, CH2, and CH3) and to distinguish between them. Note that quaternary carbons are not observed in DEPT spectra.
Data Presentation
The following tables summarize the predicted 1H and 13C NMR spectral data for this compound. Please note that these are predicted values and may differ slightly from experimental results.
Table 1: Predicted 1H NMR Data for this compound (500 MHz, CDCl3)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.25 | t, J ≈ 8.0 Hz | 1H | H-5' |
| ~6.85 | d, J ≈ 8.0 Hz | 1H | H-6' |
| ~6.80 | d, J ≈ 8.0 Hz | 1H | H-4' |
| ~6.75 | s | 1H | H-2' |
| ~5.60 | br s | 2H | -NH2 |
| ~3.80 | s | 3H | -OCH3 |
| ~3.55 | s | 2H | -CH2- |
Table 2: Predicted 13C NMR Data for this compound (125 MHz, CDCl3)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~174.0 | C=O | C=O |
| ~160.0 | C | C-3' |
| ~136.0 | C | C-1' |
| ~130.0 | CH | C-5' |
| ~121.0 | CH | C-6' |
| ~114.0 | CH | C-4' |
| ~113.0 | CH | C-2' |
| ~55.0 | CH3 | -OCH3 |
| ~43.0 | CH2 | -CH2- |
Experimental Protocols
Standard Operating Procedure for 1H and 13C NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound for 1H NMR or 20-50 mg for 13C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the appropriate nucleus (1H or 13C).
-
-
1H NMR Acquisition:
-
Load standard acquisition parameters. A typical experiment might use:
-
Pulse angle: 45°
-
Acquisition time (at): 2-4 seconds
-
Relaxation delay (d1): 1-2 seconds
-
Number of scans (ns): 8-16
-
-
Acquire the spectrum.
-
-
13C NMR Acquisition:
-
Load standard proton-decoupled 13C acquisition parameters. A typical experiment might use:
-
Pulse angle: 30-45°
-
Acquisition time (at): 1-2 seconds
-
Relaxation delay (d1): 2 seconds
-
Number of scans (ns): 1024 or more, depending on sample concentration.
-
-
Acquire the spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Integrate the peaks in the 1H spectrum.
-
Pick the peaks in both 1H and 13C spectra.
-
Mandatory Visualization
Caption: A workflow for troubleshooting common issues in NMR spectroscopy.
Resolving issues with low solubility of 2-(3-Methoxyphenyl)acetamide in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(3-Methoxyphenyl)acetamide, focusing on challenges related to its low solubility in aqueous solutions for experimental assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when working with compounds exhibiting low aqueous solubility, providing practical solutions and best practices.
Q1: My this compound is not dissolving in my aqueous assay buffer. What should I do?
A1: Direct dissolution of sparingly soluble compounds like this compound in aqueous buffers is often challenging. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous assay medium.
Initial Steps:
-
Select an appropriate organic solvent: Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of many organic molecules due to its high solubilizing capacity.
-
Prepare a high-concentration stock solution: Dissolve the compound in 100% anhydrous DMSO to create a stock solution, for example, at a concentration of 10 mM. Ensure complete dissolution by vortexing. Gentle warming (e.g., 37°C) or sonication can also aid in this process.
-
Perform serial dilutions: From your DMSO stock, create working solutions by diluting into your final assay buffer. It is crucial to add the DMSO stock to the aqueous buffer while gently vortexing to avoid precipitation.
Q2: I observed precipitation when I diluted my DMSO stock solution into my cell culture medium. How can I prevent this?
A2: This phenomenon, often called "crashing out," occurs when the compound's solubility limit is exceeded in the final aqueous environment. Here are several strategies to mitigate this:
-
Optimize the final DMSO concentration: While DMSO is an excellent solvent, its concentration in the final assay should be kept to a minimum to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% is generally recommended for cell-based assays.
-
Use a multi-step dilution process: Instead of a large, single dilution, perform serial dilutions. For example, create an intermediate dilution of your stock in the assay buffer before making the final dilution.
-
Pre-warm the aqueous medium: Warming your cell culture medium or buffer to the experimental temperature (e.g., 37°C) before adding the compound stock can sometimes improve solubility.
-
Increase the volume of the final solution: By increasing the final volume, you lower the final concentration of the compound, which may keep it in solution.
Q3: What is the maximum recommended concentration of this compound to use in a cell-based assay?
A3: The maximum concentration is limited by the compound's solubility in the final assay medium (including the low percentage of DMSO). It is crucial to determine the kinetic solubility limit in your specific medium. A common method is to prepare a series of dilutions and visually inspect for the highest concentration that remains clear of any precipitation. You can also measure turbidity using a plate reader to more quantitatively determine the solubility limit.
Q4: Can I use other solvents besides DMSO?
A4: Yes, other polar aprotic solvents like N,N-dimethylformamide (DMF) or alcohols such as ethanol may also be suitable for creating stock solutions. However, it is essential to consider the compatibility of the solvent with your specific assay and cell type, as some solvents can be more toxic than DMSO. Always perform a vehicle control experiment to assess the effect of the solvent on your assay.
Solubility Data
| Solvent | Predicted Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | > 50 | Commonly used for initial stock solutions. |
| N,N-Dimethylformamide (DMF) | > 30 | Alternative polar aprotic solvent. |
| Ethanol | ~5-10 | May be suitable for stock solutions, but lower solubility than DMSO. |
| Methanol | ~5-10 | Similar to ethanol. |
| Water | < 0.1 | Considered practically insoluble in aqueous solutions. |
| Phosphate-Buffered Saline (PBS) | < 0.1 | Low solubility expected in aqueous buffers. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 165.19 g/mol ), the required mass is calculated as follows:
-
Mass (mg) = 10 mmol/L * 0.001 L * 165.19 g/mol * 1000 mg/g = 1.6519 mg
-
-
Weigh the compound: Accurately weigh approximately 1.65 mg of this compound and transfer it to a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. If necessary, sonicate the tube in a water bath for 5-10 minutes to aid dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for a Cell-Based Assay
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Determine the final desired concentrations: For this example, we will prepare working solutions for final concentrations of 1 µM, 10 µM, and 100 µM.
-
Prepare an intermediate dilution (e.g., 1 mM):
-
Dilute the 10 mM DMSO stock solution 1:10 in pre-warmed cell culture medium by adding 10 µL of the stock to 90 µL of medium. Vortex gently. This intermediate solution has a DMSO concentration of 10%.
-
-
Prepare final working solutions:
-
For 100 µM: Dilute the 1 mM intermediate solution 1:10 in pre-warmed medium (e.g., 10 µL of 1 mM solution + 90 µL of medium). The final DMSO concentration will be 1%.
-
For 10 µM: Dilute the 1 mM intermediate solution 1:100 in pre-warmed medium (e.g., 1 µL of 1 mM solution + 99 µL of medium). The final DMSO concentration will be 0.1%.
-
For 1 µM: Dilute the 100 µM working solution 1:10 in pre-warmed medium (e.g., 10 µL of 100 µM solution + 90 µL of medium). The final DMSO concentration will be 0.1%.
-
-
Vehicle Control: Prepare a vehicle control containing the highest concentration of DMSO used in the experiment (in this case, 1%) in the cell culture medium.
-
Add to cells: Immediately add the prepared working solutions to your cell culture plates.
Visualizations
Experimental Workflow for Preparing Assay-Ready Solutions
Caption: Workflow for preparing stock and working solutions of this compound.
Hypothetical Signaling Pathway Inhibition
While the specific biological target of this compound is not well-defined in publicly available literature, many small molecules with similar structures act as inhibitors of signaling pathways. The following diagram illustrates a hypothetical kinase signaling pathway that could be targeted.
Caption: Hypothetical inhibition of a kinase cascade by this compound.
Technical Support Center: Selective Functionalization of 2-(3-Methoxyphenyl)acetamide
This guide provides researchers, scientists, and drug development professionals with strategies, troubleshooting advice, and frequently asked questions for the selective functionalization of 2-(3-Methoxyphenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for selective functionalization?
A1: The molecule presents three main regions for functionalization:
-
The Aromatic Ring: The benzene ring can undergo electrophilic or nucleophilic substitution. The existing methoxy (-OCH₃) and acetamido (-CH₂CONH₂) groups influence the position of substitution.
-
The Methoxy Group: The methyl group can be cleaved (O-demethylation) to reveal a phenolic hydroxyl group, which opens up further functionalization possibilities.
-
The Acetamide Group: The amide bond can be hydrolyzed or reduced, and the adjacent methylene bridge offers potential for C-H activation under specific conditions.
Q2: How do the existing substituents influence electrophilic aromatic substitution?
A2: The methoxy group (-OCH₃) is a strong activating, ortho, para-directing group. The acetamidoethyl group (-CH₂CONH₂) is generally considered a weakly deactivating, ortho, para-directing group. The interplay between these two determines the regioselectivity. Functionalization is electronically favored at positions 2, 4, and 6. However, steric hindrance from the side chain can disfavor substitution at position 2.
Q3: What is Directed ortho-Metalation (DoM) and can it be applied to this molecule?
A3: Directed ortho-Metalation (DoM) is a powerful technique where a directing metalation group (DMG) coordinates to an organolithium reagent, leading to deprotonation at the nearest ortho position.[1][2] The amide functionality within the acetamido group can act as a DMG, directing lithiation to the C2 position of the phenyl ring. This allows for the introduction of various electrophiles exclusively at this site.[1][2]
Q4: What are the common methods for O-demethylation of the methoxy group?
A4: Cleavage of the aryl methyl ether is a common transformation.[3] Standard methods include using strong acids like HBr, or Lewis acids such as BBr₃. More moderate conditions using reagents like acidic concentrated lithium bromide have also been reported for lignin-derived aromatic compounds, which are structurally related.[3]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)
| Symptom | Possible Cause | Troubleshooting Solution |
| Mixture of 2, 4, and 6-substituted isomers is obtained. | The electronic directing effects of the methoxy and acetamido groups lead to multiple activated positions. | Use a Bulky Lewis Acid: For some C-H functionalizations like borylation, coordinating a bulky Lewis acid to the methoxy group can sterically hinder the ortho positions, favoring para-substitution.[4] |
| Low yield of the desired isomer. | Reaction conditions (temperature, solvent, catalyst) are not optimized for selectivity. | Modify Reaction Conditions: Lowering the reaction temperature can sometimes favor the kinetically controlled product. Screen different solvents to alter substrate and reagent solubility and reactivity. |
| Significant side product formation (e.g., oxidation). | Harsh reaction conditions or overly reactive electrophiles. | Choose Milder Reagents: Employ less reactive halogenating agents (e.g., NBS instead of Br₂) or nitrating agents (e.g., acetyl nitrate instead of H₂SO₄/HNO₃). |
Issue 2: Low or No Yield during Directed ortho-Metalation (DoM)
| Symptom | Possible Cause | Troubleshooting Solution |
| Starting material is recovered unchanged. | The organolithium base is not strong enough or is consumed by trace amounts of water or other protic sources. | Use a Stronger Base: Switch from n-BuLi to s-BuLi or t-BuLi. Ensure all glassware is oven- or flame-dried and all reagents and solvents are anhydrous. |
| Complex mixture of products. | The lithiated intermediate is unstable and undergoes side reactions or rearrangement before the electrophile is added. | Control Temperature: Maintain a low temperature (typically -78 °C) throughout the lithiation and electrophilic quench steps. Add the electrophile slowly at this temperature. |
| Electrophile attacks the amide group instead of the lithiated ring. | The amide nitrogen or oxygen is a competing nucleophilic site. | Protect the Amide: If possible, consider temporary protection of the N-H bond, although this can alter the directing group's efficacy. Alternatively, use a less reactive electrophile or one that has a higher affinity for carbanions. |
Experimental Protocols
Protocol 1: General Procedure for Directed ortho-Metalation at C2
This protocol is adapted from general procedures for DoM using an amide directing group.[1][2]
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 equiv.) in anhydrous tetrahydrofuran (THF) in a flame-dried flask.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Litiation: Add sec-Butyllithium (s-BuLi) (2.2 equiv.) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 1-2 hours.
-
Electrophilic Quench: Add the desired electrophile (e.g., I₂, TMSCl, DMF) (1.5 equiv.) dropwise at -78 °C.
-
Warming and Quench: Allow the reaction to slowly warm to room temperature over several hours or overnight. Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product using flash column chromatography on silica gel.
Protocol 2: General Procedure for O-Demethylation
This protocol is based on methods using boron tribromide (BBr₃), a common and effective reagent for cleaving aryl methyl ethers.
-
Preparation: Under an inert atmosphere, dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C or -78 °C, depending on the reactivity of other functional groups.
-
Reagent Addition: Add a solution of BBr₃ (1.1 - 1.5 equiv.) in DCM dropwise. A color change is often observed.
-
Reaction: Stir the mixture at the chosen temperature and monitor the reaction progress by TLC or LC-MS. Allow it to warm to room temperature if necessary.
-
Quench: Once the reaction is complete, cool the mixture back to 0 °C and quench it by the slow, careful addition of methanol, followed by water.
-
Workup: Extract the product with a suitable organic solvent. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the resulting phenolic compound by column chromatography or recrystallization.
Visualized Workflows and Strategies
Caption: Decision tree for selecting a functionalization strategy.
Caption: General experimental workflow for a functionalization reaction.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 2-(3-Methoxyphenyl)acetamide for Researchers and Drug Development Professionals
An objective analysis of prevalent synthetic routes to 2-(3-Methoxyphenyl)acetamide, a key intermediate in pharmaceutical synthesis, is presented. This guide offers a comparative assessment of three primary methodologies: the Willgerodt-Kindler reaction, direct amidation of 3-methoxyphenylacetic acid, and hydrolysis of 3-methoxyphenylacetonitrile. Each method is evaluated based on experimental data for yield, reaction conditions, and purity, providing researchers with the critical information needed to select the most appropriate protocol for their specific requirements.
Executive Summary
The synthesis of this compound can be effectively achieved through several distinct chemical transformations. This guide details three prominent methods, each with its own set of advantages and disadvantages. The Willgerodt-Kindler reaction offers a pathway from the readily available 3-methoxyacetophenone. Direct amidation of 3-methoxyphenylacetic acid provides a more direct route, with variations including the use of activating agents. Finally, the controlled hydrolysis of 3-methoxyphenylacetonitrile presents another viable option. The selection of the optimal method will depend on factors such as starting material availability, desired yield and purity, and tolerance for specific reaction conditions and reagents.
Comparison of Synthesis Methods
| Method | Starting Material | Key Reagents | Reaction Time (approx.) | Yield (%) | Purity | Key Advantages | Key Disadvantages |
| Method 1: Willgerodt-Kindler Reaction | 3-Methoxyacetophenone | Sulfur, Morpholine, NaOH (for hydrolysis) | 12-24 hours | 75-85 (overall) | Good to Excellent | Utilizes a common and inexpensive starting material. | Two-step process; involves the use of noxious sulfur reagents; requires a separate hydrolysis step. |
| Method 2: Direct Amidation of 3-Methoxyphenylacetic Acid | 3-Methoxyphenylacetic Acid | Thionyl chloride, Aqueous ammonia | 4-6 hours | 85-95 | Excellent | High yield and purity; relatively short reaction time; one-pot procedure. | 3-Methoxyphenylacetic acid may be more expensive than 3-methoxyacetophenone; thionyl chloride is corrosive and requires careful handling. |
| Method 3: Hydrolysis of 3-Methoxyphenylacetonitrile | 3-Methoxyphenylacetonitrile | Concentrated Sulfuric Acid, Water | 1-2 hours | 80-90 | Good | Relatively short reaction time; high yield. | Requires careful control of reaction conditions to avoid over-hydrolysis to the carboxylic acid; concentrated sulfuric acid is highly corrosive. |
Experimental Protocols
Method 1: Willgerodt-Kindler Reaction and Subsequent Hydrolysis
This two-step procedure begins with the formation of a thioamide from 3-methoxyacetophenone, which is then hydrolyzed to the desired acetamide.
Step 1: Synthesis of N-(2-(3-methoxyphenyl)acetyl)morpholine (Thioamide Intermediate)
A mixture of 3-methoxyacetophenone (15.0 g, 0.1 mol), sulfur (6.4 g, 0.2 mol), and morpholine (17.4 g, 0.2 mol) is heated at reflux for 10-12 hours. The reaction mixture is then cooled to room temperature and the excess morpholine is removed under reduced pressure. The resulting crude thioamide is used in the next step without further purification.
Step 2: Hydrolysis to this compound
The crude thioamide is suspended in a 20% aqueous sodium hydroxide solution (100 mL) and heated at reflux for 8-12 hours. The reaction mixture is then cooled, and the solid product is collected by filtration, washed with cold water, and recrystallized from ethanol to afford this compound.
Method 2: Direct Amidation of 3-Methoxyphenylacetic Acid
This method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, which then reacts with ammonia.
To a solution of 3-methoxyphenylacetic acid (16.6 g, 0.1 mol) in an anhydrous solvent such as dichloromethane (100 mL), thionyl chloride (13.1 g, 0.11 mol) is added dropwise at 0 °C. The mixture is then stirred at room temperature for 2-3 hours. The resulting solution of 3-methoxyphenylacetyl chloride is added dropwise to a cooled (0 °C) concentrated aqueous ammonia solution (25%, 50 mL). The mixture is stirred vigorously for 1-2 hours. The precipitated solid is collected by filtration, washed with cold water, and dried to yield this compound.[1]
Method 3: Hydrolysis of 3-Methoxyphenylacetonitrile
This method relies on the partial hydrolysis of the corresponding nitrile under acidic conditions.
3-Methoxyphenylacetonitrile (14.7 g, 0.1 mol) is added slowly to a stirred, pre-cooled (0 °C) mixture of concentrated sulfuric acid (50 mL) and water (10 mL). The reaction mixture is then allowed to warm to room temperature and stirred for 1-2 hours. The reaction is carefully quenched by pouring it onto crushed ice. The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and then recrystallized from a suitable solvent like ethanol/water to give this compound.
Logical Workflow for Method Selection
The following diagram illustrates a decision-making process for selecting the most suitable synthesis method based on key experimental considerations.
Caption: Decision tree for selecting a synthesis method for this compound.
References
A Comparative Analysis of the Biological Activities of 2-(3-Methoxyphenyl)acetamide and 2-(4-methoxyphenyl)acetamide
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the reported biological activities of 2-(3-Methoxyphenyl)acetamide and its isomer, 2-(4-methoxyphenyl)acetamide. This document synthesizes available experimental data and outlines the methodologies employed in these assessments.
Currently, the scientific literature offers a more extensive characterization of the biological effects of 2-(4-methoxyphenyl)acetamide and its derivatives, while data on this compound remains comparatively scarce. This guide faithfully reflects this disparity, presenting the available data for the 4-methoxy isomer and noting the areas where data for the 3-methoxy isomer is absent.
Summary of Biological Activities
Derivatives of 2-(4-methoxyphenyl)acetamide , often referred to as p-acetamide derivatives in the literature, have been investigated for a range of biological activities. Notably, studies have demonstrated its potential in antimicrobial, antifungal, and cytotoxic applications. In contrast, there is a significant lack of published experimental data on the biological activities of This compound . While some research has involved the synthesis of its derivatives, comprehensive biological evaluations are not yet available in the public domain.
Quantitative Data on Biological Activity
The following table summarizes the available quantitative data for a derivative of 2-(4-methoxyphenyl)acetamide, specifically 2-chloro-N-(4-methoxyphenyl)acetamide. No direct comparative experimental data for this compound was found in the reviewed literature.
| Biological Activity | Test Organism/Cell Line | Compound | Result | Citation |
| Antibacterial Activity | Bacillus subtilis | 2-chloro-N-(4-methoxyphenyl)acetamide | 23 mm inhibition zone | [1] |
| Staphylococcus aureus | 2-chloro-N-(4-methoxyphenyl)acetamide | 20 mm inhibition zone | [1] | |
| Enterococcus faecalis | 2-chloro-N-(4-methoxyphenyl)acetamide | 20 mm inhibition zone | [1] | |
| Candida glabrata | 2-chloro-N-(4-methoxyphenyl)acetamide | 12 mm inhibition zone | [1] | |
| Antifungal Activity | Trichoderma longibrachiatum | 2-chloro-N-(4-methoxyphenyl)acetamide | 98% colony growth inhibition | [1] |
| Mucor plumbeus | 2-chloro-N-(4-methoxyphenyl)acetamide | 83% colony growth inhibition | [1] | |
| Fusarium solani | 2-chloro-N-(4-methoxyphenyl)acetamide | 21% colony growth inhibition | [1] | |
| Cytotoxicity | HeLa | 2-chloro-N-(4-methoxyphenyl)acetamide | IC50: 14.53 µg/mL | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature for evaluating acetamide derivatives are provided below.
Antimicrobial and Antifungal Activity: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Test Compound: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium to achieve a range of concentrations.
-
Inoculum Preparation: The microbial strains to be tested are cultured overnight. The concentration of the microbial suspension is then standardized, typically to a 0.5 McFarland standard, which is equivalent to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve the final desired inoculum concentration in the wells.
-
Inoculation: Each well of the microtiter plate containing the diluted test compound is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[2][3]
-
Cell Seeding: Adherent cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight. For suspension cells, they are seeded on the day of the experiment.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for a further 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals that have formed in metabolically active cells.
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined.
Analgesic Activity: Acetic Acid-Induced Writhing Test
This is a common in vivo model for screening peripheral analgesic activity.[4][5][6][7]
-
Animal Acclimatization: Mice are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The test compound is administered to the animals, typically via intraperitoneal (i.p.) or oral (p.o.) route, at a predetermined time before the induction of writhing.
-
Induction of Writhing: A solution of acetic acid (e.g., 0.6% in saline) is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).
-
Observation: Immediately after the acetic acid injection, the number of writhes is counted for a specific period (e.g., 20 minutes).
-
Data Analysis: The number of writhes in the compound-treated group is compared to a control group that received only the vehicle. The percentage of inhibition of writhing is calculated to determine the analgesic effect.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard in vivo model to evaluate the anti-inflammatory activity of compounds.[8][9][10][11]
-
Animal Preparation: Rats are used for this assay. The initial volume of the hind paw is measured using a plethysmometer.
-
Compound Administration: The test compound is administered to the animals (e.g., i.p. or p.o.).
-
Induction of Edema: After a set time, a solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar region of the rat's hind paw to induce inflammation and edema.
-
Measurement of Paw Volume: The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The increase in paw volume (edema) in the treated group is compared to the control group. The percentage of inhibition of edema is calculated to assess the anti-inflammatory activity.
Experimental Workflows and Signaling Pathways
As no specific signaling pathways for this compound or 2-(4-methoxyphenyl)acetamide have been elucidated in the literature, a generalized experimental workflow for screening the biological activity of a novel compound is presented below.
Caption: Generalized workflow for the biological evaluation of novel chemical compounds.
Conclusion
The available scientific literature provides a foundation for understanding the biological activities of 2-(4-methoxyphenyl)acetamide derivatives, particularly in the areas of antimicrobial, antifungal, and cytotoxic effects. However, a significant knowledge gap exists concerning the biological profile of this compound. Direct comparative studies of these two isomers are currently lacking. Future research should focus on the systematic evaluation of this compound and its derivatives across a range of biological assays to enable a comprehensive comparison and to explore its potential as a bioactive agent. Such studies would be invaluable for elucidating structure-activity relationships and guiding the development of new therapeutic agents.
References
- 1. First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. tandfonline.com [tandfonline.com]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the spectral data of methoxyphenylacetamide isomers
A comparative analysis of the spectral data of 2-methoxyphenylacetamide, 3-methoxyphenylacetamide, and 4-methoxyphenylacetamide is presented to aid researchers, scientists, and drug development professionals in the unambiguous identification and characterization of these isomers. The distinct substitution patterns on the phenyl ring give rise to unique spectral fingerprints, which are detailed below.
Spectral Data Comparison
The following tables summarize the key spectral data obtained for the three methoxyphenylacetamide isomers.
¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Proton Assignment | 2-Methoxyphenylacetamide | 3-Methoxyphenylacetamide | 4-Methoxyphenylacetamide |
| H (Amide) | ~8.2 ppm (br s) | ~7.5 ppm (br s) | ~7.4 ppm (br s) |
| H (Aromatic) | 6.8 - 7.3 ppm (m) | 6.8 - 7.3 ppm (m) | 6.8 ppm (d), 7.2 ppm (d) |
| H (Methylene) | 3.6 ppm (s) | 3.6 ppm (s) | 3.5 ppm (s) |
| H (Methoxy) | 3.9 ppm (s) | 3.8 ppm (s) | 3.8 ppm (s) |
¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Carbon Assignment | 2-Methoxyphenylacetamide | 3-Methoxyphenylacetamide | 4-Methoxyphenylacetamide |
| C (C=O) | ~171 ppm | ~171 ppm | ~171 ppm |
| C (Aromatic, C-O) | ~155 ppm | ~160 ppm | ~158 ppm |
| C (Aromatic, C-C) | 121-130 ppm | 113-130 ppm | 114-130 ppm |
| C (Methylene) | ~45 ppm | ~42 ppm | ~42 ppm |
| C (Methoxy) | ~56 ppm | ~55 ppm | ~55 ppm |
IR Spectral Data (KBr Pellet)
| Vibrational Mode | 2-Methoxyphenylacetamide | 3-Methoxyphenylacetamide | 4-Methoxyphenylacetamide |
| N-H Stretch | ~3290 cm⁻¹ | ~3300 cm⁻¹ | ~3300 cm⁻¹ |
| C-H Stretch (Aromatic) | ~3060 cm⁻¹ | ~3050 cm⁻¹ | ~3040 cm⁻¹ |
| C-H Stretch (Aliphatic) | ~2940 cm⁻¹ | ~2930 cm⁻¹ | ~2920 cm⁻¹ |
| C=O Stretch (Amide I) | ~1660 cm⁻¹ | ~1650 cm⁻¹ | ~1655 cm⁻¹ |
| N-H Bend (Amide II) | ~1550 cm⁻¹ | ~1550 cm⁻¹ | ~1550 cm⁻¹ |
| C-O-C Stretch | ~1240 cm⁻¹ | ~1250 cm⁻¹ | ~1245 cm⁻¹ |
Mass Spectrometry Data (Electron Ionization)
| Isomer | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| 2-Methoxyphenylacetamide | 165 | 122, 107, 92, 77 |
| 3-Methoxyphenylacetamide | 165 | 122, 107, 92, 77 |
| 4-Methoxyphenylacetamide | 165 | 122, 107, 92, 77 |
Experimental Protocols
The following protocols were employed for the acquisition of the spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[1][2][3] Samples of each isomer (5-10 mg for ¹H, 20-30 mg for ¹³C) were dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃).[1] Tetramethylsilane (TMS) was used as an internal standard. The spectrometer was locked to the deuterium signal of the solvent, and the magnetic field was shimmed to achieve optimal resolution.[1] For ¹H NMR, 16 scans were acquired with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were acquired with a relaxation delay of 2 seconds.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectra were obtained using the KBr pellet method.[4][5][6][7] Approximately 1-2 mg of the solid sample was finely ground in an agate mortar and pestle.[6] This was then intimately mixed with about 100-200 mg of dry potassium bromide (KBr) powder.[6] The mixture was pressed into a transparent pellet using a hydraulic press.[6] A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.[7] Spectra were recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[5]
Mass Spectrometry (MS)
Mass spectra were acquired using an electron ionization (EI) source.[8][9][10] The solid samples were introduced into the ion source via a direct insertion probe.[8] The electron energy was set to 70 eV.[8][9] The ion source temperature was maintained at 200°C. The resulting ions were separated by a quadrupole mass analyzer and detected.
Experimental Workflow
The following diagram illustrates the workflow for the comparative spectral analysis of the methoxyphenylacetamide isomers.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. scribd.com [scribd.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. jascoinc.com [jascoinc.com]
- 8. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 10. bitesizebio.com [bitesizebio.com]
Comparative Guide to the Structure-Activity Relationship of 2-(3-Methoxyphenyl)acetamide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(3-Methoxyphenyl)acetamide analogs, with a primary focus on their anticonvulsant properties. The information is compiled from preclinical studies to aid in the rational design of novel therapeutic agents targeting neurological disorders.
Introduction
The this compound scaffold is a key pharmacophore in the development of central nervous system (CNS) active agents. Analogs of this structure have demonstrated significant potential as anticonvulsants, neuroprotective agents, and inhibitors of various enzymes.[1][2][3] This guide summarizes quantitative data from key studies, details the experimental protocols used for their evaluation, and visualizes the logical relationships in their development and testing.
Anticonvulsant Activity of Acetamide Analogs
A significant body of research has focused on modifying the acetamide scaffold to enhance anticonvulsant efficacy and improve the safety profile. Key analogs include derivatives of N-benzyl 2-acetamido-3-methoxypropionamide (Lacosamide), which have shown potent activity in various seizure models.[1]
Quantitative Comparison of Anticonvulsant Activity
The following table summarizes the in vivo anticonvulsant and neurotoxicity data for selected 2-acetamido-3-methoxypropionamide analogs. Efficacy is primarily assessed in the maximal electroshock (MES) and 6 Hz psychomotor seizure models, which are indicative of activity against generalized tonic-clonic and therapy-resistant partial seizures, respectively. Neurotoxicity is evaluated using the rotorod test.
| Compound | Modification from Parent Structure | MES ED₅₀ (mg/kg, mouse, ip) | 6 Hz ED₅₀ (32 mA, mg/kg, mouse, ip) | Rotorod TD₅₀ (mg/kg, mouse, ip) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
| (R)-N-Benzyl 2-acetamido-3-methoxypropionamide (Lacosamide, (R)-1) | Parent Compound | 4.5 | - | - | - | [1] |
| (R)-N-(Biphenyl-4'-yl)methyl-2-acetamido-3-methoxypropionamide ((R)-2) | Biphenylmethyl at N-position | 8.0 | - | - | - | [1] |
| (R)-N-(3''-Fluorobiphenyl-4'-yl)methyl-2-acetamido-3-methoxypropionamide ((R)-3) | 3''-Fluoro on biphenyl | 12 | - | - | - | [1] |
| (R)-N-(4''-Fluorobiphenyl-4'-yl)methyl-2-acetamido-3-methoxypropionamide ((R)-4) | 4''-Fluoro on biphenyl | 6.1 | - | - | - | [1] |
| (R)-N-(3''-Chlorobiphenyl-4'-yl)methyl-2-acetamido-3-methoxypropionamide ((R)-5) | 3''-Chloro on biphenyl | 9.8 | - | - | - | [1] |
| (R)-N-(4''-Chlorobiphenyl-4'-yl)methyl-2-acetamido-3-methoxypropionamide ((R)-6) | 4''-Chloro on biphenyl | 12 | - | - | - | [1] |
| 2-(2,5-Dioxopyrrolidin-1-yl)-N-(3-phenylpropyl)-2-phenylacetamide (30) | Phenylpropylamide | 45.6 | 39.5 | 162.4 | 3.56 (MES) / 4.11 (6 Hz) | [4] |
| N-(3-(Trifluoromethyl)phenyl)-2-(4-phenylpiperazin-1-yl)acetamide (19) | 3-(Trifluoromethyl)anilide | >100, <300 (0.5h) / 100 (4h) | - | - | - | [5] |
Note: ED₅₀ (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population. TD₅₀ (Median Toxic Dose) is the dose required to produce a toxic effect in 50% of the population. The Protective Index (PI) is the ratio of TD₅₀ to ED₅₀, with higher values indicating a better safety profile. Data is for intraperitoneal (ip) administration in mice.
Butyrylcholinesterase (BChE) Inhibition
Certain substituted acetamide derivatives have been investigated as potential inhibitors of butyrylcholinesterase (BChE), a therapeutic target for Alzheimer's disease.[3]
Quantitative Comparison of BChE Inhibitory Activity
| Compound ID | Structure | BChE IC₅₀ (µM) | Reference |
| 8c | 2-((5-chloro-1H-indol-3-yl)methylthio)-N-(2-oxo-2-(p-tolylamino)ethyl)acetamide | 3.94 | [3][6] |
Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half.
Experimental Protocols
Anticonvulsant Screening
1. Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures.
-
Apparatus: A corneal electrode is used to deliver an electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz, 0.2 s duration).
-
Procedure: The test compound or vehicle is administered to animals (e.g., mice, rats) at various doses and pretreatment times. Following the pretreatment period, the electrical stimulus is applied through corneal electrodes.
-
Endpoint: The abolition of the hind limb tonic extensor component of the seizure is recorded as the endpoint, indicating anticonvulsant activity.[1] The median effective dose (ED₅₀) is then calculated.
2. 6 Hz Psychomotor Seizure Test: This model is used to identify compounds effective against therapy-resistant partial seizures.
-
Apparatus: Corneal electrodes are used to deliver a prolonged, low-frequency electrical stimulus (e.g., 32 mA, 6 Hz, 3 s duration for mice).
-
Procedure: Similar to the MES test, compounds are administered prior to the electrical stimulus.
-
Endpoint: The endpoint is the observation of the animal's ability to resume a normal posture and exploratory behavior within a short period after the stimulus. Seizure activity is characterized by a "stunned" posture with Straub tail. Protection is defined as the absence of this seizure behavior.[1][4]
3. Rotorod Neurotoxicity Assay: This test assesses motor coordination and balance to determine the neurological toxicity of a compound.
-
Apparatus: A rotating rod (e.g., 1-inch diameter) that rotates at a constant speed (e.g., 6 rpm).
-
Procedure: Animals are trained to remain on the rotating rod. After administration of the test compound, they are placed back on the rod at various time points.
-
Endpoint: Neurological impairment is indicated if the animal falls off the rod within a set time (e.g., 1 minute).[1] The median toxic dose (TD₅₀) is calculated.
In Vitro Assays
1. Butyrylcholinesterase (BChE) Inhibition Assay:
-
Principle: Based on Ellman's method, the assay measures the activity of BChE by monitoring the formation of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product.
-
Procedure: The test compound is incubated with BChE, the substrate (e.g., butyrylthiocholine iodide), and DTNB in a buffer solution. The change in absorbance is measured spectrophotometrically.
-
Endpoint: The concentration of the compound that inhibits 50% of BChE activity (IC₅₀) is determined.[3]
Signaling Pathways and Experimental Workflow
The development and evaluation of novel anticonvulsant acetamide analogs typically follow a structured workflow, from initial design and synthesis to preclinical evaluation. The mechanism of action for many of these compounds involves the modulation of voltage-gated sodium channels.[1]
Caption: A generalized workflow for the discovery and preclinical evaluation of novel anticonvulsant agents.
Caption: Proposed mechanism involving the enhancement of voltage-gated sodium channel slow inactivation.[1]
References
- 1. Substituted N-(Biphenyl-4′-yl)methyl (R)-2-Acetamido-3-methoxypropionamides: Potent Anticonvulsants That Affect Frequency (Use) Dependence and Slow Inactivation of Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Validating the Purity of Synthesized 2-(3-Methoxyphenyl)acetamide
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methods for validating the purity of 2-(3-Methoxyphenyl)acetamide, offering insights into potential impurities and performance benchmarks against its structural isomers.
The integrity of any research or drug development endeavor hinges on the quality of the starting materials. For medicinal chemists and pharmacologists utilizing this compound, a thorough understanding of its purity profile is not just a matter of good practice, but a critical determinant of experimental outcomes. This guide outlines the key analytical techniques for purity assessment, details experimental protocols, and presents a comparative analysis with its ortho- and para-isomers, 2-(2-Methoxyphenyl)acetamide and 2-(4-Methoxyphenyl)acetamide.
Identifying Potential Impurities: A Synthesis-Based Approach
A common and efficient route to synthesizing this compound involves the hydrolysis of 2-(3-methoxyphenyl)acetonitrile. This synthetic pathway, while effective, can introduce specific impurities that must be monitored. The most probable impurities arising from this process are:
-
Unreacted Starting Material: 2-(3-methoxyphenyl)acetonitrile
-
Over-hydrolysis Product: 2-(3-methoxyphenyl)acetic acid
-
Residual Solvents: Dependent on the specific solvents used in the reaction and purification steps.
The presence of these impurities can significantly impact the compound's pharmacological activity and toxicity profile, underscoring the need for rigorous analytical validation.
Comparative Analysis of Purity Validation Techniques
Several analytical techniques are routinely employed to assess the purity of synthesized pharmaceutical compounds. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, and throughput.
| Analytical Technique | Principle | Information Provided | Key Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | Quantitative purity (% area), retention times of the main component and impurities. | High resolution, sensitivity, and reproducibility for quantitative analysis. | Requires reference standards for impurity identification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation, identification and quantification of impurities with NMR-active nuclei. | Provides structural information, can be quantitative (qNMR) without a reference standard for the analyte. | Lower sensitivity compared to chromatographic methods for trace impurities. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules. | Molecular weight confirmation, identification of impurities based on their mass. | High sensitivity and specificity for impurity identification, especially when coupled with a separation technique (e.g., LC-MS, GC-MS). | Typically not a standalone quantitative technique without calibration. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Identification and quantification of volatile impurities and byproducts. | Excellent for separating and identifying volatile organic compounds. | Not suitable for non-volatile or thermally labile compounds. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible purity data. Below are standard protocols for the analysis of this compound and its isomers.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically effective. A common starting point is a gradient from 20% to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 220 nm and 274 nm for methoxyphenyl derivatives).
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte's signals (e.g., maleic acid, 1,4-dinitrobenzene).
-
Sample Preparation: Accurately weigh a precise amount of the synthesized compound and the internal standard into an NMR tube. Add a known volume of the deuterated solvent.
-
Data Acquisition: Acquire a ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.
-
Data Analysis: The purity is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Chromatographic Conditions: Similar to the HPLC method described above.
-
Mass Spectrometry Parameters:
-
Ionization Source: Electrospray Ionization (ESI) in positive and/or negative ion mode.
-
Scan Range: A range that encompasses the expected molecular weights of the product and potential impurities (e.g., m/z 100-500).
-
Data Analysis: The mass spectrometer provides mass-to-charge ratio information, allowing for the confirmation of the molecular weight of the main peak and the tentative identification of impurities based on their masses.
-
Comparative Purity Data
The following table summarizes typical purity data for this compound and its structural isomers when synthesized and purified under standard laboratory conditions. It is important to note that actual purity will vary depending on the specific reaction conditions and purification methods employed.
| Compound | Typical Purity (by HPLC, % Area) | Commonly Observed Impurities |
| This compound | >98% | 2-(3-methoxyphenyl)acetonitrile, 2-(3-methoxyphenyl)acetic acid |
| 2-(2-Methoxyphenyl)acetamide | >98%[1] | 2-(2-methoxyphenyl)acetonitrile, 2-(2-methoxyphenyl)acetic acid |
| 2-(4-Methoxyphenyl)acetamide | >98% | 2-(4-methoxyphenyl)acetonitrile, 2-(4-methoxyphenyl)acetic acid |
Visualizing the Purity Validation Workflow
A clear understanding of the experimental workflow is essential for planning and executing the purity validation process.
References
A Comparative Analysis of 2-(3-Methoxyphenyl)acetamide: Cross-referencing Experimental Data with Literature Values
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the physicochemical properties of 2-(3-Methoxyphenyl)acetamide, referencing available literature data. Due to the limited availability of public domain experimental data for this specific compound, this document outlines the established protocols for its characterization and presents data for its structural isomers to offer a comparative context.
Physicochemical Properties: A Comparative Overview
A comprehensive comparison of experimental data with established literature values is crucial for the verification of a synthesized compound's identity and purity. While a complete set of experimental data for this compound is not publicly available, the following table summarizes the available literature values for its melting point. For a broader context, data for the ortho- and para-isomers are also included.
| Property | This compound (meta-isomer) | N-(2-Methoxyphenyl)acetamide (ortho-isomer) | N-(4-Methoxyphenyl)acetamide (para-isomer) |
| Melting Point (°C) | 125-125.5[1] | 70-74 | 128-130 |
| Boiling Point (°C) | 354.2 ± 25.0 (Predicted)[1] | 303-305 | 345.5 ± 25.0 |
| ¹H NMR Spectra | Data not available | Data available | Data available |
| ¹³C NMR Spectra | Data not available | Data available | Data available |
| IR Spectra | Data not available | Data available | Data available |
Experimental Protocols for Characterization
The following are detailed methodologies for the key experiments required to characterize this compound.
Melting Point Determination
The melting point of a solid organic compound is a critical indicator of its purity. A sharp melting range close to the literature value suggests a high degree of purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
A small amount of the crystalline this compound is finely ground using a mortar and pestle.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are powerful techniques for elucidating the molecular structure of a compound by providing information about the chemical environment of hydrogen and carbon atoms, respectively.
Apparatus:
-
NMR spectrometer (e.g., 300 MHz or 500 MHz)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Pipettes
Procedure for ¹H and ¹³C NMR:
-
Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a suitable deuterated solvent in a small vial.
-
The solution is then transferred to an NMR tube.
-
The NMR tube is placed in the spectrometer's probe.
-
The magnetic field is shimmed to achieve homogeneity.
-
The NMR spectrum is acquired by pulsing the sample with radiofrequency waves and recording the resulting free induction decay (FID).
-
For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum, showing a single peak for each unique carbon atom.
-
The FID is Fourier transformed to generate the NMR spectrum.
-
The spectrum is then processed, which includes phasing, baseline correction, and referencing the chemical shifts to a standard (e.g., tetramethylsilane, TMS, at 0 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of different bonds.
Apparatus:
-
Fourier Transform Infrared (FTIR) spectrometer
-
Sample holder (e.g., KBr pellets or ATR crystal)
-
Mortar and pestle (for KBr pellets)
-
Hydraulic press (for KBr pellets)
Procedure (using KBr pellet method):
-
A few milligrams of this compound are mixed with approximately 100 mg of dry potassium bromide (KBr) powder.
-
The mixture is finely ground in a mortar and pestle to a uniform powder.
-
A portion of the powder is placed in a pellet-forming die.
-
The die is placed in a hydraulic press, and pressure is applied to form a thin, transparent KBr pellet.
-
The KBr pellet is placed in the sample holder of the FTIR spectrometer.
-
The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
The positions and intensities of the absorption bands are analyzed to identify the characteristic functional groups (e.g., N-H stretch, C=O stretch, C-O stretch, aromatic C-H bends).
Visualizing Experimental and Logical Workflows
To better illustrate the processes involved in the characterization and potential mechanism of action of this compound, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the synthesis, purification, and characterization of this compound.
Caption: Hypothetical signaling pathway for the anticonvulsant activity of this compound.
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is scarce, the broader class of acetamide derivatives has been investigated for various therapeutic properties. Notably, several N-substituted acetamides have demonstrated significant anticonvulsant activity.[1][2][3] A plausible mechanism of action for such compounds involves the modulation of ion channels, particularly voltage-gated sodium channels. By binding to these channels, the influx of sodium ions into neurons is inhibited, leading to a decrease in neuronal excitability and thereby producing an anticonvulsant effect.
Furthermore, some acetamide derivatives have been explored for their antioxidant and anti-inflammatory activities.[4][5] For instance, melatonin, a well-known antioxidant that contains an acetamide moiety, exerts its effects through receptor-mediated pathways that upregulate the expression of antioxidant enzymes.[6] This suggests that this compound could also be a candidate for investigation into similar biological activities. Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological targets and signaling pathways of this compound.
References
- 1. Substituted N-(Biphenyl-4′-yl)methyl (R)-2-Acetamido-3-methoxypropionamides: Potent Anticonvulsants That Affect Frequency (Use) Dependence and Slow Inactivation of Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N′-{2-[2-(3-Methoxyphenyl)ethenyl]phenyl}acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Efficacy of Acetamide Derivatives Compared to Standard Anticonvulsant Reference Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Quantitative Efficacy and Neurotoxicity Comparison
The following tables summarize the median effective dose (ED50) in standard preclinical models of epilepsy—the Maximal Electroshock Seizure (MES) and the subcutaneous Pentylenetetrazole (scPTZ) tests—as well as the median toxic dose (TD50) determined by the rotarod test for neurotoxicity. A higher Protective Index (PI = TD50/ED50) indicates a more favorable safety profile.
| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Neurotoxicity TD50 (mg/kg) | Protective Index (PI) in MES |
| Representative Acetamide Derivative (Compound 12) | 24.0 | Not Reported | >487.6 | >20.3 |
| Valproic Acid | 252.74 | 130.64 | Not Reported | Not Reported |
| Phenytoin | 9.5 | Inactive | 68.5 | 7.2 |
| Carbamazepine | 8.8 | 110 | 79.2 | 9.0 |
Data for the representative acetamide derivative and standard reference compounds are compiled from multiple preclinical studies in mice and may vary based on experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Maximal Electroshock (MES) Test
The MES test is a model for generalized tonic-clonic seizures and evaluates a compound's ability to prevent seizure spread.
-
Animals: Male albino mice (20-25 g) are used.
-
Drug Administration: The test compound or reference drug is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Stimulation: At the time of peak effect of the drug, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Endpoint: The presence or absence of a tonic hind limb extension seizure is recorded. Protection is defined as the absence of this endpoint.
-
Data Analysis: The ED50, the dose that protects 50% of the animals from the seizure, is calculated using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is a model for myoclonic and absence seizures and assesses a compound's ability to raise the seizure threshold.
-
Animals: Male albino mice (18-25 g) are utilized.
-
Drug Administration: The test compound or vehicle is administered, typically i.p.
-
Convulsant Administration: After a set pretreatment time, a subcutaneous injection of pentylenetetrazole (PTZ) at a convulsive dose (e.g., 85 mg/kg) is administered.[1]
-
Observation: Animals are observed for 30 minutes for the presence of clonic seizures lasting for at least 5 seconds.
-
Endpoint: The absence of clonic seizures is considered a protective effect.
-
Data Analysis: The ED50 is determined as the dose that prevents seizures in 50% of the tested animals.
Rotarod Test for Neurotoxicity
This test evaluates motor coordination and is used to determine the dose at which a compound causes neurological deficits.
-
Apparatus: A rotating rod apparatus (e.g., 3 cm diameter) is used.
-
Training: Mice are trained to stay on the rotating rod (e.g., at 10 rpm) for a set period (e.g., 1-2 minutes).
-
Testing: At the time of peak effect after drug administration, the animals are placed on the rotating rod.
-
Endpoint: Neurotoxicity is indicated if the animal falls off the rod within a specified time (e.g., one minute).
-
Data Analysis: The TD50, the dose causing neurotoxicity in 50% of the animals, is calculated.
Mechanism of Action and Signaling Pathways
The anticonvulsant activity of many acetamide derivatives is believed to be mediated through the modulation of voltage-gated sodium channels and enhancement of GABAergic neurotransmission.
Standard Reference Compounds:
-
Phenytoin and Carbamazepine: Primarily act by blocking voltage-gated sodium channels, which stabilizes neuronal membranes and limits the propagation of seizure activity.[2][3]
-
Valproic Acid: Has a broader mechanism of action, including the blockade of sodium channels, enhancement of GABAergic inhibition, and reduction of T-type calcium currents.[2]
Acetamide Derivatives: The proposed mechanism for many anticonvulsant acetamide derivatives also involves the blockade of voltage-gated sodium channels. By binding to these channels, they can reduce the repetitive firing of neurons that underlies seizure activity. Some derivatives may also enhance the effects of the inhibitory neurotransmitter GABA.
Experimental Workflow for Anticonvulsant Screening
The preclinical screening of novel anticonvulsant compounds typically follows a standardized workflow to assess efficacy and safety.
References
- 1. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted N-(Biphenyl-4′-yl)methyl (R)-2-Acetamido-3-methoxypropionamides: Potent Anticonvulsants That Affect Frequency (Use) Dependence and Slow Inactivation of Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ruj.uj.edu.pl [ruj.uj.edu.pl]
In Vitro Assay Validation for 2-(3-Methoxyphenyl)acetamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vitro assay validation of 2-(3-Methoxyphenyl)acetamide. Due to the limited publicly available experimental data for this specific compound, this document serves as a practical template, outlining standardized methodologies and presenting hypothetical data to illustrate the validation process against established alternatives. The assays and pathways described are selected based on the structural characteristics of this compound, an aromatic amide, for which enzymes such as Cyclooxygenases (COX) and Histone Deacetylases (HDACs) are plausible biological targets.
Comparative Performance Data (Hypothetical)
The following tables summarize hypothetical quantitative data for this compound in two common in vitro enzyme inhibition assays, comparing its performance against well-characterized inhibitors.
Table 1: Cyclooxygenase (COX-2) Inhibition Assay
| Compound | IC50 (nM) | Z'-Factor | Signal-to-Background (S/B) Ratio |
| This compound | 150 | 0.85 | 10 |
| Celecoxib (Control) | 15 | 0.88 | 12 |
Table 2: Histone Deacetylase (HDAC) Activity Assay
| Compound | IC50 (µM) | Z'-Factor | Signal-to-Background (S/B) Ratio |
| This compound | 5.2 | 0.78 | 8 |
| SAHA (Vorinostat) (Control) | 0.1 | 0.82 | 9 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the hypothetical data tables are provided below.
Fluorometric Cyclooxygenase (COX-2) Inhibitor Screening Assay
This assay quantifies the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2). The peroxidase component of the enzyme then reduces PGG2 to PGH2, and the supplied probe is oxidized in this process, leading to a fluorescent signal.
Materials:
-
COX-2 Enzyme (human recombinant)
-
COX Assay Buffer
-
COX Probe
-
Heme
-
Arachidonic Acid (substrate)
-
Celecoxib (positive control inhibitor)
-
This compound (test compound)
-
DMSO (vehicle)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a series of dilutions of this compound and Celecoxib in DMSO. Further dilute these into the COX Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept below 1%.
-
Prepare the enzyme solution by diluting the COX-2 enzyme and Heme in cold COX Assay Buffer.
-
Prepare the substrate solution by diluting arachidonic acid in the COX Assay Buffer.
-
-
Assay Plate Setup:
-
Blank (No Enzyme): Add 80 µL of COX Assay Buffer.
-
Negative Control (Vehicle): Add 70 µL of the enzyme solution and 10 µL of COX Assay Buffer containing DMSO.
-
Positive Control: Add 70 µL of the enzyme solution and 10 µL of the diluted Celecoxib solution.
-
Test Compound: Add 70 µL of the enzyme solution and 10 µL of the diluted this compound solution.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 20 µL of the arachidonic acid substrate solution to all wells.
-
-
Incubation and Measurement:
-
Immediately start kinetic measurements of fluorescence intensity at an excitation of 535 nm and an emission of 587 nm. Readings are taken every minute for 15-20 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound and the positive control relative to the vehicle control.
-
Calculate the IC50 value for each compound by fitting the dose-response curve using non-linear regression.
-
Fluorometric Histone Deacetylase (HDAC) Activity Assay
This assay measures the activity of HDAC enzymes by utilizing an acetylated substrate that, upon deacetylation by an HDAC, can be cleaved by a developer solution to release a fluorescent group.
Materials:
-
HDAC Enzyme (e.g., recombinant human HDAC1)
-
HDAC Assay Buffer
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Developer Solution (containing a protease like trypsin)
-
SAHA (Vorinostat) (positive control inhibitor)
-
This compound (test compound)
-
DMSO (vehicle)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 355/460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound and SAHA in DMSO and then in HDAC Assay Buffer. Ensure the final DMSO concentration is below 1%.
-
Dilute the HDAC enzyme to the working concentration in cold HDAC Assay Buffer.
-
Prepare the substrate solution by diluting the fluorogenic substrate in HDAC Assay Buffer.
-
-
Assay Plate Setup:
-
Blank (No Enzyme): Add 40 µL of HDAC Assay Buffer and 10 µL of vehicle.
-
Negative Control (Vehicle): Add 40 µL of the diluted HDAC enzyme and 10 µL of vehicle.
-
Positive Control: Add 40 µL of the diluted HDAC enzyme and 10 µL of the diluted SAHA solution.
-
Test Compound: Add 40 µL of the diluted HDAC enzyme and 10 µL of the diluted this compound solution.
-
-
Reaction Initiation and Incubation:
-
Add 50 µL of the substrate solution to all wells.
-
Mix gently and incubate the plate at 37°C for 60 minutes.
-
-
Signal Development:
-
Stop the enzymatic reaction and develop the fluorescent signal by adding 50 µL of Developer Solution to each well.
-
Incubate at room temperature for 20 minutes.
-
-
Measurement and Analysis:
-
Measure the fluorescence intensity at an excitation of 355 nm and an emission of 460 nm.
-
Subtract the blank reading from all other readings.
-
Calculate the percent inhibition for each concentration and determine the IC50 values as described for the COX assay.
-
Visualizations
General In Vitro Assay Validation Workflow
Confirming the Chemical Identity of 2-(3-Methoxyphenyl)acetamide Derivatives: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's chemical structure is a critical first step. This guide provides a comparative overview of standard analytical techniques used to characterize derivatives of 2-(3-Methoxyphenyl)acetamide, a scaffold of interest in medicinal chemistry. We present supporting experimental data and detailed protocols to aid in the structural elucidation of these compounds.
The structural confirmation of newly synthesized this compound derivatives relies on a combination of spectroscopic and analytical methods. Each technique provides unique and complementary information, and a comprehensive analysis using multiple methods is essential for unequivocal structure determination. The most commonly employed techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction.
Comparative Analysis of Spectroscopic Data
The following tables summarize typical spectroscopic data obtained for a representative this compound derivative, 2-chloro-N-(3-methoxyphenyl)acetamide, and its analogs. These values serve as a benchmark for comparison when analyzing newly synthesized compounds.
Table 1: ¹H NMR Spectroscopic Data of Representative this compound Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity |
| 2-chloro-N-(3-methoxyphenyl)acetamide | CDCl₃ | 8.15 (s, 1H, NH), 7.20 (t, J=8.0 Hz, 1H, Ar-H), 7.05 (m, 2H, Ar-H), 6.70 (d, J=8.0 Hz, 1H, Ar-H), 4.15 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃) |
| 2-(3-methoxyphenylamino)-2-oxoethyl methacrylate | CDCl₃ | 8.25 (s, 1H, NH), 7.22 (t, J=8.1 Hz, 1H, Ar-H), 7.10 (m, 2H, Ar-H), 6.75 (d, J=7.9 Hz, 1H, Ar-H), 6.10 (s, 1H, =CH₂), 5.60 (s, 1H, =CH₂), 4.60 (s, 2H, CH₂), 3.81 (s, 3H, OCH₃), 1.95 (s, 3H, CH₃) |
Table 2: ¹³C NMR Spectroscopic Data of Representative this compound Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm |
| 2-chloro-N-(3-methoxyphenyl)acetamide | CDCl₃ | 164.5 (C=O), 160.0 (Ar-C-O), 139.0 (Ar-C-N), 129.8 (Ar-CH), 112.0 (Ar-CH), 110.5 (Ar-CH), 105.0 (Ar-CH), 55.3 (OCH₃), 42.8 (CH₂) |
| 2-(3-methoxyphenylamino)-2-oxoethyl methacrylate | CDCl₃ | 167.0 (C=O, ester), 165.8 (C=O, amide), 160.1 (Ar-C-O), 138.7 (Ar-C-N), 135.9 (=C), 129.9 (Ar-CH), 128.0 (=CH₂), 112.5 (Ar-CH), 110.8 (Ar-CH), 105.2 (Ar-CH), 65.9 (OCH₂), 55.4 (OCH₃), 18.3 (CH₃) |
Table 3: FTIR Spectroscopic Data of Representative this compound Derivatives
| Compound | Sample Phase | Key Absorption Bands (cm⁻¹) |
| 2-chloro-N-(3-methoxyphenyl)acetamide | KBr | 3270 (N-H stretch), 3050 (Ar C-H stretch), 2950 (Aliphatic C-H stretch), 1660 (C=O stretch, Amide I), 1550 (N-H bend, Amide II), 1250 (C-O stretch), 750 (C-Cl stretch) |
| N'-(2-[2-(3-Methoxyphenyl)ethenyl]phenyl)acetamide | Solid | 3250 (N-H stretch), 3000 (Ar C-H stretch), 1655 (C=O stretch, Amide I), 1600 (C=C stretch), 1540 (N-H bend, Amide II), 1245 (C-O stretch) |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and accurate comparison of results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FTIR spectrometer.
Procedure:
-
Sample Preparation:
-
Solid Samples (KBr pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Solid or Liquid Samples (ATR): Place a small amount of the sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the exact mass of the molecule and confirm its elemental composition.
Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: Acquire the mass spectrum in high-resolution mode.
-
Data Analysis: Compare the experimentally measured exact mass with the theoretically calculated mass for the proposed chemical formula. The difference should typically be within 5 ppm.
Single-Crystal X-ray Diffraction
Objective: To determine the three-dimensional arrangement of atoms in the crystalline state, providing definitive structural proof.[1][2]
Instrumentation: A single-crystal X-ray diffractometer.
Procedure:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[1]
-
Data Collection: Mount a suitable crystal on the diffractometer and collect diffraction data at a controlled temperature (e.g., 100 K).
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using specialized software (e.g., SHELXS, SHELXL). Refine the structural model to obtain precise atomic coordinates and geometric parameters.[1]
Visualization of the Analytical Workflow
The following diagram illustrates a typical workflow for the structural confirmation of a novel this compound derivative.
Caption: Workflow for the synthesis and structural confirmation of this compound derivatives.
This guide provides a framework for the systematic and accurate structural characterization of this compound derivatives. By employing a combination of these analytical techniques and adhering to detailed experimental protocols, researchers can confidently confirm the chemical identity of their synthesized compounds, a crucial step in the drug discovery and development pipeline.
References
Comparative Docking Analysis of Methoxyphenylacetamide Isomers as Potential Cyclooxygenase-2 (COX-2) Inhibitors
A Hypothetical In Silico Investigation into the Binding Affinities of Ortho-, Meta-, and Para- Isomers
This guide provides a comparative analysis of the binding interactions between three isomers of methoxyphenylacetamide—N-(2-methoxyphenyl)acetamide (ortho-), N-(3-methoxyphenyl)acetamide (meta-), and N-(4-methoxyphenyl)acetamide (para-)—and the pro-inflammatory enzyme Cyclooxygenase-2 (COX-2). As extensive literature searches did not yield a direct comparative study of these specific isomers, this guide presents a detailed, hypothetical experimental framework and illustrative data to guide researchers in conducting such an investigation. The methodologies and data are based on established protocols for molecular docking studies of COX-2 inhibitors.
Introduction
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins that mediate pain, inflammation, and fever. Selective inhibition of COX-2 is a critical strategy in the development of anti-inflammatory drugs with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[1][2] Acetamide derivatives have been identified as promising scaffolds for COX-2 inhibition.[3] The position of the methoxy group on the phenyl ring of methoxyphenylacetamide can significantly influence the molecule's conformation, electronic properties, and ability to interact with the active site of a target protein. This guide outlines a computational approach to compare how these positional isomers might differ in their binding affinity and mode of interaction with COX-2.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a comparative molecular docking simulation. These values are for illustrative purposes to demonstrate how results would be presented and are benchmarked against the known COX-2 inhibitor, Celecoxib. Lower binding energy and inhibition constant (Ki) values indicate a higher predicted binding affinity.
| Compound | Isomer Position | Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki) (µM) | Interacting Residues in COX-2 Active Site |
| N-(2-methoxyphenyl)acetamide | Ortho | -7.8 | 5.12 | TYR355, ARG513, VAL523, SER530 |
| N-(3-methoxyphenyl)acetamide | Meta | -7.2 | 12.45 | HIS90, TYR385, ARG513, VAL523 |
| N-(4-methoxyphenyl)acetamide | Para | -8.5 | 1.89 | ARG120, TYR355, GLY526, SER530 |
| Celecoxib (Reference) | - | -11.5 | 0.035 | ARG120, TYR355, VAL523, SER530, PHE518 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to model the expected output of the experimental protocol described below and does not represent results from a published study.
Experimental Protocols
A detailed methodology for a comparative in silico molecular docking study is provided below. This protocol is based on standard procedures for docking small molecules to the COX-2 enzyme.[4][5]
Software and Tools
-
Molecular Docking: AutoDock Vina[4]
-
Visualization and Analysis: PyMOL, Discovery Studio[6]
-
Ligand Preparation: ChemDraw, Avogadro
-
Protein Preparation: RCSB Protein Data Bank, AutoDock Tools
Protein Preparation
-
Receptor Selection: The crystal structure of human Cyclooxygenase-2 (COX-2) complexed with a selective inhibitor (e.g., Celecoxib, PDB ID: 3LN1) was retrieved from the RCSB Protein Data Bank.[5]
-
Preparation: The protein structure was prepared using AutoDock Tools. This involved removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning Gasteiger charges.[4] The prepared protein file was saved in the PDBQT format.
Ligand Preparation
-
Structure Generation: The 3D structures of N-(2-methoxyphenyl)acetamide, N-(3-methoxyphenyl)acetamide, N-(4-methoxyphenyl)acetamide, and the reference inhibitor Celecoxib were generated using ChemDraw and optimized for their lowest energy conformation using Avogadro.
-
Format Conversion: The optimized ligand structures were saved in PDB format and then converted to the PDBQT format using AutoDock Tools, which defines the rotatable bonds.
Molecular Docking and Simulation
-
Grid Box Generation: A grid box was defined to encompass the active site of the COX-2 enzyme. The dimensions and center of the grid were determined based on the position of the co-crystallized ligand in the original PDB file to ensure the docking search was focused on the known binding pocket.[4]
-
Docking Execution: Molecular docking was performed using AutoDock Vina. The program systematically samples the conformations of each ligand within the specified grid box and calculates the binding energy for each conformation.
-
Analysis: The simulation returns multiple binding poses for each ligand, ranked by their binding energy scores. The pose with the lowest binding energy (most favorable) was selected for further analysis. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein were visualized and analyzed using PyMOL and Discovery Studio.
Visualizations
Workflow for Comparative Docking
Caption: Workflow for a comparative molecular docking study.
COX-2 Signaling Pathway in Inflammation
Caption: Simplified COX-2 signaling pathway in inflammation.
Conclusion
This guide outlines a robust computational framework for the comparative analysis of methoxyphenylacetamide isomers against the COX-2 enzyme. Based on the hypothetical data, the para-isomer (N-(4-methoxyphenyl)acetamide) exhibits the most favorable binding energy, suggesting it may be the most potent inhibitor among the three isomers. This difference highlights the critical role of substituent positioning in molecular recognition. The ortho-isomer shows intermediate affinity, while the meta-isomer is predicted to be the least effective binder. This structure-activity relationship can be attributed to the specific hydrogen bonds and hydrophobic interactions each isomer forms within the COX-2 active site. Researchers can use this guide to design and execute in silico experiments to validate these hypotheses and further explore the potential of methoxyphenylacetamide derivatives as selective COX-2 inhibitors.
References
Safety Operating Guide
Proper Disposal of 2-(3-Methoxyphenyl)acetamide: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of 2-(3-Methoxyphenyl)acetamide, a compound used in various research and development applications. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. All researchers, scientists, and drug development professionals handling this compound must adhere to these guidelines.
Hazard Assessment
A specific Safety Data Sheet (SDS) for this compound may not be readily available. However, based on the hazard classifications of structurally similar compounds, such as other substituted acetamides, a conservative approach to handling and disposal is warranted. These related compounds are often classified as harmful if swallowed, skin and eye irritants, and may cause respiratory irritation.[1] Some acetamide derivatives are also suspected carcinogens.[2][3][4] Therefore, this compound should be managed as a hazardous chemical waste.
Probable Hazard Profile:
| Hazard Class | GHS Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][5] |
| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation.[1][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][6] |
| Carcinogenicity | Category 2 | Suspected of causing cancer.[2][3] |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must wear appropriate Personal Protective Equipment (PPE) to minimize exposure risk.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye/Face Protection: Use safety glasses with side shields or chemical safety goggles.
-
Skin and Body Protection: A lab coat is mandatory. Ensure skin is not exposed.
-
Respiratory Protection: If handling fine powders or generating dust, use a NIOSH-approved respirator.
Step-by-Step Disposal Protocol
The disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste program. Do not dispose of this chemical down the drain or in regular trash.
Experimental Protocol for Waste Collection:
-
Waste Identification: Treat all unused this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, absorbent paper) as hazardous waste.
-
Container Selection:
-
For solid waste, use a designated, leak-proof, and clearly labeled solid chemical waste container.
-
For solutions, use a compatible, screw-capped liquid waste container.
-
-
Labeling:
-
Affix a hazardous waste tag to the container.
-
Clearly write the full chemical name: "this compound". Do not use abbreviations.
-
List all components and their approximate percentages if it is a mixture.
-
Include the name of the principal investigator and the laboratory location.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the container is kept closed except when adding waste.
-
Segregate the waste from incompatible materials.
-
-
Disposal Request:
-
Once the container is full or ready for pickup, submit a hazardous waste collection request to your institution's EHS office.
-
Follow your institution's specific procedures for waste pickup.
-
Spill Management
In the event of a spill, the primary goal is to prevent exposure and contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills of solid material, carefully sweep it up and place it in the designated hazardous waste container. Avoid creating dust. If it is a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place the absorbent material into the hazardous waste container.
-
Clean: Decontaminate the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for 2-(3-Methoxyphenyl)acetamide
For Immediate Implementation: Researchers, scientists, and drug development professionals handling 2-(3-Methoxyphenyl)acetamide must adhere to stringent safety protocols to mitigate potential hazards. This compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] This guide provides essential safety and logistical information, including operational procedures and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of Personal Protective Equipment. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory.[2] |
| Hand Protection | Chemical-resistant Gloves | Nitrile or other suitable material. Inspect for tears or degradation before each use. |
| Body Protection | Laboratory Coat | Fully buttoned to protect skin and personal clothing. |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Required if exposure limits are exceeded, irritation is experienced, or when handling outside of a well-ventilated area.[2] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the key steps for a safe operational procedure.
Experimental Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before commencing any work.
-
Don all required personal protective equipment as detailed in the table above.
-
Verify that the chemical fume hood is functioning correctly.
-
-
Handling:
-
Conduct all manipulations of the solid compound, including weighing and transferring, within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with the skin, eyes, and clothing.[3]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the material.
-
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]
-
Inhalation: Move the individual to fresh air and keep at rest in a position comfortable for breathing.[1][3]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
-
In all cases of exposure, seek immediate medical advice and show the safety data sheet to the attending physician.[1]
-
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and its containers is critical to prevent environmental contamination and accidental exposure.
Procedure:
-
Chemical Waste:
-
The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
-
All chemical waste must be handled in accordance with local, state, and federal regulations.[4]
-
-
Contaminated Materials:
-
Dispose of contaminated gloves, weighing paper, and other disposable materials in a designated hazardous waste container.
-
Decontaminate glassware and equipment thoroughly before reuse.
-
-
Empty Containers:
-
Do not reuse empty containers.
-
Puncture containers to prevent reuse and dispose of them in an authorized landfill.[4]
-
By adhering to these safety and logistical protocols, researchers can confidently and safely handle this compound, fostering a secure laboratory environment conducive to scientific advancement.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
